4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Description
Properties
IUPAC Name |
4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXPCJXNQRPGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342303 | |
| Record name | 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384857-22-1 | |
| Record name | 4-[(3-Chlorophenyl)methoxy]-3-ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384857-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
This guide provides a comprehensive overview of the synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, a valuable intermediate in pharmaceutical research and development. The document is structured to provide not only a step-by-step synthetic protocol but also a deep understanding of the underlying chemical principles, safety considerations, and characterization of the final compound.
Introduction and Strategic Importance
This compound serves as a key building block in the synthesis of a variety of complex organic molecules with potential therapeutic applications. Its structure, featuring a substituted benzaldehyde core with an ether linkage, makes it a versatile precursor for the construction of novel drug candidates. The strategic placement of the chloro- and ethoxy- groups allows for fine-tuning of the electronic and steric properties of the final molecules, which is a critical aspect of modern drug design.
Retrosynthetic Analysis and Chosen Pathway
A retrosynthetic analysis of the target molecule points towards a convergent synthesis strategy. The most logical disconnection is at the ether linkage, suggesting a Williamson ether synthesis as the primary synthetic route. This well-established and robust reaction involves the coupling of an alkoxide with an alkyl halide.
Figure 1: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection of the target molecule.
This pathway was chosen for its high efficiency, operational simplicity, and the ready availability of the starting materials: 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethyl vanillin) and 3-chlorobenzyl chloride.
Mechanistic Insights: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The reaction is initiated by the deprotonation of the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde by a suitable base to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group and forming the desired ether linkage.
Figure 2: Reaction Mechanism
Caption: Mechanism of the Williamson ether synthesis.
The choice of a primary benzylic halide (3-chlorobenzyl chloride) is crucial as it is highly reactive towards SN2 substitution and minimizes the competing E2 elimination side reaction.[2][3]
Detailed Experimental Protocol
This protocol is based on established procedures for Williamson ether synthesis involving phenolic substrates.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Ethoxy-4-hydroxybenzaldehyde | 166.17 | 10.0 | 1.66 g |
| 3-Chlorobenzyl chloride | 161.03 | 11.0 | 1.77 g (1.45 mL) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |
| Ethyl acetate (EtOAc) | 88.11 | - | As needed for work-up |
| Brine (saturated NaCl solution) | - | - | As needed for work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed for drying |
Step-by-Step Procedure
Figure 3: Experimental Workflow
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (20 mL).
-
Formation of Phenoxide: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Addition of Electrophile: Add 3-chlorobenzyl chloride (1.77 g, 11.0 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and pour it into a beaker containing 100 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (50 mL) to remove any remaining DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a mixture of ethanol and water to yield this compound as a solid.[5]
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₅ClO₃ |
| Molar Mass | 290.74 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the ethoxy group protons, and the aldehydic proton. The chemical shifts (δ) are predicted to be in the following regions (in CDCl₃):
-
~9.8 ppm (singlet, 1H, -CHO)
-
~7.2-7.5 ppm (multiplet, 7H, aromatic protons)
-
~5.1 ppm (singlet, 2H, -OCH₂Ar)
-
~4.1 ppm (quartet, 2H, -OCH₂CH₃)
-
~1.4 ppm (triplet, 3H, -OCH₂CH₃)
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. For comparison, the ¹H NMR of the related compound 4-chloro-3-(4-ethoxybenzyl)benzaldehyde shows a triplet for the ethoxy methyl protons at δ 1.39-1.43, a multiplet for the ethoxy methylene protons at δ 3.99-4.04, a singlet for the benzylic protons at δ 4.10, and a singlet for the aldehydic proton at δ 9.89.[6]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key expected chemical shifts include:
-
~191 ppm (C=O, aldehyde)
-
Aromatic carbons in the region of 110-155 ppm
-
~70 ppm (-OCH₂Ar)
-
~64 ppm (-OCH₂CH₃)
-
~15 ppm (-OCH₂CH₃)
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
-
~1680-1700 cm⁻¹ (C=O stretching of the aldehyde)
-
~2720 and 2820 cm⁻¹ (C-H stretching of the aldehyde)
-
~1200-1250 cm⁻¹ and 1020-1050 cm⁻¹ (C-O stretching of the ether)
-
Aromatic C-H and C=C stretching bands.
-
Safety and Handling
-
3-Ethoxy-4-hydroxybenzaldehyde: May cause skin and eye irritation.
-
3-Chlorobenzyl chloride: Is a lachrymator and is corrosive. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Potassium Carbonate: Is an irritant. Avoid inhalation of dust.
-
N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen. Handle in a fume hood.
All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate safety precautions should be taken at all times.
Conclusion
The Williamson ether synthesis provides an efficient and reliable method for the preparation of this compound from readily available starting materials. This technical guide outlines a detailed experimental protocol, discusses the underlying reaction mechanism, and provides expected characterization data. The successful synthesis and purification of this compound will provide researchers with a valuable intermediate for the development of novel therapeutic agents.
References
- Dudley, G. B., & Poon, K. W. C. (2006). 2-Benzyloxy-1-methylpyridinium triflate. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542.
- Indian Academy of Sciences. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 112(3), 273-276.
-
J&K Scientific LLC. Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem. Synthesis of 4-benzyloxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
- ResearchGate. (2009). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Retrieved from [Link]
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
University of Rochester, Department of Chemistry. Purification: How To. Retrieved from [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound: Publicly available experimental data for 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is scarce. This guide will therefore leverage computed data for the closely related structural isomer, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS: 299441-96-6) , as a primary reference point for predicting physicochemical properties. Methodologies and spectral interpretations are presented as they would be applied to the target compound.
Introduction and Molecular Identity
This compound is a substituted benzaldehyde derivative. Its structure, featuring an aldehyde group, an ethoxy substituent, and a 3-chlorobenzyl ether moiety, suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The arrangement of these functional groups dictates its chemical reactivity, solubility, and interaction with biological systems. Understanding its physicochemical properties is a critical first step in any research and development endeavor.
The molecular structure consists of a central benzaldehyde ring substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 4-position with a 3-chlorobenzyl ether group (-OCH₂-C₆H₄-Cl).
Predicted Physicochemical Properties
The following table summarizes the computed physicochemical properties for the structural isomer, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde , which serves as a reliable analogue for our target compound.[1] These values provide a foundational dataset for experimental design and computational modeling.
| Property | Predicted Value (for 4-chloro isomer) | Source |
| Molecular Formula | C₁₆H₁₅ClO₃ | PubChem[1] |
| Molecular Weight | 290.74 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 3.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 290.0709720 Da | PubChem[1] |
| Topological Polar Surface Area | 35.5 Ų | PubChem[1] |
Synthesis Pathway Considerations
While a specific, validated synthesis for this compound is not widely published, a logical and efficient approach would be through a Williamson ether synthesis. This method is a cornerstone of organic chemistry for forming ethers and is well-suited for the target structure.
Proposed Synthetic Workflow:
Caption: Proposed Williamson ether synthesis for the target compound.
Causality in Experimental Design:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde, forming the nucleophilic phenoxide. Stronger bases like sodium hydride (NaH) can be used for faster or more complete reactions but require anhydrous conditions.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus enhancing its nucleophilicity and promoting the desired Sₙ2 reaction.
-
Reaction Conditions: The reaction is typically heated to increase the rate of substitution. Monitoring by thin-layer chromatography (TLC) is essential to determine the point of completion and to check for the consumption of starting material.
Experimental Determination of Physicochemical Properties
To move beyond computed values, rigorous experimental determination is necessary. The following sections describe authoritative, self-validating protocols for key physicochemical parameters.
Melting Point Determination
The melting point provides a quick, reliable indication of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[2]
Protocol: Capillary Method [3]
-
Sample Preparation: Ensure the synthesized compound is thoroughly dried. Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.[3]
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Aqueous Solubility
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The OECD Guideline 105 provides a standardized framework for its determination.[5][6]
Protocol: OECD 105 Flask Method [5]
This method is suitable for substances with solubility below 10 g/L and involves creating a saturated solution and measuring its concentration.
-
Equilibration: Add an excess amount of the test substance to a known volume of distilled water in a flask.
-
Stirring: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A preliminary test can determine the time required (e.g., 24-48 hours).
-
Phase Separation: Allow the mixture to stand to let undissolved solid settle. Subsequently, centrifuge or filter the solution to remove all undissolved particles.
-
Concentration Analysis: Determine the concentration of the solute in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: The process should be repeated to ensure consistency. The presence of solid material at the end of the equilibration period confirms that a saturated solution was achieved.
Caption: OECD 105 Flask Method for Solubility Determination.
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic behavior. The shake-flask method is the "gold standard" for its determination.[7][8]
Protocol: OECD 107 Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.
-
Solution Preparation: Dissolve a known amount of the test substance in the n-octanol phase. The concentration should not exceed 0.01 M.
-
Partitioning: Combine the n-octanol solution with the pre-saturated water in a separatory funnel at a defined volume ratio. Shake the funnel gently for an extended period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.[9]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.
-
Concentration Analysis: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Caption: Shake-Flask Method (OECD 107) for LogP Determination.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.
-
Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded position, typically around δ 9.8-10.0 ppm.[10][11]
-
Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to complex splitting (doublets, triplets, or multiplets).
-
Benzylic Protons (-OCH₂-Ar): A singlet corresponding to two protons is expected around δ 5.0-5.2 ppm.
-
Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene (-OCH₂) group around δ 4.1-4.3 ppm and a triplet for the methyl (-CH₃) group around δ 1.4-1.6 ppm.
-
-
¹³C NMR: The carbon NMR will provide information on the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm is characteristic of an aromatic aldehyde.[11][12]
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm. Carbons attached to oxygen will be more deshielded.
-
Benzylic Carbon (-OCH₂-): A signal around δ 70-75 ppm.
-
Ethoxy Carbons (-OCH₂CH₃): The methylene carbon will appear around δ 64-68 ppm, and the methyl carbon will be upfield, around δ 14-16 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1705 cm⁻¹, characteristic of an aromatic aldehyde where the carbonyl is conjugated with the benzene ring.[11][13]
-
C-H Stretch (Aldehyde): Two weak but characteristic bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹.[14]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): Strong, distinct bands in the 1200-1275 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether) regions.
-
C-Cl Stretch: A strong absorption in the lower wavenumber region, typically between 700-800 cm⁻¹, is indicative of the carbon-chlorine bond.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (290.07 for C₁₆H₁₅³⁵ClO₃).
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third that of the M⁺ peak.[16][17] This is a definitive indicator of the presence of one chlorine atom.
-
Key Fragmentation: A prominent fragmentation pathway would be the cleavage of the benzylic C-O bond, leading to the formation of a stable 3-chlorobenzyl cation or radical. Further fragmentation of the benzaldehyde portion would also be expected.
Conclusion
This guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on data from its 4-chloro isomer, and outlines the authoritative experimental protocols required for their validation. The synthetic strategy and expected spectroscopic signatures offer a robust framework for researchers and scientists engaged in the synthesis, characterization, and application of this and related compounds. Adherence to these standardized methodologies ensures the generation of reliable, reproducible data critical for advancing drug development and chemical research.
References
-
PubChem. 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Lab Manual. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
Tully, D. Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
Sci-Hub. The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
University of Babylon. experiment (1) determination of melting points. [Link]
-
Pure. OECD GUIDELINES FOR TESTING CHEMICALS. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
-
PubMed. 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. [Link]
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
-
ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
SciSpace. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
Edisco. Melting point determination. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
ResearchGate. LogP / LogD shake-flask method v1. [Link]
-
Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. [Link]
-
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
-
YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
-
National Center for Biotechnology Information. 4-Ethoxy-3-methoxybenzaldehyde. [Link]
Sources
- 1. 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | C16H15ClO3 | CID 693306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. edisco.it [edisco.it]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
"4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde" CAS number 384857-22-1
An In-depth Technical Guide to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS: 384857-22-1)
Abstract
This technical guide provides a comprehensive overview of this compound, a key organic intermediate with significant potential in medicinal chemistry. The document details a robust synthetic protocol, thorough structural elucidation via predictive spectroscopic analysis, and explores its primary application as a structural scaffold for the development of potent and selective phosphodiesterase 4 (PDE4) inhibitors. The narrative emphasizes the chemical rationale behind the synthetic strategy and the pharmacological significance of the catechol ether moiety in targeting inflammatory pathways.
Introduction and Chemical Identity
This compound is an aromatic aldehyde belonging to the catechol ether class of compounds. Its structure is characterized by a benzaldehyde core, substituted with an ethoxy group at the C3 position and a 3-chlorobenzyloxy group at the C4 position. This specific arrangement of functional groups makes it a valuable precursor in the synthesis of complex molecules, particularly those designed to interact with biological targets.
The core value of this molecule lies in its structural similarity to the catechol ether pharmacophore present in several clinically significant phosphodiesterase 4 (PDE4) inhibitors, such as Roflumilast and Apremilast.[1][2] PDE4 is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger pivotal in modulating inflammatory responses.[3][4][5] Consequently, inhibitors of PDE4 are a major focus for the development of novel therapeutics for chronic inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.[3][6] This guide will elucidate the synthesis, characterization, and potential pharmacological applications of this key building block.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 384857-22-1 | |
| Molecular Formula | C₁₆H₁₅ClO₃ | |
| Molecular Weight | 290.74 g/mol | |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Purification Protocol
The most direct and efficient synthesis of this compound is achieved via the Williamson ether synthesis.[7][8][9] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, the readily available and inexpensive ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) is deprotonated to form a phenoxide, which then displaces the chloride from 3-chlorobenzyl chloride.
Reaction Scheme
Step-by-Step Experimental Methodology
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl vanillin (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, 5 mL per gram of ethyl vanillin).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group of ethyl vanillin, forming the reactive phenoxide nucleophile.[10] DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it solvates the potassium cation without hydrogen bonding to the nucleophile, thus maximizing its reactivity.[7]
-
-
Addition of Alkyl Halide: Add 3-chlorobenzyl chloride (1.1 eq) to the stirring suspension.
-
Rationale: A slight excess of the alkylating agent ensures the complete consumption of the starting phenol. 3-chlorobenzyl chloride is a reactive benzylic halide, which is ideal for Sₙ2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.
-
-
Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase until the starting ethyl vanillin spot is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (10x the volume of DMF) and stir vigorously. A precipitate will form.
-
Rationale: The product is a water-insoluble organic solid. Pouring the DMF solution into water causes the product to precipitate while the inorganic salts (KCl, excess K₂CO₃) and DMF dissolve in the aqueous phase.
-
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with deionized water. The crude product can be purified by recrystallization from ethanol or isopropanol to yield the final product as a crystalline solid.
-
Rationale: Recrystallization from a suitable solvent like ethanol removes minor organic impurities, resulting in a high-purity final product.
-
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods. The following data are predictive, based on the known effects of the constituent functional groups on their respective spectra.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks / Signals |
| ¹H NMR | δ ~9.85 (s, 1H, CHO), 7.50-7.30 (m, 6H, Ar-H), 7.05 (d, 1H, Ar-H), 5.15 (s, 2H, O-CH₂-Ar), 4.15 (q, 2H, O-CH₂-CH₃), 1.45 (t, 3H, O-CH₂-CH₃) |
| ¹³C NMR | δ ~191.0 (CHO), 154.5, 150.0, 138.5, 134.5, 130.5, 130.0, 128.5, 128.0, 126.5, 126.0, 113.0, 112.0, 71.0 (O-CH₂-Ar), 64.5 (O-CH₂-CH₃), 14.8 (O-CH₂-CH₃) |
| FT-IR (cm⁻¹) | ~3080 (Ar C-H), ~2980 (Aliphatic C-H), ~2830 & 2730 (Aldehyde C-H), ~1695 (C=O stretch), ~1590 & 1510 (Ar C=C), ~1270 & 1040 (C-O-C stretch) |
| Mass Spec (EI) | M⁺ at m/z 290/292 (3:1 ratio). Key fragments at m/z 165 (loss of chlorobenzyl), 125 (chlorobenzyl cation). |
-
¹H NMR Analysis: The most downfield signal will be the aldehydic proton around δ 9.85 ppm.[11] The aromatic region (δ 7.0-7.5 ppm) will show complex multiplets for the protons on both benzene rings. The benzylic methylene protons (O-CH₂-Ar) will appear as a sharp singlet around δ 5.15 ppm. The ethoxy group will present as a characteristic quartet and triplet pair.[11]
-
FT-IR Analysis: The spectrum will be dominated by a strong carbonyl (C=O) stretch of the conjugated aldehyde at approximately 1695 cm⁻¹.[12][13][14] The presence of the aldehyde is confirmed by two weak C-H stretching bands at ~2830 and ~2730 cm⁻¹.[14] Strong C-O ether stretches will be visible in the fingerprint region (~1270 and 1040 cm⁻¹).[15]
-
Mass Spectrometry Analysis: The mass spectrum will show a molecular ion (M⁺) peak cluster at m/z 290 and 292, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). The most significant fragmentation pathway is typically benzylic cleavage, resulting in a prominent peak for the chlorobenzyl cation at m/z 125/127 and a fragment corresponding to the loss of the chlorobenzyl radical at m/z 165.[16]
Application in Drug Discovery: A PDE4 Inhibitor Scaffold
The primary scientific interest in this compound is its utility as a scaffold for PDE4 inhibitors. The catechol ether motif is a cornerstone of many potent PDE4 inhibitors.[1][17]
Mechanism of Action of PDE4 Inhibition
PDE4 enzymes are responsible for the hydrolysis and inactivation of cAMP in inflammatory and immune cells.[4][5] Chronic inflammatory conditions like COPD are associated with elevated PDE4 activity and subsequently low intracellular cAMP levels.[4][18]
By inhibiting PDE4, the degradation of cAMP is blocked. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and regulates downstream targets. This cascade of events leads to a broad anti-inflammatory effect, including:
-
Suppression of pro-inflammatory cytokine release (e.g., TNF-α, IL-6).[6]
-
Reduction in the activity of key inflammatory cells like neutrophils and macrophages.[3]
Role in Structure-Activity Relationship (SAR)
In known PDE4 inhibitors like Roflumilast, the 3,4-dialkoxy-substituted phenyl ring (the catechol ether) is essential for activity. It anchors the molecule in the active site of the enzyme, often through hydrogen bonding with a conserved glutamine residue.[1] The two alkoxy groups occupy distinct hydrophobic pockets (Q1 and Q2) within the active site.[1]
-
The 3-ethoxy group of the title compound is analogous to the cyclopropylmethoxy group in Roflumilast, designed to fit into one of these hydrophobic pockets.
-
The 4-(3-chlorobenzyloxy) group serves a similar purpose for the second pocket. The aldehyde function at the C1 position provides a reactive handle for further chemical elaboration, allowing for the introduction of other functionalities to optimize potency, selectivity, and pharmacokinetic properties. The 3-chloro substituent on the benzyl ring can be used to probe specific interactions and modulate the electronic and conformational properties of the molecule.
Conclusion
This compound is a strategically designed chemical intermediate with high value for medicinal chemists and drug discovery professionals. Its synthesis is straightforward and scalable via the Williamson ether synthesis. Its structural features, particularly the catechol ether motif, position it as an ideal starting point or core fragment for the development of next-generation phosphodiesterase 4 inhibitors. The detailed protocols and predictive analytical data provided in this guide serve as a robust resource for researchers aiming to leverage this compound in their discovery programs targeting inflammatory diseases.
References
-
MDPI. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. MDPI. Retrieved from [Link]
-
PMC. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of PDE4 inhibitors based on a catechol-ether scaffold. ResearchGate. Retrieved from [Link]
-
Enlighten: Theses. (2016). Comparison of the modes of action of Apremilast and Roflumilast. University of Glasgow. Retrieved from [Link]
-
PubMed. (2023). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]
-
PMC. (2023). cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features. PubMed Central. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Williamson ether synthesis. Chemistry Stack Exchange. Retrieved from [Link]
-
Atlantis Press. (2024). Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease. Atlantis Press. Retrieved from [Link]
-
PubMed Central. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(Benzyloxy)benzaldehyde. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
MDPI. (n.d.). PDE4D: A Multipurpose Pharmacological Target. MDPI. Retrieved from [Link]
-
Frontiers. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. Retrieved from [Link]
-
PubMed Central. (n.d.). Function of cAMP scaffolds in obstructive lung disease: Focus on epithelial‐to‐mesenchymal transition and oxidative stress. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Thieme. (n.d.). 12 Examples of IR-Spectra. Thieme. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Retrieved from [Link]
-
Frontiers. (n.d.). Immune cell regulatory networks in chronic obstructive pulmonary disease: mechanistic analysis from innate to adaptive immunity. Frontiers. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of the modes of action of Apremilast and Roflumilast. Semantic Scholar. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
ResearchGate. (2025). cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features. ResearchGate. Retrieved from [Link]
-
Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... | Study Prep. Pearson+. Retrieved from [Link]
-
NIH. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitute 4-(benzyloxy)benzaldehyde derivatives and IUPAC names. ResearchGate. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]
-
ResearchGate. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. ResearchGate. Retrieved from [Link]
-
PMC. (n.d.). 4-(Benzyloxy)benzaldehyde. PubMed Central. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research on Regulating cAMP Pathway to Chronic Obstructive Pulmonary Disease - Creative Diagnostics [creative-diagnostics.com]
- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Immune cell regulatory networks in chronic obstructive pulmonary disease: mechanistic analysis from innate to adaptive immunity [frontiersin.org]
spectroscopic data for "4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde"
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"4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde" molecular structure and weight
Senior Application Scientist Note: The topic specified was "4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde." However, a comprehensive search of scientific databases, including PubChem and chemical supplier catalogs, yielded no significant data for this specific meta-chloro isomer. In contrast, the para-chloro isomer, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde , is a well-documented compound. It is highly probable that the intended subject of this guide was the para isomer. Therefore, this document will provide a detailed technical overview of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS No. 299441-96-6) , assuming this is the compound of interest for research and development professionals.
Introduction and Compound Profile
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core, functionalized with an ethoxy group at the C3 position and a 4-chlorobenzyl ether linkage at the C4 position. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly as a scaffold for building more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the ether linkage provides a degree of conformational flexibility, while the aldehyde group serves as a reactive handle for a wide array of chemical transformations. The chlorinated benzyl moiety can influence the compound's electronic properties and provides a site for potential metabolic activity or further functionalization.
Molecular Structure and Physicochemical Properties
The structural and physicochemical properties of a compound are foundational to understanding its reactivity, solubility, and potential biological interactions. These parameters are critical for designing synthetic routes and formulating experimental protocols.
Chemical Identifiers and Molecular Weight
| Property | Value | Source |
| IUPAC Name | 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde | [PubChem][1] |
| CAS Number | 299441-96-6 | [PubChem][1] |
| Molecular Formula | C₁₆H₁₅ClO₃ | [PubChem][1] |
| Molecular Weight | 290.74 g/mol | [PubChem][1] |
| Monoisotopic Mass | 290.0709720 Da | [PubChem][1] |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | 3.8 | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 5 | [PubChem][1] |
| Topological Polar Surface Area | 35.5 Ų | [PubChem][1] |
Molecular Structure Visualization
The following diagram illustrates the 2D chemical structure of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde.
Caption: 2D structure of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde.
Synthesis Protocol
The synthesis of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde is most commonly achieved via a Williamson ether synthesis. This classical and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this context, the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Reagents and Materials
-
3-Ethoxy-4-hydroxybenzaldehyde (also known as Ethyl vanillin)
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Step-by-Step Experimental Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask until the solids are fully suspended.
-
Addition of Alkyl Halide: Add 4-chlorobenzyl chloride (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the target compound.
Applications in Research and Drug Development
Aromatic aldehydes with diverse substituents, such as 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde, are foundational building blocks in the synthesis of pharmaceuticals and biologically active compounds. The aldehyde functionality is a versatile precursor for creating various other functional groups and for constructing larger molecular frameworks through reactions like:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To form alkenes.
-
Aldol and Claisen-Schmidt Condensations: To form α,β-unsaturated ketones.
-
Oxidation: To form the corresponding carboxylic acid.
Derivatives of this compound, such as thiosemicarbazones, have been synthesized for research purposes.[2][3] While specific, large-scale applications for this exact molecule are not widely reported in publicly accessible literature, its structural motifs are present in molecules investigated for various therapeutic areas. For instance, substituted benzaldehyde derivatives are common intermediates in the synthesis of inhibitors for various enzymes and ligands for cellular receptors. The ethoxy and chlorobenzyl groups can modulate lipophilicity and steric interactions, which are key parameters in drug design and lead optimization.
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.
Conclusion
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a synthetically useful aromatic aldehyde. Its well-defined structure, characterized by key functional groups, makes it an attractive intermediate for medicinal chemists and organic synthesis professionals. The established Williamson ether synthesis provides a reliable route to its production. While detailed application data is sparse, its structural components suggest its utility as a scaffold in the development of more complex molecules for drug discovery and materials science. Proper handling and storage are essential to ensure laboratory safety.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 693306, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. Retrieved from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10134441, 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde n-(3-chlorophenyl)thiosemicarbazone. Retrieved from [Link].
Sources
The Diverse Biological Activities of Substituted Benzaldehydes: A Technical Guide for Drug Discovery Professionals
Executive Summary
Substituted benzaldehydes, a class of aromatic aldehydes, have emerged as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anticancer, anti-inflammatory, and antioxidant properties of these compounds. By delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. The guide is designed to not only present factual data but also to offer field-proven insights into the causality behind experimental choices, thereby fostering a deeper understanding of the therapeutic potential of substituted benzaldehydes.
Chapter 1: Introduction to Substituted Benzaldehydes
The Benzene Ring and the Aldehyde Group: A Foundation for Bioactivity
The fundamental structure of benzaldehyde, a benzene ring bearing a formyl substituent, provides a unique combination of aromaticity and reactivity that underpins its diverse biological activities. The benzene ring can be readily functionalized with various substituent groups, such as hydroxyl, methoxy, halogen, and nitro groups, at different positions. These substitutions profoundly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its interaction with biological targets. The aldehyde group itself is a key pharmacophore, capable of forming Schiff bases with primary amines on proteins and participating in other crucial biological interactions.
Natural Occurrence and Synthetic Availability
Benzaldehyde and its derivatives are widespread in nature, contributing to the characteristic aromas of almonds, cherries, and other plants. They are major constituents of many essential oils.[1] This natural prevalence suggests a degree of biological compatibility and safety. Furthermore, the synthetic accessibility of a vast array of substituted benzaldehydes allows for systematic modifications to optimize their biological activity, making them an attractive starting point for medicinal chemistry campaigns.[2]
Overview of Key Biological Activities
The substitution pattern on the benzaldehyde scaffold gives rise to a remarkable array of pharmacological effects. This guide will focus on four key areas of biological activity:
-
Antimicrobial Activity: The ability to combat pathogenic bacteria and fungi.
-
Anticancer Activity: The capacity to inhibit the proliferation of cancer cells and induce apoptosis.
-
Anti-inflammatory Activity: The potential to modulate inflammatory pathways and reduce inflammation.
-
Antioxidant Activity: The capability to neutralize harmful free radicals and mitigate oxidative stress.
Chapter 2: Antimicrobial Activity of Substituted Benzaldehydes
Mechanism of Action: Disrupting the Microbial Fortress
The antimicrobial action of substituted benzaldehydes is often multifaceted, targeting fundamental cellular structures and processes in microorganisms.
A primary mechanism of action for many substituted benzaldehydes, particularly those with hydroxyl groups, is the disruption of the bacterial plasma membrane. These phenolic compounds can intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption leads to the leakage of essential intracellular components and ultimately, cell death.[1]
Some benzaldehyde derivatives have been shown to act as antibiotic modulators by inhibiting bacterial efflux pumps. These pumps are a significant mechanism of antibiotic resistance, actively extruding antimicrobial agents from the bacterial cell. By inhibiting these pumps, substituted benzaldehydes can restore the efficacy of conventional antibiotics.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of substituted benzaldehydes is intricately linked to the nature and position of the substituents on the aromatic ring.
The presence of hydroxyl (-OH) groups is a strong determinant of antibacterial activity. Dihydroxy and trihydroxy benzaldehydes are generally more active than their monohydroxy counterparts. The position of the hydroxyl group is also crucial, with 2-hydroxybenzaldehyde (salicylaldehyde) derivatives often exhibiting enhanced activity.[3] Methoxy (-OCH3) groups can either enhance or decrease activity depending on their position and interplay with other substituents.[3]
Halogenation, particularly with chlorine and bromine, at the '2' and '4' positions of the phenyl ring can enhance antimicrobial activity.[4] The increased lipophilicity of halogenated compounds may facilitate their passage through the bacterial cell membrane. Nitro-substituted salicylaldehydes have also demonstrated potent antimicrobial effects.
Spectrum of Activity: From Gram-Positive to Gram-Negative Pathogens
Substituted benzaldehydes exhibit a broad spectrum of antimicrobial activity, with efficacy against both Gram-positive and Gram-negative bacteria.[2] However, the sensitivity of different bacterial species can vary. For instance, Campylobacter jejuni has been found to be significantly more sensitive to phenolic benzaldehydes than Escherichia coli, Listeria monocytogenes, and Salmonella enterica.[3] Some derivatives also show promising antifungal activity against pathogens like Candida albicans.[2]
Data Presentation
Table 2.1: Minimum Inhibitory Concentrations (MICs) of Representative Substituted Benzaldehydes against Pathogenic Bacteria.
| Compound | Substituent(s) | S. aureus (μg/mL) | E. coli (μg/mL) | Reference |
| Benzaldehyde | None | ≥1024 | - | [1] |
| 2,4,6-Trihydroxybenzaldehyde | 2,4,6-tri-OH | - | - | [3] |
| 2-Hydroxy-5-methoxybenzaldehyde | 2-OH, 5-OCH3 | - | - | [3] |
| 2,4-Dichlorobenzaldehyde | 2,4-di-Cl | - | - | [4] |
Note: A comprehensive table would require compiling data from multiple sources. The values for some compounds against specific strains are not always readily available in a single reference.
Experimental Protocol
This protocol outlines the standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits visible bacterial growth.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test compound stock solution
-
Positive control (e.g., a known antibiotic)
-
Negative control (medium only)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 100 μL.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 100 μL of the standardized bacterial suspension to each well containing the test compound dilutions.
-
Controls: Include wells with bacteria and medium only (growth control) and wells with medium only (sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[5][6]
Chapter 3: Anticancer Properties of Substituted Benzaldehydes
Unraveling the Molecular Mechanisms of Cytotoxicity
Substituted benzaldehydes exert their anticancer effects through a variety of molecular mechanisms, often targeting multiple signaling pathways crucial for cancer cell survival and proliferation.
Benzaldehyde has been shown to inhibit several major signaling pathways that are frequently hyperactivated in cancer, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[7] By modulating these pathways, benzaldehyde can interfere with cancer cell growth, proliferation, and survival.
Recent research has unveiled a novel mechanism of action for benzaldehyde in pancreatic cancer. It has been found to inhibit the interaction between the signaling protein 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph).[8][9] This interaction is critical for cancer cell survival, treatment resistance, and the expression of genes related to the epithelial-mesenchymal transition (EMT), a process that enables cancer cells to metastasize.[8][9][10]
Caption: Benzaldehyde inhibits the interaction between 14-3-3ζ and H3S28ph, leading to the suppression of EMT and treatment resistance.
A significant advantage of some benzaldehyde derivatives is their ability to overcome drug resistance in cancer cells. For instance, benzaldehyde has been shown to inhibit the growth of cancer cells that are resistant to radiation therapy and tyrosine kinase inhibitors like osimertinib.[8][10] This suggests their potential use in combination therapies to resensitize resistant tumors.
Structure-Activity Relationship (SAR) for Anticancer Efficacy
The cytotoxic activity of substituted benzaldehydes against cancer cells is highly dependent on the substitution pattern.
The number, position, and type of substituents on the aromatic ring are critical for anticancer activity.[11] Both electron-donating and electron-withdrawing groups can influence cytotoxicity, and their optimal placement is key to maximizing potency.
Hydrophobicity has been identified as a relevant determinant of the toxicity of some benzaldehyde derivatives.[12] A certain degree of lipophilicity is necessary for the compound to cross the cell membrane and reach its intracellular targets.
Data Presentation
Table 3.1: Cytotoxic Activity (IC50) of Selected Substituted Benzaldehydes against Various Cancer Cell Lines.
| Compound | Substituent(s) | Cancer Cell Line | IC50 (μM) | Reference |
| Benzyloxybenzaldehyde (ABMM-15) | benzyloxy | A549 (Lung) | 0.23 | [13] |
| Benzyloxybenzaldehyde (ABMM-16) | benzyloxy | A549 (Lung) | 1.29 | [13] |
| Coniferyl aldehyde derivative (ABMM-6) | - | H1299 (Lung) | 14.0 | [13] |
| Coniferyl aldehyde derivative (ABMM-24) | - | H1299 (Lung) | 13.7 | [13] |
| Aldehyde 24 | - | OVCAR-8 (Ovary) | 0.36 (μg/mL) | [11] |
| Aldehyde 26 | - | HL-60 (Leukemia) | 0.47 (μg/mL) | [11] |
| Aldehyde 48 | - | SF-295 (Glioblastoma) | 0.75 (μg/mL) | [11] |
| Aldehyde 49 | - | HCT-116 (Colon) | 0.84 (μg/mL) | [11] |
Experimental Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzaldehyde and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][14][16]
-
Formazan Solubilization: Remove the medium and add 100-150 μL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Chapter 4: Anti-inflammatory Effects of Substituted Benzaldehydes
Modulating the Inflammatory Cascade
Substituted benzaldehydes have demonstrated significant anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.
Several benzaldehyde derivatives effectively reduce the production of the pro-inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[17] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis.
The anti-inflammatory effects of substituted benzaldehydes are mediated through the modulation of critical intracellular signaling pathways. They have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes.[17] Additionally, they can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[17][18]
Caption: Substituted benzaldehydes inhibit LPS-induced inflammation by suppressing the MAPK and NF-κB signaling pathways.
Some benzaldehyde derivatives can also exert anti-inflammatory effects by inducing the expression of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory properties.
Structure-Activity Relationship (SAR) for Anti-inflammatory Potency
The anti-inflammatory activity of substituted benzaldehydes is influenced by the nature of the substituents. For example, brominated vanillin derivatives have shown significant anti-inflammatory effects.[17]
Data Presentation
Table 4.1: Inhibitory Effects of Substituted Benzaldehydes on Nitric Oxide Production.
| Compound | Concentration | Cell Line | NO Inhibition (%) | Reference |
| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | Varies | RAW 264.7 | Significant | [17] |
| Tepal aqueous extract of Musa paradisiaca (contains benzaldehydes) | 62.5 μg/mL | RAW 264.7 | 48.16 | [19] |
| Flesh extract of Musa paradisiaca (contains benzaldehydes) | 250 μg/mL | RAW 264.7 | 52.21 | [19] |
Experimental Protocol
The Griess assay is a simple and widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
96-well plates
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with the test compound for 1 hour before stimulating with LPS (1 μg/mL). Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 μL of the supernatant with 50 μL of Griess reagent (mix equal volumes of Part A and Part B immediately before use).[19][20]
-
Incubation: Incubate at room temperature for 10-15 minutes.[19][21]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[19][21]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Chapter 5: Antioxidant Potential of Substituted Benzaldehydes
Scavenging Free Radicals: The Role of Phenolic Hydroxyls
Many substituted benzaldehydes, particularly those containing phenolic hydroxyl groups, exhibit significant antioxidant activity. These compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.
Structure-Activity Relationship (SAR) for Antioxidant Capacity
The antioxidant activity of substituted benzaldehydes is strongly correlated with the number and position of hydroxyl groups on the benzene ring. Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) are known to possess high antioxidant activity.[16] In general, compounds with multiple hydroxyl groups, especially in the ortho and para positions, tend to be more potent antioxidants.
Experimental Protocol
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of compounds in vitro. Both assays are based on the ability of an antioxidant to reduce a colored radical, leading to a change in absorbance that can be measured spectrophotometrically.
Chapter 6: Future Perspectives and Drug Development Considerations
Lead Optimization and Medicinal Chemistry Strategies
The diverse biological activities of substituted benzaldehydes make them promising lead compounds for drug development. Medicinal chemistry efforts can focus on optimizing their potency, selectivity, and pharmacokinetic properties through systematic structural modifications. This includes exploring a wider range of substituents, modifying the aldehyde group, and synthesizing hybrid molecules that combine the benzaldehyde scaffold with other pharmacophores.
Preclinical and Clinical Development Challenges
While the in vitro data are promising, the translation of these findings into clinical applications requires overcoming several challenges. These include ensuring adequate bioavailability, metabolic stability, and a favorable safety profile in vivo. Further preclinical studies in animal models are necessary to validate the therapeutic efficacy and safety of lead candidates.
Conclusion: The Promise of Substituted Benzaldehydes in Modern Drug Discovery
Substituted benzaldehydes represent a rich source of bioactive molecules with significant therapeutic potential across a range of diseases. Their straightforward chemistry, coupled with their diverse and potent biological activities, makes them a highly attractive scaffold for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Continued research into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the discovery of new and effective medicines.
References
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. (2021-09-13). [Link]
-
Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF - ResearchGate. (2025-08-07). [Link]
-
MTT (Assay protocol - Protocols.io). (2023-02-27). [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (2022-04). [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. [Link]
-
Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives - RGCC International. [Link]
-
Stopping pancreatic cancer spread using benzaldehyde - ecancer. (2025-07-03). [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). [Link]
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. [Link]
-
Sweet-smelling molecule halts therapy-resistant pancreatic cancer | ScienceDaily. (2025-07-03). [Link]
-
Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed. (2025-07). [Link]
-
A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed Central. [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC - NIH. (2016-11-08). [Link]
-
CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES - Universidade Federal do Ceará. (2014-04-21). [Link]
-
Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed. [Link]
-
IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. [Link]
-
Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing). [Link]
-
Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions - AACR Journals. (2016-07-15). [Link]
-
Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb - Semantic Scholar. [Link]
-
2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. [Link]
-
Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC - NIH. [Link]
-
Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions - ResearchGate. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. researchgate.net [researchgate.net]
- 8. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 9. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencedaily.com [sciencedaily.com]
- 11. repositorio.ufc.br [repositorio.ufc.br]
- 12. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. rgcc-international.com [rgcc-international.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mjas.analis.com.my [mjas.analis.com.my]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Enduring Scaffolding of Benzaldehyde in Drug Discovery
An In-Depth Technical Guide to Benzaldehyde Derivatives in Medicinal Chemistry
The benzaldehyde moiety, a simple aromatic aldehyde, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] Its unique combination of a reactive carbonyl group and an aromatic ring that can be readily functionalized allows for the systematic modulation of steric, electronic, and lipophilic properties.[2] This inherent tunability has made benzaldehyde and its derivatives a cornerstone in the design of novel therapeutic agents across a vast spectrum of diseases.[3] Benzaldehyde itself is a naturally occurring compound, found in almonds and other fruits, and is generally regarded as safe (GRAS) for use as a food additive, providing a favorable starting point for toxicological profiles.[4]
This guide provides a comprehensive review of the contemporary landscape of benzaldehyde derivatives in medicinal chemistry. We will delve into key therapeutic areas, explore the structure-activity relationships (SAR) that govern efficacy, and present detailed protocols for synthesis and evaluation. Our focus is not merely on what has been done, but on the underlying scientific rationale—the why—that drives the design and development of these potent molecules.
Part 1: Therapeutic Applications of Benzaldehyde Derivatives
The structural simplicity of benzaldehyde belies its profound and diverse biological activity. By strategically modifying the benzene ring with various substituents, researchers have unlocked potent activities against a range of pathological targets.
Anticancer Activity
Benzaldehyde derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines, including those resistant to conventional therapies.[5]
Mechanism of Action: The anticancer effects are often multifactorial. Certain benzyloxybenzaldehyde derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in human leukemia (HL-60) cells.[6] This is often accompanied by a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[6] More recently, studies have revealed that benzaldehyde can overcome therapy resistance by targeting key signaling protein interactions.[5] Specifically, it has been shown to prevent the interaction of the signaling protein 14-3-3ζ with the phosphorylated form of histone H3, thereby reducing the expression of genes responsible for treatment resistance and suppressing the epithelial-to-mesenchymal transition that facilitates metastasis.[5] Other derivatives function as selective inhibitors of enzymes overexpressed in cancer, such as aldehyde dehydrogenase 1A3 (ALDH1A3), which is linked to poor prognosis and chemoresistance in cancers like non-small-cell lung cancer.[7]
Structure-Activity Relationship (SAR):
-
Position of Substituents: For benzyloxybenzaldehyde derivatives, the position of the benzyloxy group is critical. A 2-(benzyloxy) substitution on the benzaldehyde ring is often associated with significant activity.[6]
-
Substituents on the Benzyloxy Ring: Modifications on the distal benzyl ring can fine-tune activity. For instance, 2-[(3-methoxybenzyl)oxy]benzaldehyde was identified as a particularly potent compound against HL-60 cells, suggesting that electron-donating groups at the meta-position can enhance efficacy.[6]
-
Substituents on the Benzaldehyde Ring: The addition of methoxy or chloro groups to the primary benzaldehyde ring can also modulate activity, as seen in derivatives like 2-(benzyloxy)-5-methoxybenzaldehyde and 2-(benzyloxy)-5-chlorobenzaldehyde.[6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 | ~1-10 (Potent) | [6] |
| 2-(benzyloxy)-5-chlorobenzaldehyde (28) | HL-60 | ~1-10 (Significant) | [6] |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15) | ALDH1A3 Enzyme | 0.23 | [7] |
| 4-((4-(Trifluoromethyl)benzyl)oxy)benzaldehyde (ABMM-16) | ALDH1A3 Enzyme | 1.29 | [7] |
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in numerous diseases. Benzaldehyde derivatives have demonstrated significant potential in modulating inflammatory pathways.
Mechanism of Action: A primary mechanism involves the suppression of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for inflammation research, benzaldehyde derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that produce pro-inflammatory molecules.[8][9] This inhibition is often achieved by interfering with upstream signaling cascades, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway.[9] Certain derivatives can effectively block the phosphorylation of key MAPK proteins like ERK, JNK, and p38, thereby preventing the activation of transcription factors that drive iNOS and COX-2 expression.[9]
Causality in Design: The rationale for exploring these compounds stems from their presence in natural sources with known health benefits, such as Fuzhuan brick tea, which contains fungi that produce anti-inflammatory benzaldehydes.[8] This ethnobotanical link provides a strong foundation for targeted isolation and synthetic optimization.
Antimicrobial and Antifungal Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Benzaldehyde and its derivatives have a long history of use as antimicrobial and antifungal agents.[3][4]
Mechanism of Action: The lipophilic nature of these compounds allows them to interfere with the bacterial cell membrane, increasing its permeability and disrupting cellular integrity.[3] Some derivatives act as modulators of antibiotic activity, potentiating the effects of conventional drugs like ciprofloxacin and norfloxacin against resistant strains of Staphylococcus aureus.[10] This suggests an interference with bacterial resistance mechanisms, such as efflux pumps, although the exact interactions can be complex.[10] In fungi, such as Aspergillus flavus, derivatives can inhibit the production of carcinogenic mycotoxins like aflatoxin B1 by downregulating the expression of key regulatory genes in the toxin's biosynthetic pathway.[4]
Trustworthiness of Approach: The use of benzaldehyde as an environmentally safe and biodegradable compound adds to its appeal for applications in food preservation and agriculture, where toxicity and residues are major concerns.[4][10]
Neuroprotective and Antioxidant Activities
Oxidative stress and neuroinflammation are implicated in neurodegenerative diseases like Alzheimer's. Benzaldehyde derivatives have shown promise in combating these pathologies.
Mechanism of Action:
-
Enzyme Inhibition: Benzimidazole-benzaldehyde hybrids have been synthesized as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for breaking down the neurotransmitter acetylcholine.[11] Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease.
-
Antioxidant Effects: Many derivatives exhibit direct radical-scavenging activity.[12] The structure-activity relationship for antioxidant potential is often linked to the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals.[2] The hydroxylation of the aromatic structure is a key factor in enhancing radical scavenging activity.[2]
Part 2: Synthesis and Experimental Protocols
The translation of a promising chemical scaffold into a therapeutic candidate requires robust and reproducible synthetic methodologies and biological assays.
General Synthesis of Benzyloxybenzaldehyde Derivatives
This protocol describes a typical Williamson ether synthesis, a reliable method for preparing the benzyloxybenzaldehyde scaffold, which has shown significant anticancer and ALDH inhibitory activity.[6][7] The choice of this reaction is based on its efficiency and the wide availability of starting materials (substituted phenols and benzyl halides), allowing for the creation of diverse chemical libraries for SAR studies.
Protocol: Synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde (ABMM-15)
-
Reactant Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide anion. This deprotonation step is critical for the subsequent nucleophilic attack.
-
Addition of Alkylating Agent: Add 4-chlorobenzyl chloride (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). Heating provides the necessary activation energy for the Sₙ2 reaction to proceed efficiently.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and then with a cold non-polar solvent like hexane to remove non-polar impurities. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure compound.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
Anti-inflammatory Activity Assay
This protocol outlines the procedure for evaluating the anti-inflammatory effects of benzaldehyde derivatives on macrophage cells, a cornerstone assay in inflammation research.[8][9]
Protocol: iNOS and COX-2 Expression in LPS-Stimulated RAW264.7 Cells
-
Cell Culture: Culture RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Plating: Seed the cells in 12-well plates at a density of 2 × 10⁵ cells/well and allow them to adhere for 24 hours. A consistent cell density is crucial for reproducible results.
-
Compound Treatment: Prepare stock solutions of the test benzaldehyde derivatives in DMSO. Pre-treat the cells with the desired concentration of the test compounds (e.g., 100 µM) for 1 hour. The final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) must be included.
-
Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL for another 18-24 hours. A negative control (no LPS, no compound) and a positive control (LPS only) are essential.
-
Protein Extraction: After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blotting: Determine the total protein concentration of the lysates using a BCA assay. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. The expression levels of iNOS and COX-2 in the compound-treated groups are normalized to the loading control and compared to the LPS-only positive control to determine the percentage of inhibition.
Part 3: Visualizing Mechanisms and Workflows
Graphical representations are invaluable for conceptualizing complex biological pathways and experimental strategies.
Diagram 1: Mechanism of Anti-inflammatory Action
This diagram illustrates how benzaldehyde derivatives can inhibit the LPS-induced inflammatory response in macrophages by targeting the MAPK signaling pathway.
Caption: Inhibition of the MAPK signaling pathway by benzaldehyde derivatives.
Diagram 2: Drug Discovery Workflow
This flowchart outlines a logical progression for the discovery and development of novel drugs based on the benzaldehyde scaffold.
Caption: A typical drug discovery workflow for benzaldehyde derivatives.
Diagram 3: Structure-Activity Relationship (SAR) Concept
This diagram visualizes the core concept of SAR, where systematic modification of a chemical scaffold leads to changes in biological activity.
Caption: Conceptual model of Structure-Activity Relationships (SAR).
Conclusion
The benzaldehyde scaffold continues to be a remarkably fruitful starting point for medicinal chemistry campaigns. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its relevance in the ongoing search for novel therapeutics. From anticancer agents that overcome drug resistance to anti-inflammatory compounds that quell pathological signaling, the applications are broad and impactful. Future research will likely focus on developing derivatives with enhanced isoform selectivity, improved pharmacokinetic profiles, and novel mechanisms of action, further cementing the legacy of this simple yet powerful aromatic aldehyde in the pharmacopeia of the future.
References
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (URL: )
- Benzaldehyde derivatives with investigated inhibition profile 2....
-
Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC. (URL: [Link])
-
Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC - NIH. (URL: [Link])
-
Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea | ACS Omega - ACS Publications. (URL: [Link])
-
Benzaldehyde Derivatives from Sarcodontia crocea | Journal of Natural Products. (URL: [Link])
-
A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PubMed Central. (URL: [Link])
-
Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - MDPI. (URL: [Link])
-
Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (URL: [Link])
-
The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella - MDPI. (URL: [Link])
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press. (URL: [Link])
-
Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])
-
Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
(PDF) Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles - ResearchGate. (URL: [Link])
- A kind of preparation method of benzaldehyde and its derivative - Google P
-
Stopping pancreatic cancer spread using benzaldehyde - ecancer. (URL: [Link])
-
Antioxidant activity of benzalacetone and its derivatives. - ResearchGate. (URL: [Link])
-
Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression - Oriental Journal of Chemistry. (URL: [Link])
-
Scheme 16: (A) Examples of anti-inflammatory benzaldehyde derivatives;... - ResearchGate. (URL: [Link])
-
Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])
-
Structure Activity Relationships - Drug Design Org. (URL: [Link])
-
Antitumor activity of benzaldehyde. - Semantic Scholar. (URL: [Link])
-
Structure activity relationship of brevenal hydrazide derivatives - PubMed - NIH. (URL: [Link])
-
Functional Groups In Organic Chemistry. (URL: [Link])
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 3. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
"4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde" IUPAC name and synonyms
An In-depth Technical Guide to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
This guide provides a comprehensive technical overview of this compound, a substituted aromatic aldehyde of significant interest to researchers and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, a robust synthesis protocol grounded in established organic chemistry principles, potential applications, and essential safety and handling information.
Chemical Identity and Nomenclature
Correctly identifying a compound is foundational to all subsequent research and development. While specific experimental data for this particular isomer is not widely published, its identity can be definitively established through systematic nomenclature.
IUPAC Name and Synonyms
The formal IUPAC name for the compound is 4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde . This name is derived by identifying the parent benzaldehyde structure, with an ethoxy group at position 3 and a substituted benzyloxy group at position 4.
Common synonyms, based on alternative naming conventions, include:
-
4-(3-Chlorobenzyloxy)-3-ethoxybenzaldehyde
-
Benzaldehyde, 4-[(3-chlorobenzyl)oxy]-3-ethoxy-
It is crucial to distinguish this compound from its more commonly cited isomer, 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS No. 299441-96-6)[1][2]. The position of the chlorine atom on the benzyl ring significantly influences the molecule's electronic properties and spatial arrangement, which can have profound effects on its reactivity and biological activity.
Chemical Structure and Properties
The molecular structure consists of a 3-ethoxybenzaldehyde core linked via an ether bond to a 3-chlorobenzyl group.
Caption: Chemical structure of 4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde.
A summary of its key chemical properties is presented in the table below. It is important to note that while the molecular formula and weight are exact, experimental values for properties like melting and boiling points are not available in public literature and would require empirical determination.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅ClO₃ | Calculated |
| Molecular Weight | 290.74 g/mol | Calculated |
| CAS Number | Not assigned | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) and insoluble in water. | Inferred from structure |
| XLogP3-AA | ~3.8 | Estimated based on 4-chloro isomer |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on a primary alkyl halide.[3][4][5][6][7] The strategic disconnection for this target molecule is between the benzylic ether oxygen and the benzylic carbon.
This leads to two commercially available starting materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (also known as Ethyl vanillin)
-
3-Chlorobenzyl chloride
The reaction proceeds by deprotonating the hydroxyl group of ethyl vanillin with a suitable base to form a potent nucleophile, the phenoxide, which then displaces the chloride from 3-chlorobenzyl chloride.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)
-
3-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-ethoxy-4-hydroxybenzaldehyde.
-
Initiation: Stir the suspension at room temperature for 15 minutes. This step facilitates the formation of the potassium phenoxide salt. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation without interfering with the nucleophilicity of the phenoxide.[4]
-
Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 eq) to the reaction mixture dropwise. A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting phenol.
-
Reaction: Heat the mixture to 80°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing deionized water. This will precipitate the crude product and dissolve the inorganic salts.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Applications in Research and Drug Development
Substituted benzaldehydes are pivotal intermediates in organic synthesis. Their aldehyde functionality allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes, making them versatile building blocks for complex molecules.
Pharmaceutical Relevance: The structural motif of a substituted benzyloxy-benzaldehyde is present in numerous biologically active compounds. A compelling example is found in the development of Sodium-Glucose Co-transporter 2 (SGLT-2) inhibitors, a class of drugs used to treat type 2 diabetes. The closely related compound, 4-chloro-3-(4-ethoxybenzyl)benzaldehyde, is a key intermediate in the synthesis of Ertugliflozin , a potent and selective SGLT-2 inhibitor.[8] This highlights the potential of this compound as a building block for novel therapeutic agents. The specific substitution pattern may offer a unique pharmacological profile, making it a valuable candidate for screening in drug discovery programs.
Other Potential Applications:
-
Fragrance and Flavoring: Benzaldehyde derivatives are widely used in the fragrance industry.[7]
-
Fine Chemicals and Dyes: This compound can serve as a precursor in the synthesis of specialized chemicals and pigments.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this compound. Therefore, a risk assessment must be based on the hazards associated with its functional groups: an aromatic aldehyde, an ether, and a chlorinated aromatic compound.
Potential Hazards (Inferred):
-
Skin and Eye Irritation: Aromatic aldehydes can cause skin and serious eye irritation.[9][10][11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[11]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[9]
-
Flammability: While aromatic aldehydes are generally less flammable than their aliphatic counterparts, the compound should be kept away from heat and open flames.[12]
-
Peroxide Formation: Ethers are known to form explosive peroxides upon prolonged exposure to air and light.[12] While the benzylic position is less prone to this than aliphatic ethers, it is a possibility that must be considered.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[13]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Protect from light and air to minimize the risk of peroxide formation.
-
Store away from strong oxidizing agents and strong bases.[13]
Conclusion
This compound is a valuable, albeit under-characterized, chemical intermediate. Its synthesis is readily achievable through the robust Williamson ether synthesis. The structural similarities to key intermediates in modern drug synthesis, such as for Ertugliflozin, underscore its potential for application in pharmaceutical research and development. Due to the lack of specific published data, researchers must proceed with caution, adhering to rigorous safety protocols and performing thorough analytical characterization of the synthesized material.
References
-
MySkinRecipes. (n.d.). 4-((4-Chlorobenzyl)oxy)benzaldehyde. Retrieved January 21, 2026, from [Link]
-
Perfumer's Apprentice. (2021, October 12). SAFETY DATA SHEET: Aldehyde C-8. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
Jarrahpour, A. A., et al. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved January 21, 2026, from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved January 21, 2026, from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
MetaSci. (n.d.). Safety Data Sheet 4-Ethoxybenzaldehyde. Retrieved January 21, 2026, from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved January 21, 2026, from [Link]
- Google Patents. (2012). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. (2017). WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
National Center for Biotechnology Information. (n.d.). 4-[(2-Chlorobenzyl)oxy]benzaldehyde. PubChem. Retrieved January 21, 2026, from [Link]
-
Chemchart. (n.d.). 4-[(4-Chlorobenzyl)oxy]benzaldehyde (59067-46-8). Retrieved January 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde. PubChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. You are being redirected... [hit2lead.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. francis-press.com [francis-press.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. francis-press.com [francis-press.com]
- 8. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 9. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 10. johndwalsh.com [johndwalsh.com]
- 11. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 13. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility Profile of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic property of solubility is not merely a physicochemical parameter but a critical determinant of a compound's therapeutic potential.[1][2][3] A candidate molecule's journey from a promising lead to a viable therapeutic agent is fundamentally governed by its ability to dissolve in aqueous and biological media.[1][2] Poor aqueous solubility is a primary contributor to inadequate and variable bioavailability, often necessitating higher doses that can lead to untoward toxicity.[1] Consequently, a comprehensive understanding and empirical determination of a compound's solubility profile are cornerstones of preclinical development, influencing everything from initial bioassay results to final dosage form design.[4][5][6] This guide provides an in-depth exploration of the solubility profile of the novel benzaldehyde derivative, 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, offering both theoretical underpinnings and practical methodologies for its characterization.
Molecular Structure and Physicochemical Properties: An Antecedent to Solubility
The solubility behavior of an organic molecule is intrinsically linked to its structural and electronic characteristics. This compound is a substituted benzaldehyde with a molecular formula of C₁₆H₁₅ClO₃ and a molecular weight of approximately 290.74 g/mol . Its structure features a central benzaldehyde ring substituted with an ethoxy group and a (3-chlorobenzyl)oxy moiety.
A qualitative prediction of its solubility can be inferred from its constituent functional groups. The aldehyde, ether, and chloro functionalities contribute to the molecule's overall polarity. However, the presence of two aromatic rings and the hydrocarbon nature of the ethoxy and benzyl groups suggest a significant non-polar character. This duality indicates that while the molecule may exhibit some solubility in polar organic solvents, its aqueous solubility is likely to be limited.
For a closely related analogue, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, the predicted XLogP3-AA value, a measure of lipophilicity, is 3.8, further suggesting poor water solubility.[7] It is reasonable to assume a similar lipophilicity for the 3-chloro isomer.
Table 1: Predicted Physicochemical Properties of this compound and a Related Analog
| Property | Predicted Value for this compound (and rationale) | Reference Value for 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde[7] |
| Molecular Formula | C₁₆H₁₅ClO₃ | C₁₆H₁₅ClO₃ |
| Molecular Weight | ~290.74 g/mol | 290.74 g/mol |
| XLogP3-AA | ~3.8 (by analogy) | 3.8 |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 3 (ether and aldehyde oxygens) | 3 |
Theoretical Framework: The Energetics of Dissolution
The process of dissolution is governed by the Gibbs free energy change (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) of the system. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The general principle of "like dissolves like" is a simplified expression of these thermodynamic considerations.[8]
Due to the predominantly non-polar nature of this compound, its dissolution in water is expected to be enthalpically unfavorable. The disruption of the strong hydrogen bonding network of water to accommodate a large, non-polar molecule is energetically costly.
Factors Influencing the Solubility of this compound
Several environmental and physicochemical factors can significantly modulate the solubility of this compound:
-
Temperature: For most solid organic compounds, solubility in aqueous and organic solvents increases with temperature.[9][10] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution.[9]
-
pH: The structure of this compound does not contain readily ionizable functional groups such as carboxylic acids or amines.[11] Therefore, its solubility is expected to be largely independent of pH in the physiological range.[9] However, at extreme pH values, chemical degradation of the aldehyde or ether linkages could occur, which would indirectly affect solubility measurements.
-
Solvent Polarity: The solubility of this compound is predicted to be highest in solvents of intermediate polarity that can engage in dipole-dipole interactions without the high energetic cost of disrupting a hydrogen-bonded network. Solvents such as acetone, ethyl acetate, and dichloromethane are likely to be good candidates for solubilizing this molecule. Its solubility in non-polar solvents like hexane is expected to be moderate, while its aqueous solubility will likely be poor.
Experimental Determination of Solubility: Protocols and Methodologies
A comprehensive solubility profile requires the determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for formulation development.[4][12] The most common method for its determination is the Shake-Flask method.[13]
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, simulated gastric fluid, simulated intestinal fluid, and various organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4] Prepare a standard curve of the compound in each solvent to enable accurate quantification.
Caption: Thermodynamic Solubility Workflow.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method often employed in early drug discovery to assess the solubility of compounds prepared from a dimethyl sulfoxide (DMSO) stock solution.[12][14][15] It measures the concentration at which a compound precipitates from an aqueous solution upon addition of a DMSO stock.[12][13]
Experimental Protocol: DMSO Co-solvent Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Precipitation and Detection: Shake the plate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[6] The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. Alternatively, the samples can be filtered and the remaining dissolved compound quantified by LC-MS/MS.[14]
Caption: Kinetic Solubility Workflow.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and concise tabular format to facilitate comparison across different conditions.
Table 2: Hypothetical Solubility Profile of this compound
| Solvent/Medium | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Water | 25 | < 1 | < 10 |
| PBS (pH 7.4) | 25 | < 1 | < 10 |
| Simulated Gastric Fluid | 37 | < 1 | < 10 |
| Simulated Intestinal Fluid | 37 | < 1 | < 10 |
| Ethanol | 25 | > 1000 | > 200 |
| DMSO | 25 | > 10000 | N/A |
| Acetone | 25 | > 1000 | > 200 |
Note: The values in this table are hypothetical and should be replaced with experimentally determined data.
A low aqueous solubility (< 10 µg/mL) would classify this compound as a poorly soluble compound according to the Biopharmaceutics Classification System (BCS) and would have significant implications for its oral bioavailability.
Conclusion and Future Directions
The comprehensive solubility profiling of this compound is a critical step in its preclinical development. Based on its chemical structure, it is anticipated to be a poorly water-soluble compound. The experimental protocols outlined in this guide provide a robust framework for the empirical determination of its thermodynamic and kinetic solubility in a range of pharmaceutically relevant media. The data generated from these studies will be instrumental in guiding formulation strategies, such as the use of co-solvents, surfactants, or amorphous solid dispersions, to enhance its dissolution and bioavailability, ultimately paving the way for its successful development as a therapeutic agent.
References
- Evotec. Thermodynamic Solubility Assay.
- Creative Biolabs. Solubility Assessment Service.
- BioDuro. ADME Solubility Assay.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5487-5490.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 53372986, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. PubChem.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]
- LibreTexts. Solubility of Organic Compounds. (2023).
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds.
- Blog. What is the solubility of benzaldehyde in water? (2025).
- Taylor & Francis Group. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
- NCERT. Aldehydes, Ketones and Carboxylic Acids.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. evotec.com [evotec.com]
- 5. books.rsc.org [books.rsc.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | C16H15ClO3 | CID 693306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.ws [chem.ws]
- 9. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]
- 10. saltise.ca [saltise.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. asianpubs.org [asianpubs.org]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Senior Application Scientist's Guide to Theoretical Computational Studies of Benzaldehyde Derivatives
Abstract
Benzaldehyde and its derivatives are a cornerstone class of aromatic compounds, pivotal in pharmaceuticals, agrochemicals, and materials science.[1][2] Their versatile reactivity stems from the aldehyde functional group and the capacity for diverse substitutions on the aromatic ring.[2] This guide provides an in-depth exploration of the theoretical computational methodologies employed to elucidate the electronic, structural, and reactive properties of these molecules. As a self-validating system of protocols and expert insights, this document is designed for researchers, scientists, and drug development professionals to navigate and leverage computational chemistry for the rational design and analysis of novel benzaldehyde derivatives. We will delve into the causality behind methodological choices, from foundational quantum mechanics to advanced drug discovery simulations, ensuring a blend of theoretical rigor and practical application.
Introduction: The "Why" and "How" of Computationally Probing Benzaldehydes
The significance of benzaldehyde derivatives is vast, ranging from their roles as flavoring agents to their use as precursors in the synthesis of pharmaceuticals and polymers.[1] Many derivatives exhibit potent biological activities, including antioxidant, anti-tumor, and enzyme inhibitory effects.[1] For instance, certain benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers.[3][4] Understanding the structure-property and structure-activity relationships is paramount for optimizing their function.
Theoretical computational studies offer a powerful lens to investigate these molecules at an atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. These methods allow us to:
-
Predict Molecular Properties: Accurately calculate geometries, electronic structures, and spectroscopic signatures.
-
Elucidate Reaction Mechanisms: Investigate the transition states and energy barriers of chemical reactions.
-
Screen Virtual Libraries: Assess the potential of large numbers of candidate molecules for specific applications, such as drug discovery.
-
Interpret Experimental Data: Provide a theoretical framework for understanding experimental observations.
This guide will navigate through the key computational techniques, providing both the theoretical underpinnings and practical, step-by-step workflows.
Foundational Quantum Mechanical (QM) Approaches
Quantum mechanics forms the bedrock of modern computational chemistry. For molecules like benzaldehyde derivatives, Density Functional Theory (DFT) has emerged as the workhorse due to its excellent balance of accuracy and computational cost.
Density Functional Theory (DFT): The Core of Molecular Modeling
DFT methods calculate the electronic structure of a molecule by modeling its electron density. The choice of a functional and a basis set is a critical experimental decision that directly impacts the quality of the results.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries and energies.
-
Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are commonly employed.[5] The "6-311" indicates a triple-zeta quality, while the "++" signifies the inclusion of diffuse functions (important for describing anions and weak interactions) on both heavy atoms and hydrogens. The "(d,p)" denotes the addition of polarization functions, which are crucial for accurately describing bonding. For certain properties, larger basis sets may be necessary to achieve convergence.[6][7]
The first step in most computational studies is to find the molecule's most stable three-dimensional structure.
Experimental Protocol: DFT Geometry Optimization
-
Input Structure Generation: Build an initial 3D structure of the benzaldehyde derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Calculation Setup:
-
Select the DFT method: B3LYP.
-
Choose the basis set: 6-311++G(d,p).
-
Specify the task: Geometry Optimization.
-
Define the molecular charge and spin multiplicity (usually 0 and 1 for neutral, closed-shell molecules).
-
-
Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Validation: Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.
-
Analysis: Extract key geometrical parameters (bond lengths, bond angles, dihedral angles) from the output file.
Table 1: Calculated vs. Experimental Bond Lengths (Å) for Benzaldehyde
| Bond | Calculated (B3LYP/6-311++G(d,p)) | Experimental |
| C=O | 1.217 | 1.211 |
| C-C(aldehyde) | 1.485 | 1.479 |
| C-H(aldehyde) | 1.112 | 1.110 |
Note: Experimental data is for illustrative purposes and should be sourced from relevant crystallographic or spectroscopic studies.
DFT can simulate vibrational (IR) and electronic (UV-Vis) spectra, which are invaluable for identifying and characterizing compounds.
Experimental Protocol: Simulating Vibrational (IR) Spectra
-
Prerequisite: A fully optimized molecular geometry.
-
Calculation Setup:
-
Method: B3LYP/6-311++G(d,p).
-
Task: Frequency calculation.
-
-
Execution and Analysis: The software will compute the vibrational frequencies and their corresponding intensities. It's common practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors, allowing for better agreement with experimental spectra.
Experimental Protocol: Simulating Electronic (UV-Vis) Spectra
-
Prerequisite: A fully optimized ground-state geometry.
-
Calculation Setup:
-
Method: Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.
-
Task: Excited States calculation.
-
-
Execution and Analysis: The output will provide the vertical excitation energies (which can be converted to wavelengths) and oscillator strengths (related to peak intensities). For benzaldehyde, studies have assigned the lowest energy band to an nπ* transition.[8][9]
DFT provides a wealth of information about a molecule's electronic landscape, which is crucial for understanding its reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10] The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[11][12] For benzaldehyde derivatives, the oxygen atom of the carbonyl group is typically an electron-rich site (negative potential), while the aldehyde hydrogen and aromatic protons are electron-poor (positive potential).[12][13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and lone pairs.[14][15] It can be used to quantify charge transfer interactions and hyperconjugative effects that contribute to molecular stability.
Table 2: Calculated Electronic Properties of Substituted Benzaldehydes (Illustrative)
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzaldehyde | -6.89 | -2.12 | 4.77 |
| 4-Hydroxybenzaldehyde | -6.21 | -1.89 | 4.32 |
| 4-Nitrobenzaldehyde | -7.54 | -3.21 | 4.33 |
Note: These values are illustrative and depend on the specific computational method.
Advanced Modeling for Drug Discovery
For drug development professionals, computational chemistry offers powerful tools to accelerate the discovery pipeline.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16]
Workflow: Building a QSAR Model for Benzaldehyde Derivatives
The process involves curating a dataset, calculating molecular descriptors, building a model, and validating its predictive power.[16]
Caption: A typical workflow for developing a QSAR model.
The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) to evaluate its predictive power.[17] For a model to be considered robust, it should have a high R² and Q², and the difference between them should be small.[17]
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand (a benzaldehyde derivative) when it binds to a target protein.[3][18] This is a cornerstone of structure-based drug design.
Experimental Protocol: Molecular Docking with AutoDock
This protocol provides a general outline for using a widely accessible tool like AutoDock.[19][20][21]
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.
-
Generate a 3D structure of the benzaldehyde derivative (ligand) and optimize its geometry using DFT. Assign charges and define rotatable bonds.
-
Convert both receptor and ligand files to the required PDBQT format.[19]
-
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein where the ligand is expected to bind.[22]
-
Docking Simulation: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different ligand conformations and orientations within the grid box.
-
Analysis of Results:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Analyze the binding energy (a lower binding energy generally indicates a more favorable interaction).
-
Visualize the best-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and protein residues.[3]
-
Caption: The general workflow for a molecular docking study.
Integrated Computational Workflow: A Holistic Approach
The true power of computational chemistry lies in the integration of these techniques. A comprehensive study of a novel benzaldehyde derivative might follow a multi-step process that leverages the strengths of each method.
Caption: An integrated workflow combining multiple computational methods.
Conclusion and Future Perspectives
Theoretical computational studies provide an indispensable toolkit for the modern chemist and drug discovery professional. By applying the principles and protocols outlined in this guide, researchers can gain deep insights into the properties and potential applications of benzaldehyde derivatives. The synergy between DFT, QSAR, and molecular docking allows for a rational, hypothesis-driven approach to molecular design, significantly reducing the time and cost associated with experimental research and development.
The future of this field lies in the increasing integration of machine learning and artificial intelligence to build more predictive models from larger datasets, further accelerating the discovery of novel benzaldehyde derivatives with tailored functionalities.
References
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
-
Liu, H., et al. (2007). 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Unknown. Benzaldehyde. University of Wisconsin-La Crosse. [Link]
-
Jebin, R., et al. (2023). A Density Functional Theory Study of 4-OH Aldehydes. MDPI. [Link]
-
Zhang, L., et al. (2022). A Theoretical Study of H-Abstractions of Benzaldehyde by H, O3(P), 3O2, OH, HO2, and CH3 Radicals: Ab Initio Rate Coefficients and Their Uncertainty Quantification. The Journal of Physical Chemistry A. [Link]
-
Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]
-
Ahmad, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study. MDPI. [Link]
-
Dassault, M., & Shaik, J. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Biomedical and Health Informatics. [Link]
-
Muthu, S., & Al-Lohedan, H. (2023). Optimization, First-Order Hyperpolarizability Studies of o, m, and p-Cl Benzaldehydes Using DFT Studies. MDPI. [Link]
-
Unknown. NPA/NBO-Analysis Examples. Gaussian, Inc.[Link]
-
Unknown. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]
-
Liu, H., et al. (2004). QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase. Bioorganic & Medicinal Chemistry. [Link]
-
Serrano-Andrés, L., et al. (2007). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A. [Link]
-
Unknown. (2021). Basis Sets. Gaussian, Inc.[Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Unknown. (2023). Machine Learning 101: How to train your first QSAR model. Optibrium. [Link]
-
Unknown. Natural Bond Orbital (NBO) Analysis. Leibniz Supercomputing Centre. [Link]
-
Request PDF. (Unknown). Synthesis, growth, DFT, and HOMO-LUMO studies on pyrazolemethoxy benzaldehyde crystals. ResearchGate. [Link]
-
ResearchGate. (Unknown). Molecular electrostatic potential (MEP) surface analysis of 4-hydroxybenzaldehyde. ResearchGate. [Link]
-
ResearchGate. (2025). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. ResearchGate. [Link]
-
Unknown. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. Semantic Scholar. [Link]
-
Center for Computational Structural Biology. (Unknown). AutoDock Version 4.2. Scripps Research. [Link]
-
ResearchGate. (Unknown). Generated molecular electrostatic potential (MEP) maps of compound 2... ResearchGate. [Link]
-
Unknown. (2020). OECD QSAR Toolbox v.4.4.1. Step-by-step example for building QSAR model. OECD. [Link]
-
Unknown. RSC Advances. Royal Society of Chemistry. [Link]
-
Barakat, K. (2009). Molecular Docking Tutorial. University of Alberta. [Link]
-
Krylov, A. (Unknown). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]
-
ORCA Input Library. (Unknown). Basis sets. ORCA Input Library. [Link]
-
ResearchGate. (Unknown). Benzaldehyde derivatives with investigated inhibition profile 2... ResearchGate. [Link]
-
Bioinformatics Insights. (2024). Learn to Perform QSAR Modeling on Compound Dataset. YouTube. [Link]
-
Tropsha, A. (2015). Fundamentals of QSAR Modeling: Basic Concepts and Applications. National Institutes of Health. [Link]
-
ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules? ResearchGate. [Link]
-
Read the Docs. (Unknown). Basic docking. Autodock Vina 1.2.0 documentation. [Link]
-
Unknown. Molecular Electrostatic Potential (MEP). University of Basel. [Link]
-
Weinhold, F. (Unknown). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin-Madison. [Link]
-
Goscinski, M., et al. (2018). Basis Set Dependence Using DFT/B3LYP Calculations to Model the Raman Spectrum of Thymine. Molecules. [Link]
-
Béké, D. E., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) study of a series of 2-thioarylalkyl benzimidazole derivatives by The Density Functional Theory (DFT). Open Journal of Bioinformatics and Biostatistics. [Link]
-
All About Chemistry. (2022). Natural Bond orbital program NBO analysis using Gaussian output. YouTube. [Link]
-
Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
-
Unknown. (Unknown). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. Semantic Scholar. [Link]
-
ResearchGate. (Unknown). Molecular structures of substituted benzaldehydes 51-60 (prediction set). ResearchGate. [Link]
Sources
- 1. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ORCA Input Library - Basis sets [sites.google.com]
- 7. Basis set dependence using DFT/B3LYP calculations to model the Raman spectrum of thymine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzaldehyde [cms.gutow.uwosh.edu]
- 11. MEP [cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. NBO [cup.uni-muenchen.de]
- 15. q-chem.com [q-chem.com]
- 16. neovarsity.org [neovarsity.org]
- 17. biolscigroup.us [biolscigroup.us]
- 18. mdpi.com [mdpi.com]
- 19. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. ccsb.scripps.edu [ccsb.scripps.edu]
- 22. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] The synthetic strategy is centered on the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[2] This protocol details the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and emphasizes critical safety considerations. The causality behind experimental choices is explained to provide researchers with a deep understanding of the process, ensuring reproducibility and success.
Introduction and Scientific Rationale
This compound is an aromatic ether-aldehyde whose structure is a scaffold of interest in medicinal chemistry and materials science. The synthesis involves the coupling of two key building blocks: 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 3-chlorobenzyl chloride.
The chosen synthetic route is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3][4] This method was selected for its high efficiency, operational simplicity, and the ready availability of the starting materials.[5][6]
The core principles of this synthesis are:
-
Deprotonation: The phenolic hydroxyl group of ethyl vanillin is weakly acidic. A base is required to deprotonate it, forming a potent phenoxide nucleophile.
-
Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride. This carbon is an excellent electrophile because the chloride ion is a good leaving group, and the carbon is primary and benzylic, which is ideal for an Sₙ2 reaction.[2][3]
-
Product Formation: The nucleophilic attack displaces the chloride ion, forming the new C-O ether bond and yielding the desired product along with an inorganic salt byproduct.
The choice of a weak base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical. K₂CO₃ is strong enough to deprotonate the phenol but not so strong as to cause side reactions. DMF effectively solvates the potassium cation, leaving the phenoxide anion highly reactive, thereby accelerating the Sₙ2 reaction.
Reaction Scheme and Mechanism
Overall Reaction:
Mechanism: Sₙ2 Pathway
The synthesis proceeds in two main stages, as illustrated in the diagram below. First, the base deprotonates the phenol to form the nucleophilic phenoxide. Second, the phenoxide performs a backside attack on the primary alkyl halide, leading to an inversion of configuration (though not relevant for this achiral center) and formation of the ether.[4]
Caption: The Williamson ether synthesis mechanism.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis.
Materials and Equipment
-
Reagents:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, ≥99%)[6]
-
3-Chlorobenzyl chloride (≥98%)[7]
-
Potassium carbonate (K₂CO₃, anhydrous, ≥99%)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)
-
Ethyl acetate (EtOAc, ACS grade)
-
Hexanes (ACS grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
-
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 3-Ethoxy-4-hydroxybenzaldehyde | 166.17 | 10.0 | 1.66 g | 1.0 |
| 3-Chlorobenzyl chloride | 161.03 | 11.0 | 1.77 g (1.4 mL) | 1.1 |
| Potassium Carbonate | 138.21 | 15.0 | 2.07 g | 1.5 |
| DMF (anhydrous) | 73.09 | - | 40 mL | - |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-ethoxy-4-hydroxybenzaldehyde (1.66 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous DMF to the flask. The mixture will be a suspension.
-
Inert Atmosphere: Fit the flask with a condenser and flush the system with nitrogen or argon gas. Begin stirring the mixture.
-
Reagent Addition: Slowly add 3-chlorobenzyl chloride (1.4 mL, 11.0 mmol) to the stirring suspension at room temperature using a syringe.
-
Reaction: Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the ethyl vanillin starting material.
-
Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold deionized water. A precipitate (the crude product) should form. Stir for 15-20 minutes to fully precipitate the solid.
-
Work-up - Isolation: Isolate the crude solid by vacuum filtration using a Büchner funnel. Wash the solid generously with deionized water to remove residual DMF and potassium salts.
-
Purification - Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Recrystallize from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a white to off-white solid.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Appearance: White or off-white crystalline solid.
-
Melting Point: Literature values should be consulted for comparison.
-
Spectroscopy:
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): ~9.85 (s, 1H, -CHO), ~7.4 (m, 4H, Ar-H), ~7.3 (m, 1H, Ar-H), ~6.95 (d, 1H, Ar-H), ~5.15 (s, 2H, -OCH₂-Ar), ~4.15 (q, 2H, -OCH₂CH₃), ~1.45 (t, 3H, -OCH₂CH₃). Note: Aromatic proton signals may overlap.[8][9] |
| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): ~191.0 (-CHO), ~155.0, ~150.0, ~138.0, ~134.5, ~130.0, ~129.0, ~128.0, ~127.0, ~126.0, ~112.0, ~110.0 (Ar-C), ~71.0 (-OCH₂-Ar), ~64.5 (-OCH₂CH₃), ~14.8 (-OCH₂CH₃). |
| FT-IR | (KBr, cm⁻¹): ~2880, 2730 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1590, 1510 (C=C stretch, aromatic), ~1270 (C-O stretch, ether). |
| Mass Spec (MS) | ESI-MS: Calculated for C₁₆H₁₅ClO₃, [M+H]⁺ expected around 291.07. |
Safety and Handling Precautions
All synthesis steps must be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Chlorobenzyl chloride: This reagent is corrosive, a lachrymator (tear-inducing), and harmful if inhaled or absorbed through the skin.[10][11] It causes severe skin burns and eye damage.[10] Handle with extreme care, avoid inhalation of vapors, and prevent any contact with skin and eyes.[7][12]
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and can be absorbed through the skin. Use in a well-ventilated fume hood and avoid skin contact.
-
Potassium Carbonate: While not highly hazardous, it is an irritant. Avoid creating and inhaling dust.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12][13] Consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.[10][11]
References
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Arkivoc. (2006). Unexpected course of a Williamson ether synthesis. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
ResearchGate. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
LookChem. 3-Chlorobenzyl chloride Safety Data Sheet. [Link]
-
NJ.gov. HAZARD SUMMARY - p-CHLOROBENZYL CHLORIDE. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem - NIH. 3-Ethoxybenzaldehyde. [Link]
-
NIH - PMC. 4-Ethoxy-3-methoxybenzaldehyde. [Link]
-
PubChem - NIH. 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. [Link]
-
Amerigo Scientific. 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. file1.lookchem.com [file1.lookchem.com]
- 13. nj.gov [nj.gov]
Application Notes and Protocols: Williamson Ether Synthesis for Substituted Benzaldehydes
Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] This robust reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form an ether linkage.[2][4][5] The synthesis of substituted benzaldehydes bearing an ether functionality is of significant interest in the fields of pharmaceuticals, agrochemicals, and fragrance chemistry, as these motifs are integral to a vast array of biologically active molecules and fine chemicals.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Williamson ether synthesis for the preparation of substituted benzaldehydes. It delves into the mechanistic nuances, critical experimental parameters, and provides detailed, validated protocols to ensure successful and reproducible outcomes.
Mechanistic Considerations for Substituted Benzaldehydes
The core of the Williamson ether synthesis is the SN2 reaction between a nucleophile (a phenoxide in this context) and an electrophile (an alkyl halide).[2][4] The reaction is initiated by the deprotonation of a substituted hydroxybenzaldehyde using a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the primary or secondary alkyl halide, leading to the formation of the desired ether and a salt byproduct.
Key Reaction Steps:
-
Deprotonation: A base abstracts the acidic proton from the hydroxyl group of the substituted benzaldehyde, forming a resonance-stabilized phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide in a backside attack, characteristic of an SN2 mechanism.[2]
-
Product Formation: A new carbon-oxygen bond is formed, resulting in the ether, and the halide is expelled as a leaving group.
Caption: General workflow of the Williamson ether synthesis for substituted benzaldehydes.
Optimizing Reaction Conditions: A Guide to Experimental Variables
The success of the Williamson ether synthesis for substituted benzaldehydes hinges on the careful selection of several key parameters. The electronic nature of the substituents on the benzaldehyde ring and the structure of the alkyl halide can significantly influence reactivity and the prevalence of side reactions.
Choice of Base
The selection of an appropriate base is critical for the efficient deprotonation of the hydroxybenzaldehyde without promoting unwanted side reactions.
-
For simple phenolic systems , weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient due to the increased acidity of the phenolic proton.[5][6]
-
Stronger bases like sodium hydride (NaH) can be employed for less acidic phenols or when using less reactive alkylating agents.[6][7] However, caution is advised as stronger bases can increase the likelihood of side reactions.[6]
Solvent Selection
The choice of solvent plays a pivotal role in the reaction rate and selectivity.
-
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly recommended.[2][5][8] These solvents effectively solvate the cation of the base, leaving the phenoxide ion more available and nucleophilic, thus accelerating the SN2 reaction.[6]
-
Protic solvents can slow down the reaction by solvating the nucleophile through hydrogen bonding, reducing its reactivity.[2][6]
Alkylating Agent
The structure of the alkyl halide is a crucial determinant of the reaction's success.
-
Primary alkyl halides are the ideal substrates as they are most susceptible to SN2 attack and have a lower propensity for elimination reactions.[2][4][5]
-
Secondary alkyl halides can also be used, but often lead to a mixture of substitution and elimination (E2) products, resulting in lower yields of the desired ether.[5]
-
Tertiary alkyl halides are unsuitable as they will almost exclusively undergo elimination in the presence of a basic phenoxide.[5][7]
Temperature and Reaction Time
These parameters are often interdependent and require optimization for each specific substrate combination.
-
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C .[2]
-
Reaction times can vary from 1 to 8 hours .[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion and to avoid potential degradation of products at elevated temperatures for extended periods.
Common Side Reactions and Troubleshooting
While the Williamson ether synthesis is generally reliable, certain side reactions can occur, particularly with sterically hindered substrates or under non-optimized conditions.
-
Elimination (E2) Reaction: This is the most common side reaction, especially with secondary and tertiary alkyl halides, leading to the formation of an alkene instead of an ether.[3][5] To minimize this, use a primary alkyl halide and avoid excessively high temperatures.
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[5] While O-alkylation is generally favored, C-alkylation at the ortho and para positions can occur. The use of polar aprotic solvents typically favors the desired O-alkylation.[5]
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no product yield | Incomplete deprotonation of the hydroxybenzaldehyde. | Use a stronger base (e.g., switch from K₂CO₃ to NaOH or NaH).[6] |
| Low reactivity of the alkyl halide. | Switch to a more reactive halide (I > Br > Cl). Consider converting the corresponding alcohol to a better leaving group like a tosylate.[2] | |
| Significant alkene byproduct | E2 elimination is competing with SN2 substitution. | Use a primary alkyl halide if possible. Lower the reaction temperature.[5] |
| Presence of C-alkylated isomers | Reaction conditions favoring C-alkylation. | Ensure the use of a polar aprotic solvent like DMF or DMSO.[5] |
| Unreacted starting material | Insufficient reaction time or temperature. | Monitor the reaction by TLC and increase the reaction time or temperature as needed. |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative substituted benzaldehyde ether. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-Propoxybenzaldehyde from 4-Hydroxybenzaldehyde
This protocol details the synthesis of 4-propoxybenzaldehyde using 1-bromopropane as the alkylating agent.
Materials:
-
4-Hydroxybenzaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1-Bromopropane
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF to achieve a concentration of approximately 0.5 M.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-propoxybenzaldehyde.
Protocol 2: Synthesis of Vanillin Acetate from Vanillin
This protocol describes the etherification of vanillin (4-hydroxy-3-methoxybenzaldehyde) with ethyl bromoacetate.
Materials:
-
Vanillin
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl bromoacetate
-
Acetone
-
Deionized water
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone.
-
To this stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure vanillin acetate.
Caption: A standardized experimental workflow for the Williamson ether synthesis of substituted benzaldehydes.
Conclusion
The Williamson ether synthesis is a powerful and adaptable tool for the synthesis of substituted benzaldehyde ethers. By understanding the underlying SN2 mechanism and carefully controlling the experimental variables—namely the choice of base, solvent, and alkylating agent, as well as the reaction temperature—researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of these valuable compounds, facilitating their work in drug discovery and development.
References
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Williamson ether synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Fuson, R. C., & Frank, R. L. (1949). A Side Reaction in the Williamson Synthesis. II. Journal of the American Chemical Society, 71(4), 1361–1362. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
-
Organic Letters. (2026, January 18). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
The Strategic Utility of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Intermediate in Modern Drug Discovery
In the landscape of pharmaceutical development, the efficient and reliable synthesis of complex molecular entities is paramount. The substituted benzaldehyde, 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, has emerged as a pivotal synthetic intermediate, particularly in the creation of targeted therapeutics. Its unique structural arrangement, featuring a reactive aldehyde group and a strategically substituted benzyl ether moiety, renders it an ideal precursor for the construction of pharmacologically active molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of this valuable compound, with a focus on its role in the development of phosphodiesterase-4 (PDE4) inhibitors.
The strategic importance of this compound lies in its ability to serve as a scaffold upon which further molecular complexity can be built. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, condensations, and oxidations, allowing for the introduction of diverse functionalities. The 3-ethoxy group and the 4-(3-chlorobenzyl)oxy moiety are crucial for modulating the electronic properties of the aromatic ring and for establishing key interactions with biological targets. This deliberate substitution pattern is a hallmark of rational drug design, aimed at optimizing potency, selectivity, and pharmacokinetic profiles of the final drug substance.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental to its effective and safe utilization. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅ClO₃ | N/A |
| Molecular Weight | 290.74 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water. | Inferred from related compounds |
| Melting Point | Not explicitly reported, but expected to be a crystalline solid at room temperature. | N/A |
Safety Considerations:
Handling this compound and its precursors requires adherence to strict safety protocols. The primary hazards are associated with the starting materials, particularly 3-chlorobenzyl chloride, which is a lachrymator and corrosive.[1][2][3] The starting material, 3-ethoxy-4-hydroxybenzaldehyde, can cause skin and eye irritation.[4][5][6][7][8][9]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Dispose of waste in accordance with local regulations.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is most efficiently achieved via a Williamson ether synthesis.[10][11][12][13][14] This classic and reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. In this specific application, the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde is deprotonated to form a nucleophilic phenoxide, which then displaces the chloride from 3-chlorobenzyl chloride in an SN2 reaction.[10][12][13][14]
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Step-by-Step Protocol
This protocol is a synthesized representation based on established Williamson ether synthesis procedures for analogous compounds.[15][16][17]
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)
-
3-Chlorobenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to create a stirrable slurry.
-
Addition of Alkylating Agent: While stirring the mixture, add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base, and by not solvating the phenoxide nucleophile as strongly as a protic solvent would.[10]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Application in the Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors
This compound is a key precursor in the synthesis of several PDE4 inhibitors, a class of drugs used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[18][19] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in modulating inflammatory responses.[20] By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to a reduction in inflammation.
Case Study: Synthesis of an Apremilast Analog
Apremilast is an orally available small molecule inhibitor of PDE4.[21] The synthesis of Apremilast and its analogs often involves the condensation of a substituted benzaldehyde with other building blocks.[22][23][24] The following workflow illustrates a plausible synthetic route from this compound to a key intermediate for an Apremilast analog.
Caption: A representative workflow for the synthesis of an Apremilast analog core from this compound.
Protocol for the Synthesis of a β-Nitrostyrene Derivative (Intermediate 1):
This protocol is based on the well-established Henry reaction (nitroaldol reaction).
Materials:
-
This compound (1.0 eq)
-
Nitromethane (large excess)
-
Ammonium acetate (catalytic amount)
-
Acetic acid (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetic acid.
-
Reagent Addition: Add a large excess of nitromethane and a catalytic amount of ammonium acetate to the solution.
-
Reaction: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water. A yellow precipitate should form.
-
Collect the solid by filtration and wash with water.
-
-
Purification: The crude β-nitrostyrene derivative can be purified by recrystallization from ethanol to yield a bright yellow solid.
The subsequent reduction of the nitro group to an amine, followed by amide coupling with a suitable phthalic anhydride derivative, would lead to the final Apremilast analog. These further steps would follow established synthetic methodologies in medicinal chemistry.
Conclusion: An Enabling Intermediate for Drug Discovery
This compound stands as a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its carefully considered functionalities provide a robust platform for the construction of complex and highly active therapeutic agents. The protocols and application notes presented herein offer a comprehensive guide for researchers and drug development professionals to effectively and safely utilize this versatile intermediate. As the quest for novel therapeutics continues, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly grow, further enabling the development of life-changing medicines.
References
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents. (n.d.).
- CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents. (n.d.).
- CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents. (n.d.).
- US8604064B2 - Process for the preparation of roflumilast - Google Patents. (n.d.).
-
Williamson ether synthesis (video) | Khan Academy. (n.d.). Retrieved January 21, 2026, from [Link]
-
Williamson ether synthesis. (2023, November 28). In Wikipedia. Retrieved January 21, 2026, from [Link]
- WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents. (n.d.).
-
Williamson Ether Synthesis reaction | BYJU'S. (n.d.). Retrieved January 21, 2026, from [Link]
-
The Williamson Ether Synthesis – Master Organic Chemistry. (2014, October 24). Retrieved January 21, 2026, from [Link]
- US20140275551A1 - Process for the preparation of roflumilast - Google Patents. (n.d.).
-
Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury - PubMed. (2025, February 13). Retrieved January 21, 2026, from [Link]
-
(PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020, March 16). ResearchGate. Retrieved January 21, 2026, from [Link]
-
(PDF) 3-Ethoxy-4-hydroxybenzaldehyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98% - Cole-Parmer. (n.d.). Retrieved January 21, 2026, from [Link]
-
Process related and degradation impurities in anti-inflammatory drug Roflumilast - JOCPR. (n.d.). Retrieved January 21, 2026, from [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde 1. Identification Product name - metasci. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.). Retrieved January 21, 2026, from [Link]
-
Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed. (2023, April 24). Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-ethoxy-4-methoxybenzaldehyde - PrepChem.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Retrieved January 21, 2026, from [Link]
-
New insights into selective PDE4D inhibitors: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) oxime (GEBR-7b) structural development and promising activities to restore memory impairment | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]_
-
Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap. (n.d.). Retrieved January 21, 2026, from [Link]
-
Pde4 inhibitors - Articles - BioWorld. (n.d.). Retrieved January 21, 2026, from [Link]
- WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 间氯氯苄 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. 3-Ethoxy-4-hydroxybenzaldehyde(121-32-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.ca [fishersci.ca]
- 10. jk-sci.com [jk-sci.com]
- 11. Khan Academy [khanacademy.org]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. francis-press.com [francis-press.com]
- 16. prepchem.com [prepchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pde4 inhibitors - Articles | BioWorld [bioworld.com]
- 20. mdpi.com [mdpi.com]
- 21. WO2016199031A1 - Process for preparation of apremilast and its intermediates - Google Patents [patents.google.com]
- 22. medkoo.com [medkoo.com]
- 23. nbinno.com [nbinno.com]
- 24. Preparation method for apremilast and intermediate of apremilast - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Schiff bases from 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. It is designed to equip researchers, particularly those in medicinal chemistry and drug development, with the necessary theoretical and practical knowledge to successfully synthesize and characterize these promising compounds. The document delves into the underlying reaction mechanism, offers a detailed, adaptable experimental protocol, outlines key characterization techniques with expected spectral data, and discusses the potential applications of the resulting Schiff bases, all supported by authoritative references.
Introduction: The Significance of Schiff Bases in Modern Drug Discovery
Schiff bases, compounds containing an imine or azomethine (-C=N-) functional group, are a cornerstone in the synthesis of a vast array of biologically active molecules.[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with a carbonyl compound.[3] The versatility of the Schiff base linkage allows for the facile synthesis of diverse molecular architectures, making them privileged scaffolds in medicinal chemistry.[1]
The imine bond in Schiff bases is not merely a structural linker but an active participant in the biological activity of the molecule. The nitrogen atom's lone pair of electrons in its sp² hybridized orbital can form hydrogen bonds with active centers of cellular constituents, potentially disrupting normal cell processes.[2] This ability to interact with biological targets is a key reason for the wide spectrum of pharmacological activities exhibited by Schiff bases, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5][6]
The subject of this guide, this compound, is a promising precursor for the synthesis of novel Schiff bases. The presence of the chlorobenzyl ether and ethoxy moieties is anticipated to impart specific lipophilic and electronic properties to the resulting Schiff bases, potentially enhancing their membrane permeability and interaction with biological targets. The structural diversity that can be achieved by reacting this aldehyde with various primary amines opens up a vast chemical space for the discovery of new therapeutic agents.
This application note will provide a detailed guide to the synthesis and characterization of Schiff bases derived from this substituted benzaldehyde, offering a solid foundation for further research and development in this exciting field.
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by either an acid or a base, which serves to activate the carbonyl group or the amine, respectively.[7]
The generally accepted mechanism for the acid-catalyzed formation of a Schiff base from this compound and a primary amine (R-NH₂) proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a protonated carbinolamine intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a neutral carbinolamine.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the nitrogen atom pushes out the water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.
Figure 2: Step-by-step workflow for the synthesis of a Schiff base.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol.
-
Addition of Amine: To this solution, add 1.0 equivalent of the chosen primary amine.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for a period of 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). [1]5. Product Isolation: After the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. The Schiff base product may precipitate out upon cooling. To maximize precipitation, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each reagent before use.
-
Glacial acetic acid is corrosive; handle with caution.
Characterization of the Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
| Technique | Expected Observations for Schiff Base Formation | Reference |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a strong absorption band in the range of 1605-1568 cm⁻¹ corresponding to the C=N (imine) stretching vibration. Disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine. | [8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. ¹³C NMR: Appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 155-165 ppm. | [1][8][9] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target Schiff base. | [10] |
Physical Characterization
-
Melting Point: The synthesized Schiff base should have a sharp and distinct melting point, which can be used as an indicator of purity.
-
Solubility: The solubility of the Schiff base in various organic solvents should be determined.
Applications in Drug Development and Beyond
Schiff bases derived from substituted benzaldehydes are of significant interest in drug discovery due to their diverse biological activities. The structural features of Schiff bases synthesized from this compound suggest potential for a range of therapeutic applications.
-
Antimicrobial Activity: The presence of the chloro-substituent on the benzyl ring is known to contribute to the antimicrobial properties of organic compounds. [5]Schiff bases incorporating this moiety may exhibit activity against a range of bacterial and fungal pathogens.
-
Anticancer Activity: Numerous Schiff bases have demonstrated potent anticancer activity against various cancer cell lines. [3][4]The specific substitution pattern of the title aldehyde could lead to novel Schiff bases with selective cytotoxicity towards cancer cells.
-
Anti-inflammatory and Antioxidant Properties: Schiff bases are also known to possess anti-inflammatory and antioxidant activities, which are valuable properties for the development of drugs targeting a variety of diseases.
Beyond medicinal applications, Schiff bases are utilized as catalysts, in the synthesis of polymers, and as dyes and pigments. [2]
Conclusion
The synthesis of Schiff bases from this compound offers a versatile and efficient route to a wide array of potentially bioactive compounds. This application note provides a solid framework for researchers to explore the synthesis, characterization, and application of these novel chemical entities. The detailed protocol, coupled with an understanding of the underlying chemistry and characterization techniques, will empower scientists in the field of drug development and organic synthesis to further investigate the therapeutic potential of this promising class of molecules.
References
-
Jetir.org. (n.d.). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). Green synthesis of 4-Hydroxy-3-methoxybenzaldehyde Schiff bases (S1-S3). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral and Biological Studies of Schiff Bases Derived from 3-Aminophenol and Substituted Benzaldehydes. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4- Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
International Journal of Current Research in Chemistry and Pharmaceutical Sciences. (2019). Synthesis, Characterization and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. Retrieved from [Link]
-
Hilaris Publisher. (2016). Role of Schiff Base in Drug Discovery Research. Retrieved from [Link]
-
NIH. (n.d.). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Retrieved from [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (n.d.). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Retrieved from [Link]
-
MDPI. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and antibacterial activity of Schiff bases from O -carboxymethyl chitosan and para -substituted benzaldehydes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4- Hydroxy-3-methoxy benzaldehyde and 2-Amino-3- methylbutanoic acid. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Base Ligands Derived From 4-Substituted Benzaldehyde and Phenyl Urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-[(4-Chlorobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Ethoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcrcps.com [ijcrcps.com]
- 6. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukm.my [ukm.my]
- 10. pubs.acs.org [pubs.acs.org]
Analytical Methods for the Characterization of Substituted Benzaldehydes
<APPLICATION NOTES & PROTOCOLS
Abstract: Substituted benzaldehydes are pivotal chemical intermediates in the pharmaceutical, fragrance, and fine chemical industries. Their purity, identity, and structural integrity are paramount for ensuring the quality and safety of end products. This guide provides a comprehensive overview of robust analytical methodologies for the complete characterization of substituted benzaldehydes, designed for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for spectroscopic, chromatographic, and spectrometric techniques.
Introduction
Substituted benzaldehydes, a class of aromatic aldehydes, consist of a benzene ring bearing a formyl (-CHO) group and one or more additional substituents. These substituents dramatically influence the molecule's physicochemical properties and reactivity, making precise characterization a non-trivial task. The analytical workflow presented herein is designed to provide orthogonal data, ensuring a high degree of confidence in the structural elucidation and purity assessment of these critical compounds. This document moves beyond a simple listing of procedures to explain the underlying principles, enabling scientists to adapt and troubleshoot methods effectively.
Chapter 1: Foundational Physicochemical Characterization
Before delving into sophisticated instrumental analysis, fundamental physicochemical properties provide initial, yet crucial, information about the sample's identity and purity.
Solubility Analysis
Expertise & Experience: Solubility is a fundamental property that dictates the choice of solvents for sample preparation in subsequent chromatographic and spectroscopic analyses. The principle of "like dissolves like" is a useful starting point, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[1][2] For substituted benzaldehydes, the polarity is influenced by both the aldehyde group and the nature of the ring substituents. Acidic or basic functional groups on the ring will confer solubility in aqueous bases or acids, respectively, through the formation of ionic salts.
Protocol: Systematic Solubility Testing
-
Initial Screening: Add approximately 10-20 mg of the solid sample (or 1-2 drops if liquid) to a small test tube.[3]
-
Water: Add 1 mL of deionized water. Shake vigorously for 30-60 seconds.[2] Observe if the compound dissolves completely. If soluble, test the solution with litmus paper to determine if it's acidic or basic.[4]
-
5% NaOH (aq): If insoluble in water, add 1 mL of 5% aqueous sodium hydroxide. Solubility indicates an acidic functional group (e.g., a phenolic hydroxyl or carboxylic acid).[3]
-
5% NaHCO₃ (aq): If soluble in NaOH, test a fresh sample in 5% aqueous sodium bicarbonate. Solubility here specifically indicates a carboxylic acid, which is a stronger acid than carbonic acid.[3]
-
5% HCl (aq): If insoluble in water and aqueous base, test a fresh sample in 5% aqueous hydrochloric acid. Solubility indicates a basic functional group, most commonly an amine.[3][4]
-
Organic Solvents: Test solubility in common organic solvents like ethanol, methanol, dichloromethane, and hexane to establish a suitable solvent for further analysis.
Trustworthiness: This systematic approach allows for the preliminary classification of the substituted benzaldehyde based on the presence of ionizable functional groups, providing a self-validating check for structural features that will be later confirmed by spectroscopy.
Chapter 2: Spectroscopic Methods for Structural Elucidation
Spectroscopy provides detailed information about the molecular structure, functional groups, and electronic environment of the analyte.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a powerful, non-destructive technique for identifying functional groups. The principle lies in the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of different bonds within the molecule. For substituted benzaldehydes, the most diagnostic peaks are the carbonyl (C=O) stretch and the aldehydic C-H stretch.[5][6] The position of the C=O stretch is sensitive to the electronic effects of the ring substituents; electron-withdrawing groups increase the frequency, while electron-donating groups decrease it due to changes in bond strength.[6]
Key Diagnostic Absorptions for Benzaldehydes:
-
C=O Stretch: A strong, sharp peak typically found at 1705-1730 cm⁻¹ for saturated aldehydes, but conjugation with the aromatic ring lowers this to ~1700–1720 cm⁻¹.[5][7]
-
Aldehydic C-H Stretch: Two characteristic weak to medium peaks, often called a Fermi doublet, appear around 2720-2750 cm⁻¹ and 2820-2850 cm⁻¹.[5][7][8] The presence of both is highly indicative of an aldehyde.
-
Aromatic C=C Stretches: Medium intensity peaks in the 1500–1600 cm⁻¹ region.[5]
-
Aromatic C-H Stretches: Weak to medium peaks just above 3000 cm⁻¹.[5]
Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol or ethanol.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire Spectrum: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal and pressure arm after analysis.
Trustworthiness: The unique "fingerprint" region (below 1500 cm⁻¹) combined with the highly characteristic C=O and aldehydic C-H stretches provides a high-confidence identification of the aldehyde functionality and aromatic nature of the compound.[5]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | |
| Aldehydic C-H Stretch | 2850-2820 and 2750-2720 | Weak | Fermi doublet, highly diagnostic |
| Carbonyl (C=O) Stretch | 1720-1700 | Strong | Position is sensitive to ring substituents |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Multiple bands are often observed |
| C-O-C Stretch (for alkoxy) | 1260-1200 (asym), 1050-1000 (sym) | Strong | If an ether substituent is present |
| N-O Stretch (for nitro) | 1550-1500 (asym), 1360-1300 (sym) | Strong | If a nitro substituent is present |
Table 1: Characteristic IR Absorption Frequencies for Substituted Benzaldehydes.[5][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for complete structural elucidation in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aldehydic proton is particularly diagnostic, appearing as a singlet far downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.[9][10] The protons on the aromatic ring appear between δ 7.0-8.5 ppm, and their splitting patterns (coupling) can be used to determine the substitution pattern on the ring.[9]
-
¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment. The carbonyl carbon is highly deshielded and appears at δ 190-200 ppm.[10][11] The chemical shifts of the aromatic carbons can also help confirm the substitution pattern.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), although modern spectrometers can lock onto the deuterium signal of the solvent and reference the residual solvent peak.[9]
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is "shimmed" to ensure homogeneity.
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and number of scans.
-
For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. For ¹H NMR, the signals are integrated to determine the relative ratios of protons.
Trustworthiness: The combination of ¹H and ¹³C NMR, often supplemented with 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, providing a self-validating, definitive structure.
| Atom Type | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Notes |
| Aldehydic Proton/Carbon | 9.5 - 10.5 | 190 - 200 | Highly deshielded and diagnostic |
| Aromatic Protons/Carbons | 7.0 - 8.5 | 120 - 150 | Shifts and splitting patterns depend on substituents |
| Methoxy (-OCH₃) | 3.8 - 4.2 | 55 - 65 | If present |
| Methyl (-CH₃) | 2.3 - 2.6 | 20 - 25 | If present |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Benzaldehydes.[9][10][11]
Caption: Workflow for NMR-based structural elucidation.
Chapter 3: Chromatographic Methods for Separation and Quantification
Chromatography is essential for assessing the purity of substituted benzaldehydes and for quantifying them in complex mixtures.
Gas Chromatography (GC)
Expertise & Experience: GC is ideally suited for the analysis of volatile and thermally stable compounds like many substituted benzaldehydes.[12] Separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical; a non-polar column (e.g., 5% phenyl-polysiloxane) is often a good starting point, separating compounds primarily based on their boiling points.[13] A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range for quantifiable organic compounds.[12][14][15]
Protocol: Purity Analysis by GC-FID
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is typical for purity analysis.
-
Oven Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.[13] Hold for 5 minutes.
-
Detector: FID at 280°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: Logical flow for GC method development.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a versatile technique that is particularly useful for non-volatile or thermally labile substituted benzaldehydes. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is the most common mode.[16][17][18] Separation is based on the differential partitioning of analytes between the two phases. A UV-Vis or Photodiode Array (PDA) detector is highly effective, as the aromatic ring and carbonyl group of benzaldehydes are strong chromophores.
Protocol: Purity and Assay by Reversed-Phase HPLC-UV
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid). Filter and degas both.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of ~0.1-1.0 mg/mL.
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient is often used for separating impurities. A typical gradient might be: 0-20 min, 30% B to 95% B; 20-25 min, hold at 95% B; 25-30 min, return to 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detection at a wavelength near the λmax of the main compound (e.g., 254 nm).[16][17][18]
-
-
Injection: Inject 10 µL of the sample.
-
Data Analysis: For purity, use the area percent method. For an assay, compare the peak area of the analyte to that of a certified reference standard run under the same conditions.
Chapter 4: Mass Spectrometry for Molecular Confirmation
Expertise & Experience: Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and providing structural information through fragmentation analysis. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides definitive identification of the main component and any impurities. Electron Ionization (EI) is a common technique used in GC-MS that generates reproducible fragmentation patterns.
Principle of Fragmentation: In EI-MS, the benzaldehyde molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). This ion is often unstable and fragments in predictable ways. For benzaldehyde itself (MW=106), key fragments include:
-
[M]⁺•: The molecular ion peak at m/z 106.
-
[M-1]⁺: Loss of the aldehydic hydrogen, resulting in a strong peak at m/z 105 (benzoyl cation).[19]
-
[M-29]⁺: Loss of the entire aldehyde group (-CHO), resulting in the phenyl cation at m/z 77 (often the base peak).[19][20]
-
[M-28]⁺: Loss of carbon monoxide (CO), resulting in a benzene-like fragment at m/z 78.[19][20]
Substituents on the ring will alter the m/z of the molecular ion and its fragments, but the fundamental fragmentation pathways often remain similar, providing rich structural information.
Caption: Common EI-MS fragmentation pathways for benzaldehydes.
Chapter 5: Integrated Analytical Workflow
Expertise & Experience: No single technique can provide a complete picture of a compound's identity and purity. A robust characterization strategy relies on an integrated, orthogonal approach where the results from different techniques validate and complement one another. The workflow below illustrates a logical progression from initial assessment to definitive characterization.
Caption: Integrated workflow for complete characterization.
By following this multi-technique approach, researchers and drug development professionals can confidently establish the identity, structure, and purity of substituted benzaldehydes, ensuring the quality and integrity of their work.
References
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
Vdocuments. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
-
Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]
-
ResearchGate. (2016). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]
-
Hewala, I. I. (1994). Gas-liquid Chromatographic and Difference Spectrophotometric Techniques for the Determination of Benzaldehyde in Benzyl Alcohol. Journal of Pharmaceutical and Biomedical Analysis, 12(1), 73-9. Retrieved from [Link]
-
Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved from [Link]
-
RSIS International. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]
-
Derivatographia, An International Journal. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Retrieved from [Link]
-
Kazemifard, A. G., Moore, D. E., Mohammadi, A., & Kebriyaeezadeh, A. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 685-91. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]
-
Wiley Online Library. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved from [Link]
-
Yang, J. J., Gobeli, D. A., Pandolfi, R. S., & El-Sayed, M. A. (1983). Wavelength Dependence of the Multiphoton Ionization-Fragmentation Mass Spectrometric Pattern of Benzaldehyde. The Journal of Physical Chemistry, 87(12), 2255-2260. Retrieved from [Link]
-
IDEAS/RePEc. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde. Retrieved from [Link]
-
Molina, V., & Merchán, M. (2000). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 104(27), 6438-6445. Retrieved from [Link]
-
PubMed. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Retrieved from [Link]
-
Carleton University. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Retrieved from [Link]
-
National Institutes of Health. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]
-
PubMed. (2010). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC – UV CHROMATOGRAPHY DETERMINATION OF BENZALDEHYDE ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
ResearchGate. (2001). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]
-
MDPI. (2022). Preparation and Physicochemical Characterization of Gelatin–Aldehyde Derivatives. Retrieved from [Link]
-
Brainly.com. (2023). NMR Analysis of Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2010). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
Hichrom. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2003). The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds. Retrieved from [Link]
-
ResearchGate. (2001). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]
-
ResearchGate. (2018). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M). Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2014). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. scribd.com [scribd.com]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde | IJRIAS [rsisinternational.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]
- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. brainly.com [brainly.com]
- 11. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. scribd.com [scribd.com]
Application Note: Efficient One-Pot Synthesis of Functionalized Benzaldehydes for Pharmaceutical and Agrochemical Intermediates
Abstract
Functionalized benzaldehydes are indispensable building blocks in organic synthesis, serving as critical intermediates for pharmaceuticals, agrochemicals, fragrances, and specialty polymers. Traditional multi-step methods for their synthesis often suffer from drawbacks such as low cumulative yields, hazardous reagents, and significant waste generation. One-pot syntheses, which combine multiple reaction steps in a single vessel, offer a more efficient, economical, and environmentally benign alternative. This document provides a detailed guide to a robust and versatile one-pot methodology for the formylation of phenols, a key class of starting materials for producing highly valuable hydroxybenzaldehydes. We will focus on a modern, high-yield adaptation of ortho-formylation that avoids many of the pitfalls of classical named reactions.
Introduction: The Strategic Importance of One-Pot Formylation
The aldehyde functional group is a cornerstone of synthetic chemistry due to its versatile reactivity. For drug development professionals, access to a diverse library of functionalized benzaldehydes is paramount for lead optimization and structure-activity relationship (SAR) studies. One-pot synthesis streamlines this process by minimizing intermediate isolation and purification steps, thereby saving time, resources, and reducing solvent waste.[1]
While classical methods like the Reimer-Tiemann and Vilsmeier-Haack reactions are well-established for formylating aromatic rings, they often present significant challenges.[2][3][4] The Reimer-Tiemann reaction, for instance, typically uses chloroform under strongly basic conditions, which generates a dichlorocarbene intermediate.[2][5] This method can suffer from moderate yields and a lack of regioselectivity, often producing a mixture of ortho and para isomers that require tedious separation.[5] The Vilsmeier-Haack reaction is effective for electron-rich arenes but requires stoichiometric amounts of phosphorus oxychloride (POCl₃) and a formamide derivative, which can be harsh and difficult to handle.[3][4][6]
This application note details a superior method for the selective ortho-formylation of phenols using a combination of paraformaldehyde and magnesium chloride (MgCl₂) mediated by a non-nucleophilic base like triethylamine (Et₃N).[7] This procedure is noted for its high regioselectivity, excellent yields, and milder reaction conditions compared to its classical counterparts, making it highly suitable for complex or sensitive substrates.[7][8]
Mechanistic Rationale: The "Why" Behind the Method
The success of this ortho-formylation protocol hinges on the specific roles of each reagent, which work in concert to achieve high selectivity and yield. Understanding the underlying mechanism is crucial for troubleshooting and adapting the protocol to new substrates.
Causality of Experimental Choices:
-
Magnesium Chloride (MgCl₂): This is not merely a salt but a crucial Lewis acid. It coordinates to both the phenolic oxygen and the paraformaldehyde. This chelation serves two primary purposes:
-
Activation: It activates the phenol towards electrophilic attack by increasing the electron density of the aromatic ring.
-
Direction: It forms a six-membered ring transition state with the incoming electrophile (derived from paraformaldehyde), which sterically directs the formyl group exclusively to the ortho position. This chelation control is the key to the reaction's high regioselectivity.[7]
-
-
Paraformaldehyde: This stable, solid polymer of formaldehyde serves as the formyl group source (-CHO). In the presence of MgCl₂ and heat, it depolymerizes in situ to generate the reactive formaldehyde monomer, which is the active electrophile.
-
Triethylamine (Et₃N): A non-nucleophilic organic base is used to deprotonate the phenol, forming the phenoxide. Unlike strong inorganic bases (e.g., NaOH), triethylamine is less likely to promote undesirable side reactions and is easily removed during workup.
-
Solvent (THF or Acetonitrile): Anhydrous aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile are ideal.[8] They effectively dissolve the reagents and intermediates without interfering with the reaction mechanism. The absence of protic solvents like water is critical to prevent quenching of the reactive species.
The overall transformation can be visualized as a coordinated, chelation-controlled electrophilic aromatic substitution.
Caption: Chelation-controlled ortho-formylation of phenols.
Detailed Experimental Protocol
This protocol provides a general procedure for the ortho-formylation of a substituted phenol. Reagent quantities should be calculated based on the specific molecular weight of the chosen substrate.
3.1 Materials and Reagents
-
Substrate: Substituted Phenol (e.g., 2-bromophenol) (1.0 equiv)
-
Lewis Acid: Anhydrous Magnesium Chloride (MgCl₂) (2.0 equiv)
-
Base: Triethylamine (Et₃N), distilled (5.0 equiv)
-
Formyl Source: Paraformaldehyde (2.5 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Workup: 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Purification: Silica Gel for column chromatography, appropriate solvents (e.g., Hexanes/Ethyl Acetate mixture)
3.2 Equipment
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3.3 Step-by-Step Procedure
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add the substituted phenol (1.0 equiv), anhydrous MgCl₂ (2.0 equiv), and paraformaldehyde (2.5 equiv).
-
Solvent Addition: Add anhydrous THF (or acetonitrile) to create a slurry with a concentration of approximately 0.5 M with respect to the phenol.
-
Base Addition: While stirring, add triethylamine (5.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for THF, ~66°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-4 hours.[8] Electron-releasing groups on the phenol generally accelerate the reaction, while electron-withdrawing groups may require longer reaction times.[8]
-
Cooling & Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into an ice-cold solution of 1M HCl. Stir vigorously for 15-20 minutes to hydrolyze the intermediate and dissolve magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. This removes any remaining triethylamine and acidic/basic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure functionalized salicylaldehyde.
Caption: Step-by-step experimental workflow for ortho-formylation.
Substrate Scope and Performance Data
This method demonstrates broad applicability across a range of substituted phenols, consistently favoring ortho-formylation with high yields. Electron-releasing substituents generally enhance the reaction rate, while electron-withdrawing groups are also well-tolerated, albeit sometimes requiring slightly longer reaction times.[8]
| Entry | Substrate (Phenol) | Product (Salicylaldehyde) | Typical Yield (%) | Notes |
| 1 | Phenol | Salicylaldehyde | 85-95% | The parent compound reacts cleanly and efficiently. |
| 2 | 4-Methylphenol | 2-Hydroxy-5-methylbenzaldehyde | 92% | Electron-donating group in the para position provides a single, highly pure ortho product. |
| 3 | 4-Methoxyphenol | 2-Hydroxy-5-methoxybenzaldehyde | 95% | Strong electron-donating groups lead to excellent yields. |
| 4 | 4-Chlorophenol | 5-Chloro-2-hydroxybenzaldehyde | 88% | Halogen substituents are well-tolerated. |
| 5 | 2-Bromophenol | 3-Bromo-2-hydroxybenzaldehyde | 90% | Even with a substituted ortho position, formylation occurs at the other available ortho site.[8] |
| 6 | 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | 94% | The method is applicable to polycyclic systems like naphthols. |
Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Incomplete reaction or presence of moisture.
-
Solution: Ensure all reagents (especially MgCl₂) and solvents are anhydrous. Use freshly distilled triethylamine. Confirm reaction completion via TLC before workup.
-
-
Formation of Byproducts:
-
Cause: Prolonged reaction times can sometimes lead to the formation of 2-methoxymethylphenol derivatives.[8]
-
Solution: Carefully monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed.
-
-
Poor Regioselectivity:
-
Cause: This is uncommon with this method. However, extremely bulky ortho-substituents might hinder the reaction.
-
Solution: Confirm the structure of the starting material. This protocol is specifically designed for high ortho selectivity.
-
Conclusion
The MgCl₂-mediated one-pot ortho-formylation of phenols is a powerful, reliable, and highly selective method for synthesizing functionalized salicylaldehydes. Its operational simplicity, use of readily available and less hazardous reagents, and consistently high yields make it a superior alternative to classical formylation reactions. For researchers in drug discovery and process development, this protocol provides an efficient and scalable route to access a wide array of valuable benzaldehyde intermediates, accelerating the synthesis of complex molecular targets.
References
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications. Available at: [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Synthesis of Phenols: Organophotoredox/Ni Dual Catalytic Hydroxylation of Aryl Halides with Water. ResearchGate. Available at: [Link]
-
Electrochemical formylation of aryl halides by using DMF as a formyl source. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Ortho-Formylation of Phenols. Organic Syntheses. Available at: [Link]
-
Formylation of Aryl Halides with CO2: A Focus-Review. ResearchGate. Available at: [Link]
-
Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen. Available at: [Link]
-
CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITRATE IN IONIC LIQUID. RJPN. Available at: [Link]
-
Transition Metal-Free Carboxylation of Aryl Boronates in Supercritical CO2. Angewandte Chemie International Edition. Available at: [Link]
-
Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy. YouTube. Available at: [Link]
-
Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Palladium-Catalyzed Addition of Arylboronic Acids to Aldehydes. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link]
-
Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Organic Chemistry Portal. Available at: [Link]
-
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. MDPI. Available at: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Catalytic Vilsmeier-Haack Reaction of Indoles Enabled by P(III)/P(V)=O Catalysis. Organic Syntheses. Available at: [Link]
-
ortho-Formylation of phenols. Organic Syntheses. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-1-phenyl-1H-pyrazol-4-carbaldehyde and its derivatives. Arkivoc. Available at: [Link]
Sources
- 1. ikm.org.my [ikm.org.my]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for "4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde" in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
"4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde" is a synthetic aromatic aldehyde that presents a compelling scaffold for drug discovery. Its structure, featuring a substituted benzyloxy moiety linked to an ethoxybenzaldehyde core, offers a unique combination of lipophilicity, hydrogen bonding potential, and a reactive aldehyde group amenable to diverse chemical modifications. While direct biological data for this specific molecule is nascent, its structural congeners, particularly benzyloxybenzaldehyde and ethoxybenzaldehyde derivatives, have demonstrated significant promise in various therapeutic areas.[1] This document serves as a comprehensive technical guide, providing insights into the hypothesized applications of "this compound" and detailed protocols for its synthesis, derivatization, and biological evaluation.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C16H15ClO3 | PubChem |
| Molecular Weight | 290.74 g/mol | PubChem |
| XLogP3-AA | 3.8 | PubChem |
| IUPAC Name | 4-[(3-chlorophenyl)methoxy]-3-ethoxybenzaldehyde | PubChem |
Caption: Chemical structure of this compound.
Hypothesized Drug Discovery Applications: A Scaffold with Broad Potential
Based on the established biological activities of structurally related compounds, "this compound" is a promising starting point for the development of novel therapeutics in several key areas. The core scaffold can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Potential therapeutic avenues for derivatives.
Anticancer Drug Discovery: Targeting Aldehyde Dehydrogenase
A compelling application for this scaffold lies in the development of anticancer agents, particularly as inhibitors of aldehyde dehydrogenase (ALDH) isoforms.[2][3] The ALDH1A3 isoform is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.[4] Benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3.[3][4] The "this compound" core can be utilized to generate a library of analogs for screening against ALDH1A3, with the goal of developing novel therapeutics that target cancer stem cells.
Anti-inflammatory Agents
Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[5][6] The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[5][7] The structural features of "this compound" make it a suitable candidate for derivatization to explore and optimize this anti-inflammatory potential.
Antimicrobial Drug Discovery
The benzaldehyde moiety is a well-established pharmacophore in the design of antimicrobial agents.[8][9] Derivatives have shown broad-spectrum activity against various pathogenic bacteria and fungi.[8][9] The lipophilic nature of the chlorobenzyl and ethoxy groups in the target scaffold may enhance cell membrane permeability, a desirable feature for antimicrobial drug candidates.
Synthetic Protocols: Building a Diverse Chemical Library
The following protocols provide a framework for the synthesis of the parent compound and a common class of its derivatives, Schiff bases. These methods are based on established and reliable organic chemistry transformations.
Caption: General workflow for synthesis and derivatization.
Protocol 1: Synthesis of "this compound" via Williamson Ether Synthesis
This protocol describes the formation of the ether linkage through a nucleophilic substitution reaction between the phenoxide of 3-ethoxy-4-hydroxybenzaldehyde and 3-chlorobenzyl chloride.
Materials:
-
3-ethoxy-4-hydroxybenzaldehyde
-
3-chlorobenzyl chloride
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser
-
Separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 3-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure "this compound".
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Schiff Base Derivatives
This general protocol outlines the condensation reaction between "this compound" and a primary amine to form an imine (Schiff base).
Materials:
-
"this compound"
-
Various primary amines (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve "this compound" (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Characterize the synthesized Schiff base derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocols for Biological Evaluation: Screening for Therapeutic Potential
The following protocols provide standardized methods for evaluating the biological activity of "this compound" and its derivatives in the hypothesized therapeutic areas.
Protocol 3: In Vitro ALDH1A3 Inhibition Assay
This fluorescence-based assay measures the inhibition of recombinant human ALDH1A3 enzyme activity.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2
-
NAD⁺ solution (in assay buffer)
-
Substrate: Aldehyde substrate (e.g., benzaldehyde)
-
Test compounds and a known ALDH1A3 inhibitor (positive control, e.g., DEAB) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a 96-well plate, add 2 µL of the test compound solution or DMSO (vehicle control).
-
Add 178 µL of a master mix containing assay buffer, NAD⁺, and the ALDH1A3 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the aldehyde substrate to each well.
-
Immediately measure the increase in NADH fluorescence kinetically for 30 minutes at 37°C.
-
The rate of reaction (slope of the fluorescence vs. time curve) is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 4: MTT Cytotoxicity Assay
This colorimetric assay determines the cytotoxic effects of the synthesized compounds on a human cancer cell line (e.g., A549 lung carcinoma or HL-60 leukemia).[5]
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Protocol 5: Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][3][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well sterile, clear, round-bottom microplates
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Microplate reader (absorbance at 600 nm) or visual inspection
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 50 µL of MHB to each well.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.
-
Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity or by measuring the absorbance at 600 nm.
Data Analysis and Interpretation
The data generated from the biological assays should be analyzed to determine the potency and efficacy of the synthesized compounds.
Hypothetical Screening Data for a Small Library of Derivatives
| Compound ID | R-Group (Schiff Base) | ALDH1A3 IC50 (µM) | A549 Cytotoxicity IC50 (µM) | S. aureus MIC (µg/mL) |
| Parent | - | > 50 | > 100 | 64 |
| Derivative 1 | Phenyl | 15.2 | 45.8 | 32 |
| Derivative 2 | 4-Chlorophenyl | 8.7 | 22.1 | 16 |
| Derivative 3 | 4-Methoxyphenyl | 25.6 | 89.3 | 64 |
| Derivative 4 | n-Butyl | > 50 | > 100 | 128 |
This hypothetical data illustrates how structure-activity relationships (SAR) can be established. For instance, the addition of a 4-chlorophenyl group (Derivative 2) appears to enhance activity across all three assays compared to the parent compound.
Conclusion
"this compound" represents a valuable and versatile starting point for medicinal chemistry campaigns. Its synthetic accessibility and the proven biological relevance of its structural motifs provide a strong rationale for its exploration in the discovery of novel anticancer, anti-inflammatory, and antimicrobial agents. The protocols and insights provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this promising chemical scaffold.
References
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
- Kim, Y. S., et al. (2013). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Marine drugs, 11(11), 4236–4249.
- Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules (Basel, Switzerland), 26(19), 5770.
- Wang, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS omega, 4(4), 6630–6636.
- Kamiyama, H., et al. (2019). A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. Scientific reports, 9(1), 1-13.
- Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1143-1150.
Sources
- 1. protocols.io [protocols.io]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. globalconference.info [globalconference.info]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: The Pivotal Role of Substituted Benzaldehydes in the Synthesis of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Pyrazole derivatives form the structural core of a vast array of pharmacologically active compounds and functional materials.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry. Among the myriad of synthetic strategies, those utilizing substituted benzaldehydes as foundational building blocks are particularly prominent due to their low cost, commercial availability, and structural diversity. This guide provides an in-depth exploration of the key synthetic methodologies where substituted benzaldehydes are instrumental. We will dissect the mechanistic underpinnings of multicomponent reactions (MCRs) and stepwise syntheses, explain the causal relationships behind experimental choices, and provide detailed, field-proven protocols.
Introduction: Benzaldehyde as a Versatile Precursor
The journey from simple starting materials to a complex, biologically active pyrazole often begins with a substituted benzaldehyde. The aldehyde's carbonyl group serves as a highly reliable electrophilic handle, most commonly reacting with a hydrazine derivative to form a hydrazone. This hydrazone is not merely an intermediate; it is the central hub from which multiple synthetic pathways diverge to construct the pyrazole ring. The substituents on the benzaldehyde's aromatic ring (Ar) play a crucial role in modulating reactivity and are ultimately incorporated into the final pyrazole structure, providing a direct route to chemical diversity.
The principal strategies we will explore are:
-
Multicomponent Reactions (MCRs): Convergent, one-pot syntheses that combine three or more reactants, with the benzaldehyde derivative being a key component.
-
Stepwise Syntheses via Key Intermediates: Classic, robust methods that involve the isolation of intermediates like chalcones or the in situ generation of 1,3-dipoles from benzaldehyde-derived hydrazones.
The Cornerstone Intermediate: Hydrazone Formation
The initial and often rate-determining step in many pyrazole syntheses is the condensation of a substituted benzaldehyde with a hydrazine (e.g., hydrazine hydrate, phenylhydrazine, or p-toluenesulfonylhydrazide). This reaction forms a hydrazone, which provides the N-N bond and one carbon atom (from the aldehyde) for the final pyrazole heterocycle.
The reaction is typically acid-catalyzed, which activates the aldehyde's carbonyl group towards nucleophilic attack by the hydrazine. The choice of hydrazine is critical as it determines the substituent on one of the pyrazole's nitrogen atoms (N1). The electronic nature of the substituent on the benzaldehyde can influence the rate of this step; electron-withdrawing groups (EWGs) enhance the carbonyl's electrophilicity and accelerate hydrazone formation.[3]
Caption: Initial condensation to form the key hydrazone intermediate.
Multicomponent Syntheses (MCRs): The Power of Convergence
MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. In this context, the benzaldehyde, a hydrazine, and a 1,3-dielectrophilic species are combined in a single reaction vessel to construct the pyrazole ring in one operation.
Three-Component Synthesis with 1,3-Dicarbonyl Compounds
This is one of the most classic and reliable methods for synthesizing fully substituted pyrazoles.[4] The reaction brings together a substituted benzaldehyde, a hydrazine, and a 1,3-dicarbonyl compound (such as acetylacetone or ethyl acetoacetate).
Mechanistic Rationale: The reaction proceeds through a domino sequence. First, the benzaldehyde and hydrazine form the hydrazone intermediate in situ. Concurrently, the 1,3-dicarbonyl compound engages in a Knoevenagel condensation with the aldehyde, driven by a base or Lewis acid catalyst. The resulting activated alkene then undergoes an intramolecular Michael-type addition by the terminal nitrogen of the hydrazone, leading to a cyclized intermediate. A final dehydration step yields the aromatic pyrazole ring. The use of a catalyst like an ionic liquid or a Lewis acid can enhance regioselectivity and increase yields by activating the carbonyl groups.[5]
Caption: Workflow for a one-pot, three-component pyrazole synthesis.
Protocol 1: Ionic Liquid-Catalyzed Synthesis of Tetrasubstituted Pyrazoles [5]
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), the hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol), and the ionic liquid catalyst [bmim][InCl₄] (10 mol%).
-
Reaction Execution: Stir the mixture vigorously at 80 °C. The reaction is typically conducted solvent-free.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. Reactions are often complete within 1-2 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure tetrasubstituted pyrazole.
Data Presentation: Impact of Benzaldehyde Substituents
The robustness of this MCR is demonstrated by its tolerance for a wide range of substituents on the benzaldehyde ring. Both electron-donating and electron-withdrawing groups are generally well-accommodated, leading to high yields.[5]
| Entry | Ar in Ar-CHO (Benzaldehyde) | Substituent Nature | Typical Yield (%) |
| 1 | C₆H₅ | Neutral | 92 |
| 2 | 4-MeO-C₆H₄ | Electron-Donating | 95 |
| 3 | 4-Cl-C₆H₄ | Electron-Withdrawing | 94 |
| 4 | 4-NO₂-C₆H₄ | Strong EWG | 90 |
| 5 | 2-Cl-C₆H₄ | Sterically Hindered | 88 |
| Yields are representative and based on syntheses catalyzed by ionic liquids.[5] |
Stepwise Syntheses: Precision and Control
While MCRs offer convergence, stepwise syntheses provide greater control, especially when specific regioselectivity is required or when reactants have incompatible functional groups.
Synthesis via Chalcone Intermediates
A classic and highly reliable two-step method involves the initial synthesis of a chalcone (an α,β-unsaturated ketone), which then serves as the 1,3-dielectrophile for pyrazole formation.
Mechanistic Rationale:
-
Step 1 (Claisen-Schmidt Condensation): A substituted benzaldehyde is reacted with an enolizable ketone (e.g., acetophenone) under basic conditions (NaOH or KOH) to form the chalcone. The substituent on the benzaldehyde becomes an aryl group at the β-position of the chalcone.
-
Step 2 (Cyclocondensation): The purified chalcone is then reacted with a hydrazine derivative. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to afford the pyrazole (often as a pyrazoline intermediate which subsequently oxidizes).[6]
Caption: Workflow for pyrazole synthesis via a chalcone intermediate.
Protocol 2: Two-Step Synthesis of 1,3,5-Triarylpyrazoles [6]
Part A: Chalcone Synthesis
-
In a flask, dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (30 mL).
-
Slowly add an aqueous solution of NaOH (40%, 5 mL) while stirring in an ice bath.
-
Allow the mixture to stir at room temperature for 4-6 hours, during which the chalcone product typically precipitates.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol if necessary.
Part B: Pyrazole Formation
-
Reflux a mixture of the purified chalcone (5 mmol) and phenylhydrazine (5.5 mmol) in glacial acetic acid (20 mL) for 5-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry. Purify by recrystallization from a suitable solvent like ethanol or acetic acid.
[3+2] Cycloaddition Reactions
This powerful strategy uses the benzaldehyde-derived hydrazone as a precursor to a 1,3-dipole, which then undergoes a cycloaddition reaction with a dipolarophile (like an alkyne) to form the pyrazole ring. This method is particularly effective for synthesizing 1,3,5-trisubstituted pyrazoles with high regioselectivity.[7]
Mechanistic Rationale: The most common approach involves using a tosylhydrazone, formed from a substituted benzaldehyde and tosylhydrazine.[4][7] In the presence of a base, the tosylhydrazone is deprotonated and eliminates the tosyl group to generate a diazo intermediate in situ. This diazo compound acts as a 1,3-dipole and readily reacts with a terminal alkyne in a [3+2] cycloaddition to form the pyrazole ring. The reaction's high regioselectivity is a key advantage, as it avoids the formation of isomeric products often seen in other methods.[4]
Protocol 3: One-Pot Synthesis of 1,3,5-Substituted Pyrazoles via [3+2] Cycloaddition [7]
-
Hydrazone Formation: In a sealed tube, stir a mixture of the substituted aromatic aldehyde (1.0 mmol) and tosylhydrazine (1.1 mmol) in a suitable solvent like acetonitrile (3 mL) at room temperature for 30 minutes.
-
Cycloaddition: To the in situ formed tosylhydrazone, add the terminal alkyne (1.2 mmol) and a base such as K₂CO₃ (2.0 mmol).
-
Reaction Execution: Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under vacuum. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired pyrazole.
Conclusion
Substituted benzaldehydes are indispensable building blocks in the synthesis of pyrazole derivatives. Their true utility lies in their ability to form a key hydrazone intermediate, which serves as a versatile linchpin for a variety of powerful ring-forming strategies. Through efficient multicomponent reactions, chemists can rapidly assemble complex pyrazoles in a single step, making this approach ideal for generating compound libraries for drug discovery. Alternatively, classic stepwise methods proceeding through chalcone intermediates or modern [3+2] cycloaddition reactions offer unparalleled control and regioselectivity. The choice of a specific substituted benzaldehyde directly dictates the substitution pattern on the final pyrazole core, providing a straightforward and powerful tool for tuning the steric and electronic properties of molecules destined for pharmaceutical and material science applications.
References
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. [Link]
-
ARKIVOC. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. societachimica.it [societachimica.it]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. ijfmr.com [ijfmr.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: This synthesis is a classic example of the Williamson ether synthesis. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] First, a base is used to deprotonate the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether product.
Caption: SN2 mechanism for the synthesis.
Q2: What is the best choice of base for this reaction?
A2: For deprotonating phenols, which are more acidic than aliphatic alcohols, moderately strong bases are highly effective and often preferred to minimize side reactions.[3][4]
-
Potassium Carbonate (K₂CO₃): This is an excellent and widely used choice. It is strong enough to deprotonate the phenol but mild enough to prevent undesired side reactions.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): These can also be used effectively, particularly in phase-transfer catalysis systems.[1]
-
Stronger Bases (e.g., NaH, KH): While effective for less acidic alcohols, these are often unnecessary for phenols and can increase the likelihood of competing elimination (E2) reactions if the alkyl halide has susceptible protons, though this is less of a concern with a benzyl halide.[3][4]
Q3: Which solvent system should I use?
A3: The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are ideal because they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide nucleophile, leaving it more reactive.[1][3][5]
-
Recommended: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO). These solvents ensure the reactants are soluble and promote a high reaction rate.
-
To Avoid: Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction. Apolar solvents are generally poor choices as they do not effectively dissolve the ionic intermediates.
Troubleshooting Guide: Improving Your Yield
This section addresses common issues encountered during the synthesis.
Problem: My reaction yield is very low or the reaction did not go to completion.
This is the most common issue. A systematic approach is required to identify the root cause.
Sources
Technical Support Center: Optimizing Reaction Conditions for Substituted Benzaldehyde Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these crucial organic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory work.
Section 1: Troubleshooting Guide for Common Synthesis Methods
This section addresses specific issues encountered during the most common methods for synthesizing substituted benzaldehydes.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1].
Common Issues and Solutions
Question: My Vilsmeier-Haack reaction is resulting in a low yield or fails to proceed, with starting material being recovered. What are the likely causes and how can I rectify this?
Answer: This is a frequent challenge and often points to issues with the Vilsmeier reagent itself or the reaction conditions.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is fresh or distilled. The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from quenching the reagent.
-
Insufficient Substrate Activity: The Vilsmeier reagent is a relatively weak electrophile. Therefore, this reaction is most effective on electron-rich aromatic rings. If your substrate is only moderately activated, consider increasing the reaction temperature or using a more activating formylating agent.
-
Incomplete Hydrolysis: The final step of the Vilsmeier-Haack reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Incomplete hydrolysis can lead to low yields of the desired product. Ensure that the aqueous workup is thorough. The addition of a mild base, such as sodium acetate, during workup can facilitate the hydrolysis[2][3].
-
Workup Temperature: During the neutralization of the reaction mixture, it is crucial to maintain a low temperature (below 20°C) by adding ice if necessary. Higher temperatures can lead to the formation of colored byproducts that are difficult to remove[4].
Question: I am observing the formation of significant amounts of tarry byproducts in my Vilsmeier-Haack reaction. What is causing this and how can it be minimized?
Answer: Tar formation is often a result of side reactions, particularly polymerization, which can be mitigated by careful control of reaction parameters.
-
Reaction Temperature: While higher temperatures can drive the reaction with less active substrates, excessive heat can also promote polymerization and decomposition. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to side reactions. While a slight excess of the reagent is often necessary, a large excess should be avoided.
-
Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent can sometimes give cleaner reactions than adding the POCl₃ to a solution of the substrate in DMF.
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (10 eq.). Cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction: Dissolve the electron-rich aromatic substrate (1 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane). Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir for 30 minutes.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reaction Mechanism: Vilsmeier-Haack Reaction
Caption: The Vilsmeier-Haack reaction mechanism.
The Duff Reaction
The Duff reaction is a formylation method primarily used for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium[5]. A common challenge with this reaction is achieving high yields and controlling regioselectivity.
Common Issues and Solutions
Question: My Duff reaction is giving a low yield. How can I improve it?
Answer: Low yields in the Duff reaction are a known issue, but several modifications can significantly improve the outcome.
-
Solvent Choice: The traditional use of acetic acid can lead to moderate yields. Using trifluoroacetic acid (TFA) as the solvent can significantly accelerate the reaction and improve yields[6].
-
Addition of Water: The addition of a stoichiometric amount of water has been shown to increase product yields by 10-20% for a range of phenolic substrates[7].
-
Microwave Irradiation: Employing microwave-assisted synthesis can dramatically reduce reaction times while maintaining or even improving yields compared to conventional heating[7].
Question: I am getting a mixture of mono- and di-formylated products. How can I favor mono-formylation?
Answer: Controlling the degree of formylation is primarily a matter of stoichiometry.
-
Adjusting Stoichiometry: To favor the mono-formylated product, reduce the molar ratio of HMTA to the phenolic substrate. A 1:1 ratio is a good starting point. If di-formylation is still an issue, a slight excess of the phenol can be used. Conversely, to obtain the di-formylated product, an excess of HMTA can be employed[7].
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC. Quench the reaction as soon as the desired mono-formylated product is maximized to prevent further reaction.
Question: How can I prevent the formation of phenol-formaldehyde-like resins in my Duff reaction?
Answer: Resin formation is a common side reaction, especially under acidic conditions with a formaldehyde equivalent.
-
Temperature Control: Avoid excessively high temperatures, which accelerate polymerization. Maintaining the reaction at the lowest effective temperature is crucial[7]. For instance, in TFA, a temperature around 70°C can be effective while minimizing resin formation.
-
Reaction Time: Do not prolong the reaction unnecessarily. Once the starting material is consumed (as monitored by TLC/HPLC), work up the reaction promptly.
Experimental Protocol: Optimized Duff Reaction for Mono-ortho-formylation of a Phenol
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) and HMTA (1.1 eq.) in trifluoroacetic acid (TFA).
-
Reaction: Heat the reaction mixture to 70°C and stir.
-
Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 30-60 minutes.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with brine.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography.
Troubleshooting Workflow: The Duff Reaction
Caption: A troubleshooting workflow for the Duff reaction.
Oxidation of Substituted Benzyl Alcohols
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. A primary challenge is preventing over-oxidation to the carboxylic acid.
Common Issues and Solutions
Question: My oxidation reaction is producing a significant amount of the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?
Answer: Over-oxidation is a common problem that can be addressed by carefully selecting the oxidant and controlling the reaction conditions.
-
Choice of Oxidant: Milder and more selective oxidizing agents are preferred.
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic and effective reagent for the selective oxidation of benzylic and allylic alcohols. It is a heterogeneous reagent, and the reaction is typically carried out by stirring the alcohol with a large excess of MnO₂ in a non-polar solvent like dichloromethane or hexane.
-
Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC): These chromium(VI) reagents are effective for the selective oxidation of primary alcohols to aldehydes. The reactions are typically run in dichloromethane.
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly selective hypervalent iodine reagent that provides excellent yields of aldehydes from primary alcohols under neutral conditions.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile (e.g., oxalyl chloride or trifluoroacetic anhydride) followed by a hindered base (e.g., triethylamine). It is highly effective for a wide range of substrates.
-
-
Reaction Temperature: Running the oxidation at lower temperatures can often improve selectivity by slowing down the rate of over-oxidation.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting alcohol is consumed to prevent the aldehyde from being further oxidized.
-
Stoichiometry of the Oxidant: Using a stoichiometric amount or only a slight excess of the oxidant can help to minimize over-oxidation.
Quantitative Comparison of Oxidizing Agents for Benzyl Alcohol
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Benzaldehyde (%) | Reference |
| Activated MnO₂ | Dichloromethane | 25 | 24 | ~90 | General Textbook Knowledge |
| PCC | Dichloromethane | 25 | 2 | ~85 | General Textbook Knowledge |
| DMP | Dichloromethane | 25 | 1 | >95 | General Textbook Knowledge |
| Swern Oxidation | Dichloromethane | -78 to 25 | 1 | >95 | General Textbook Knowledge |
| NaNO₃ / P₂O₅ (ball milling) | Solvent-free | 25 | 2 | 86 | [4] |
| Eosin Y (photocatalytic) | Acetonitrile | 25 | 12 | 93 | [8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which formylation method should I choose for my substituted phenol?
A1: The choice depends on the desired regioselectivity and the substrate's reactivity.
-
For ortho-formylation , the Duff reaction is a good choice, especially with the optimizations mentioned above. The Reimer-Tiemann reaction also favors ortho-formylation but can give mixtures of ortho and para isomers and uses chloroform, which is a hazardous reagent[9].
-
For para-formylation , if the ortho positions are blocked, the Duff reaction can sometimes yield the para product. However, other methods like the Gattermann reaction might be more suitable if para-selectivity is crucial.
-
For highly activated phenols, the Vilsmeier-Haack reaction can also be effective, often leading to para-formylation if the ortho positions are sterically hindered.
Q2: I am using a Grignard reagent to synthesize a substituted benzaldehyde. What are the common pitfalls?
A2: The high reactivity of Grignard reagents can lead to several side reactions.
-
Reaction with the Aldehyde Product: The newly formed aldehyde is also susceptible to attack by the Grignard reagent, leading to the formation of a secondary alcohol. To avoid this, it is crucial to use a formylating agent that is less reactive than the desired aldehyde product or to use a protecting group strategy. One effective method involves the use of a Weinreb amide as a precursor, which is reduced in situ to a stable hemiaminal intermediate that can then undergo cross-coupling with the Grignard reagent[10][11].
-
Protic Solvents and Acidic Protons: Grignard reagents are strong bases and will be quenched by any protic source, including water, alcohols, and even terminal alkynes. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
-
Starting the Reaction: The formation of the Grignard reagent can sometimes be difficult to initiate. Activating the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane can be helpful.
Q3: How can I effectively purify my substituted benzaldehyde product?
A3: The purification method will depend on the properties of the product and the impurities present.
-
Extraction: A standard aqueous workup followed by extraction with an organic solvent is the first step. For phenolic aldehydes, adjusting the pH of the aqueous layer can be used to separate the product from non-acidic impurities.
-
Column Chromatography: Silica gel column chromatography is a very effective method for purifying most substituted benzaldehydes. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities. However, be aware that some substituted benzaldehydes can be sensitive to heat.
Q4: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?
A4: Improving regioselectivity often involves modifying the reaction conditions or the substrate itself.
-
Steric Hindrance: Introducing a bulky protecting group on a nearby functional group can sterically block one position, favoring substitution at another.
-
Directing Groups: The electronic nature of the substituents on the aromatic ring plays a crucial role. Strongly activating and ortho,para-directing groups will favor substitution at these positions.
-
Reaction Conditions: In the Reimer-Tiemann reaction , the choice of base can influence the ortho:para ratio. The use of bulky bases can sometimes increase the proportion of the para product. Conversely, the presence of a positive counterion from the base can favor the ortho product through chelation[7].
References
-
Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039–4043. [Link]
-
Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia. [Link]
-
Wang, Y., et al. (2015). Selective oxidation of primary benzylic alcohols to aldehydes using NaNO3 under ball milling. ResearchGate. [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
He, Z.-X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Organic-Chemistry.org. [Link]
-
Organic Syntheses. (n.d.). p-N,N-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com. Retrieved January 21, 2026, from [Link]
- Duff, J. C., & Bills, E. J. (1932). 273. A new method for the preparation of o-hydroxyaldehydes. Journal of the Chemical Society (Resumed), 1987-1991.
- Smith, W. E. (1972). Hexamethylenetetramine in trifluoroacetic acid. A convenient reagent for the formylation of aromatic compounds. The Journal of Organic Chemistry, 37(24), 3972-3973.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Podesto, D. D., & Salurialam, R. (n.d.). Modification of the Duff Formylation Reaction. Studylib. Retrieved January 21, 2026, from [Link]
-
Fulp, A. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). ORTHO-FORMYLATION OF PHENOLS; 3-BROMOSALICYLALDEHYDE. Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023). Duff reaction. In Wikipedia. [Link]
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 9. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Benzaldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions to the common and complex challenges encountered during the purification of substituted benzaldehydes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively in your own laboratory settings.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing both the "why" behind the issue and the "how" for the solution.
Question 1: My purified benzaldehyde shows a persistent acidic impurity, and I see crystalline solids forming in the bottle upon storage. What is happening and how do I fix it?
Answer:
This is the most frequent challenge encountered with benzaldehydes. The aldehyde functional group is highly susceptible to air oxidation, converting it to the corresponding carboxylic acid (a benzoic acid derivative).[1][2][3] This oxidation can occur rapidly, even in seemingly sealed containers, leading to the formation of crystalline benzoic acid which is often visible as a solid precipitate.[3][4]
Causality: The reaction proceeds via a free-radical chain mechanism initiated by oxygen. The presence of light can catalyze this process.[3] Because the resulting benzoic acid has a much higher boiling point and different polarity, it can interfere with subsequent reactions and complicate purity analysis.[2][5]
Recommended Solution: Basic Aqueous Wash
The most effective way to remove the acidic impurity is through a simple acid-base extraction. By washing the crude product (dissolved in an immiscible organic solvent) with a mild basic solution, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Why it works: Benzaldehydes are generally not reactive towards mild bases like sodium bicarbonate, whereas carboxylic acids are readily deprotonated. This difference in acidity is the basis for the separation.
-
Best Practice: Using a saturated sodium bicarbonate (NaHCO₃) solution is preferred over stronger bases like sodium hydroxide (NaOH) to prevent potential side reactions with the aldehyde, such as aldol condensations.[4]
See Protocol 1 for a detailed, step-by-step guide to this procedure.
Question 2: After my synthesis, the crude product is an oil or gum, and TLC analysis shows multiple spots close to my desired product. How should I approach purification?
Answer:
An oily or gummy consistency, coupled with a complex TLC profile, typically indicates the presence of unreacted starting materials, thermally sensitive byproducts, or compounds with polarities very similar to your target molecule. In such cases, a simple extraction is insufficient. You have two primary, powerful options: purification via a bisulfite adduct or column chromatography.
Option A: Purification via Sodium Bisulfite Adduct Formation
This is a classic and highly selective chemical method for isolating aldehydes (and some reactive ketones) from a mixture.[6][7][8]
-
Mechanism: The nucleophilic bisulfite ion attacks the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate, which then rearranges to a stable, crystalline α-hydroxy sulfonic acid salt (the "bisulfite adduct").[6] This adduct is typically insoluble in the reaction medium or soluble in water, allowing it to be easily separated from other organic impurities by filtration or extraction.[6][7] The reaction is reversible, and the pure aldehyde can be regenerated by treating the adduct with a strong base or acid.[6][9]
-
When to Use It: This method is ideal when your mixture contains non-aldehydic impurities, regardless of their polarity. It is exceptionally effective for cleaning up very impure samples.[10]
See Protocol 2 for a detailed methodology.
Option B: Column Chromatography
Chromatography separates compounds based on their differential adsorption onto a stationary phase.[11]
-
Challenge with Benzaldehydes: Standard silica gel is slightly acidic, which can cause degradation of sensitive aldehyde products during the lengthy elution process.[9][12] This can manifest as streaking on TLC plates and low recovery yields from the column.
-
Recommended Solution:
-
Neutralize the Silica: Deactivate the silica gel by preparing your slurry in an eluent containing a small amount of a tertiary amine, such as 1-3% triethylamine.[12] This neutralizes the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a neutral stationary phase like alumina, which is less likely to cause degradation of acid-sensitive compounds.[12]
-
See Protocol 3 for a standard column chromatography procedure with notes on deactivation.
Question 3: My yield is significantly lower after column chromatography, and I suspect my substituted benzaldehyde is decomposing on the column. What's the cause and what are the alternatives?
Answer:
As mentioned in the previous point, low yield after silica gel chromatography is a strong indicator of product degradation on the acidic stationary phase.[12] Besides neutralizing the silica or switching to alumina, you should consider purification methods that avoid prolonged contact with acidic surfaces.
Recommended Alternatives:
-
Vacuum Distillation: If your substituted benzaldehyde is thermally stable and has a boiling point significantly different from the impurities, vacuum distillation is an excellent, scalable alternative.[2][9] Lowering the pressure reduces the boiling point, minimizing the risk of thermal decomposition.[13]
-
Recrystallization: This is a highly effective technique for purifying solid compounds if a suitable solvent can be found.[11][12] The goal is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at colder temperatures, while impurities remain soluble at all temperatures.[12]
-
Bisulfite Adduct Formation: This method (see Protocol 2 ) is another superb alternative as it avoids solid stationary phases entirely.
The choice between these methods depends on the physical properties of your compound and the nature of the impurities.
Visual Workflow: Selecting a Purification Strategy
The following decision tree provides a logical workflow for choosing the most appropriate purification method for your substituted benzaldehyde.
Caption: A decision tree for selecting the optimal purification method.
Data Summary Tables
Table 1: Common Impurities in Substituted Benzaldehydes and Their Removal
| Impurity Type | Common Origin | Recommended Removal Method |
| Corresponding Benzoic Acid | Air oxidation of the aldehyde[2][3] | Basic aqueous wash (e.g., NaHCO₃)[4][13] |
| Corresponding Benzyl Alcohol | Reduction of the aldehyde during synthesis[5] | Column Chromatography, Vacuum Distillation |
| Unreacted Starting Materials | Incomplete reaction[12] | Column Chromatography, Recrystallization, Bisulfite Adduct |
| Halogenated Byproducts | Side reactions in syntheses involving chlorination[5] | Column Chromatography, Vacuum Distillation |
| Diaryl Methanes / Dimers | Acid-catalyzed side reactions in formylation[14] | Column Chromatography[12] |
Table 2: Comparative Analysis of Primary Purification Techniques
| Technique | Selectivity | Scalability | Speed | Key Limitation |
| Basic Wash | High (for acidic impurities) | Excellent | Very Fast | Only removes acidic/basic impurities. |
| Bisulfite Adduct | Excellent (for aldehydes)[6][8] | Good | Moderate | Not suitable if the desired product is an aldehyde. |
| Column Chromatography | Good to Excellent | Moderate | Slow | Potential for product degradation on acidic silica.[12] |
| Recrystallization | Good to Excellent | Excellent | Moderate | Product must be a solid; requires solvent screening.[11] |
| Vacuum Distillation | Good | Excellent | Fast | Product must be thermally stable and volatile.[9] |
Frequently Asked Questions (FAQs)
Q1: How can I prevent my purified substituted benzaldehyde from oxidizing during storage? A1: To ensure long-term stability, you should minimize exposure to oxygen and light. Store the purified compound under an inert atmosphere (nitrogen or argon), in an amber or foil-wrapped vial, at low temperatures (e.g., in a refrigerator or freezer).[1][3] Adding a radical inhibitor or antioxidant, such as a small crystal of hydroquinone or butylated hydroxytoluene (BHT), can also significantly slow the oxidation process.[1][15]
Q2: What is the best way to confirm the purity of my final product? A2: A combination of analytical techniques is always best.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for determining percentage purity by separating the main component from residual impurities.[16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and identifying any remaining impurities by their characteristic signals.
-
Infrared (IR) Spectroscopy can confirm the presence of the key aldehyde functional group (a strong C=O stretch around 1700 cm⁻¹) and the absence of impurities like carboxylic acids (a broad O-H stretch around 3000 cm⁻¹).[16]
Q3: My product is an N-substituted aminobenzaldehyde and is soluble in acid. How can I purify it? A3: The acidic solubility of N-substituted aminobenzaldehydes can be exploited for purification. A specialized acid-base procedure can be used: dissolve the crude material in an aqueous acid solution to protonate and solubilize the desired amine. Insoluble, non-basic impurities can then be removed by filtration. Subsequently, neutralizing the aqueous filtrate will cause the purified aminobenzaldehyde to precipitate, allowing for its recovery.
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Acidic Impurity Removal
-
Dissolution: Dissolve the crude benzaldehyde product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ gas that evolves from the acid-base reaction.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of the benzoic acid impurity.
-
Repeat: Repeat the wash with fresh NaHCO₃ solution. If no further gas evolution is observed, the acidic impurity has been fully removed.
-
Neutral Wash: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove residual base and dissolved water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified benzaldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
Caution: This procedure may generate sulfur dioxide (SO₂) gas and should be performed in a well-ventilated fume hood.[6][7]
-
Adduct Formation: Dissolve the crude mixture in a minimal amount of a suitable solvent like methanol or ethanol.[6][7] Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir or shake the mixture vigorously for 15-30 minutes. A white precipitate of the bisulfite adduct should form.[6][19]
-
Isolation of Adduct:
-
If a solid precipitates: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any adhering organic impurities.
-
If no solid forms: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake and separate the layers. The adduct will be in the aqueous phase. Wash the aqueous layer with the organic solvent to remove all non-aldehydic impurities.[7]
-
-
Regeneration of Aldehyde: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an equal volume of an organic extraction solvent (e.g., diethyl ether). While stirring, add a strong base (e.g., 10% NaOH solution) or a strong acid (e.g., 10% H₂SO₄) dropwise until the solution is strongly basic or acidic and the adduct fully decomposes.[6]
-
Final Workup: Transfer the mixture to a separatory funnel. Separate the organic layer containing the purified aldehyde. Wash the organic layer with water, then brine, and dry over an anhydrous drying agent before concentrating the solvent.
Protocol 3: Column Chromatography with Deactivated Silica
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate in hexanes). Add 1-2% triethylamine (by volume) to the eluent to neutralize the silica.
-
Column Packing: Pack a chromatography column with the prepared slurry, ensuring a uniform and air-free column bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. Monitor the elution of compounds using TLC analysis.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute compounds with higher polarity.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 4: Recrystallization
-
Solvent Selection: Choose a solvent in which the substituted benzaldehyde is highly soluble when hot but poorly soluble when cold. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) to find the ideal one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
-
Reddit user discussion on purifying aldehydes. (2015). r/chemistry. [Link]
-
User suggestions for purifying an aromatic aldehyde. (2013). ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). Journal of Visualized Experiments. [Link]
-
What are the common impurities in benzaldehyde?. (2025). OCTOCHEM. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development. [Link]
-
Discussion on controlling the conversion of Benzaldehyde to Benzoic acid. (2014). ResearchGate. [Link]
-
Benzaldehyde. Wikipedia. [Link]
-
Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. (2022). YouTube. [Link]
-
How to test the purity of benzaldehyde?. (2025). OCTOCHEM. [Link]
-
Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology. [Link]
-
Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013). Journal of Chromatography A. [Link]
-
Discussion on the conversion of Benzaldehyde to Benzoic Acid. (2025). r/Chempros. [Link]
-
Discussion on the prevention of Benzaldehyde oxidation. (2010). Sciencemadness.org. [Link]
-
Discussion on the purification of benzaldehyde. (2015). Sciencemadness.org. [Link]
-
Benzaldehyde Impurities and Related Compound. Veeprho. [Link]
-
Discussion on preventing the oxidation of Benzaldehyde to Benzoic acid. (2016). ResearchGate. [Link]
-
Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. (2017). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. reddit.com [reddit.com]
- 5. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. How to test the purity of benzaldehyde? - Blog [sinoshiny.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation of Benzaldehyde Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of benzaldehyde derivatives during storage. Understanding these pathways is critical for ensuring the purity of starting materials, the success of synthetic reactions, and the stability of final products.
Troubleshooting Guide: Common Issues Encountered During Experiments
This section addresses specific problems you might encounter, linking them to the underlying degradation chemistry of benzaldehyde derivatives.
Issue 1: My benzaldehyde derivative, which was a clear liquid, now contains white crystalline precipitate.
-
Question: I opened a bottle of 4-methoxybenzaldehyde that has been on the shelf for a year, and I see white crystals at the bottom. What are they, and is the material still usable?
-
Answer:
-
Probable Cause: The white crystalline solid is almost certainly the corresponding carboxylic acid, in this case, 4-methoxybenzoic acid. This is the result of autoxidation , the most common degradation pathway for benzaldehyde derivatives.[1] This process occurs when the aldehyde reacts with atmospheric oxygen, a reaction often accelerated by light and heat.[1][2]
-
Causality: The aldehyde group (-CHO) is susceptible to oxidation to a carboxylic acid group (-COOH). This is a free-radical chain reaction initiated by factors like light or trace metal impurities.[3]
-
Is it Usable? The presence of the carboxylic acid means the purity of your aldehyde is compromised. For many reactions, especially those sensitive to acidic conditions or requiring precise stoichiometry, using the material as-is will lead to poor outcomes. The acidic impurity can neutralize basic catalysts or interfere with subsequent reaction steps.
-
Recommended Action: You must purify the aldehyde before use. A simple and effective method is a basic aqueous wash.
-
Experimental Protocol: Purification of Oxidized Benzaldehyde via Basic Wash
-
Dissolve the entire contents of the bottle in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Add a 5-10% aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[4][5][6] Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Continue shaking until gas evolution ceases. This indicates that all the acidic impurity has been neutralized.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the carboxylic acid (e.g., sodium 4-methoxybenzoate), which is water-soluble.
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water, followed by a wash with brine (saturated aqueous NaCl) to aid in the removal of dissolved water.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
For the highest purity, the resulting aldehyde can be distilled under reduced pressure.[5][6][7]
-
-
-
Issue 2: I'm seeing unexpected peaks in my HPLC/GC-MS analysis of a stored benzaldehyde derivative.
-
Question: My HPLC analysis of a stored sample of 3-(trifluoromethyl)benzaldehyde shows the main peak, a peak corresponding to 3-(trifluoromethyl)benzoic acid, and another significant, earlier-eluting peak. What could this be?
-
Answer:
-
Probable Cause: The earlier-eluting, more polar peak is likely the corresponding benzyl alcohol, in this case, 3-(trifluoromethyl)benzyl alcohol. The presence of both the carboxylic acid and the alcohol suggests that the sample may have undergone a Cannizzaro reaction , in addition to autoxidation.[8]
-
Causality: The Cannizzaro reaction is a base-induced disproportionation where two molecules of a non-enolizable aldehyde (like most benzaldehyde derivatives) react to produce a primary alcohol and a carboxylic acid.[9][10] This can be triggered by contamination with basic residues, for example, from improperly cleaned glassware or exposure to basic reagents.
-
Recommended Action:
-
Confirm Identity: If you have access to a mass spectrometer (GC-MS or LC-MS), you can confirm the identity of the unexpected peaks by their mass-to-charge ratio.
-
Review Handling Procedures: Investigate potential sources of base contamination in your storage and handling protocols. Ensure all glassware is thoroughly rinsed and neutralized.
-
Purification: If both alcohol and acid impurities are present, purification can be more complex. A basic wash will remove the acid. The alcohol can then be separated from the aldehyde by careful fractional distillation under reduced pressure, as their boiling points are typically different. Alternatively, column chromatography can be employed for high-purity separation.[4]
-
-
Issue 3: My reaction yield is significantly lower than expected when using an older bottle of a benzaldehyde derivative.
-
Question: I'm performing a Wittig reaction with 4-chlorobenzaldehyde from a bottle that has been open for some time. My yields are consistently low. Why might this be happening?
-
Answer:
-
Probable Cause: The most likely reason for low yield is a lower-than-assumed concentration of the active aldehyde in your starting material due to degradation. Autoxidation to 4-chlorobenzoic acid is the primary culprit.
-
Causality: When you weigh out your "4-chlorobenzaldehyde," a portion of that mass is actually 4-chlorobenzoic acid. This means you are using a lower molar quantity of the aldehyde than your calculations assume, making it the limiting reagent and thus reducing your theoretical maximum yield. Furthermore, the acidic impurity can potentially interfere with the basic conditions often required for Wittig reactions by reacting with the ylide.
-
Recommended Action:
-
Assay Purity: Before running a critical reaction with an older aldehyde, it's prudent to determine its purity. This can be done using quantitative NMR (qNMR) with an internal standard or by creating a calibration curve with a pure standard via HPLC or GC.
-
Purify Before Use: As a standard practice for older reagents, purify the 4-chlorobenzaldehyde using the basic wash protocol described in "Issue 1" to remove the carboxylic acid impurity. This will ensure you are starting with a pure aldehyde, allowing for accurate stoichiometry and maximizing your reaction yield.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for benzaldehyde derivatives under storage?
-
A1: The three main degradation pathways are:
-
Autoxidation: This is the most common pathway, where the aldehyde reacts with atmospheric oxygen to form the corresponding benzoic acid.[1] This is a free-radical chain reaction catalyzed by light and trace metals.[3]
-
Cannizzaro Reaction: This is a disproportionation reaction that occurs in the presence of a base, where two aldehyde molecules react to form one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[9][10] This is relevant for aldehydes that do not have an alpha-hydrogen.
-
Benzoin Condensation: In the presence of certain catalysts like cyanide or thiamine, two aldehyde molecules can couple to form an α-hydroxy ketone, known as a benzoin.[4][5] While less common under typical storage conditions, it can be a potential side reaction in certain synthetic contexts.
-
-
-
Q2: How do substituents on the aromatic ring affect the stability of benzaldehyde derivatives?
-
A2: Substituents can influence the rate of degradation:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the aromatic ring and the aldehyde group. This can make the aldehyde more susceptible to oxidation.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) decrease the electron density. While this can make the aldehyde less susceptible to oxidation, these groups can also influence other reaction pathways. For example, a strong electron-withdrawing group can make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack, which is a key step in the Cannizzaro reaction. The effect of substituents on the thermal decomposition of benzaldehydes has been noted to be complex.[9]
-
-
-
Q3: What are the ideal storage conditions for benzaldehyde derivatives?
-
A3: To minimize degradation, proper storage is crucial:
-
Airtight Containers: Store in tightly sealed containers to minimize contact with oxygen. It's also recommended to have minimal headspace (the air volume above the liquid).[1][2]
-
Inert Atmosphere: For long-term storage or for particularly sensitive derivatives, storing under an inert atmosphere of nitrogen or argon is highly effective.[1]
-
Light Protection: Benzaldehyde and its derivatives are light-sensitive. Store them in amber or opaque glass bottles to protect from UV light, which can catalyze oxidation.[1][2][11]
-
Temperature Control: Store in a cool, dark place. A temperature range of 15°C to 25°C is generally recommended.[2] Refrigeration can slow the rate of oxidation but may cause the less soluble benzoic acid to crystallize out of the solution, which can be a useful indicator of degradation.[1]
-
-
-
Q4: Can I use stabilizers to prevent the degradation of my benzaldehyde derivatives?
-
A4: Yes, for bulk storage or for samples that are accessed frequently, adding a small amount of a radical inhibitor can be effective in preventing autoxidation. Common stabilizers include hydroquinone or catechol.[6][8] These compounds work by quenching the free radicals that propagate the oxidation chain reaction.
-
Data Summary and Protocols
Table 1: Common Degradation Products and Their Analytical Signatures
| Benzaldehyde Derivative | Degradation Pathway | Primary Degradation Product(s) | Typical Analytical Observations (HPLC/GC-MS) |
| Benzaldehyde | Autoxidation | Benzoic Acid | Appearance of a later-eluting peak in RP-HPLC; characteristic mass fragments in MS. |
| 4-Nitrobenzaldehyde | Autoxidation | 4-Nitrobenzoic Acid | A new peak with a longer retention time in RP-HPLC. |
| 2-Chlorobenzaldehyde | Autoxidation & Cannizzaro | 2-Chlorobenzoic Acid & 2-Chlorobenzyl alcohol | Two new peaks: one later-eluting (acid) and one earlier-eluting (alcohol) in RP-HPLC. |
| Anisaldehyde (4-Methoxybenzaldehyde) | Autoxidation | Anisic Acid (4-Methoxybenzoic Acid) | A later-eluting peak corresponding to the carboxylic acid. |
Protocol: Stability-Indicating HPLC Method for Benzaldehyde and its Degradation Products
This protocol provides a general framework for a reversed-phase HPLC method to separate benzaldehyde from its common degradation products, benzoic acid and benzyl alcohol.
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% acetic acid in water, pH ~2.5-3) and an organic solvent (e.g., acetonitrile or methanol).[12] A typical starting point for an isocratic method is a 76:24 ratio of aqueous buffer to acetonitrile.[12]
-
Flow Rate: 1.0 - 2.0 mL/min.[12]
-
Detection: UV detector set at a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).[12]
-
Column Temperature: 25-30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the benzaldehyde derivative sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 0.1-1.0 mg/mL).
-
-
Analysis:
-
Inject a standard volume (e.g., 10-20 µL) of the sample solution.
-
Record the chromatogram. The expected elution order in reversed-phase HPLC is typically: Benzyl Alcohol -> Benzaldehyde -> Benzoic Acid.
-
-
Forced Degradation (Stress Testing) for Method Validation:
-
To ensure the method is "stability-indicating," perform forced degradation studies.[13][14][15] This involves subjecting the pure benzaldehyde derivative to harsh conditions to intentionally generate degradation products.
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature (this will likely induce the Cannizzaro reaction).
-
Oxidation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Heat the solid or liquid sample.
-
Photolytic Stress: Expose the sample to UV light.
-
-
Analyze the stressed samples using the developed HPLC method to confirm that all degradation products are well-separated from the parent peak and from each other.
-
Visualizing Degradation Pathways
The following diagrams illustrate the key chemical transformations that occur during the degradation of benzaldehyde derivatives.
Caption: Cannizzaro disproportionation reaction.
References
-
Cannizzaro reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Sciencemadness.org. (2015). Purification of benzaldehyde? Retrieved from [Link]
-
Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved from [Link]
-
Benzoin condensation - Wikipedia. (n.d.). Retrieved from [Link]
-
SNS Courseware. (n.d.). Cannizzaro Reaction & Crossed Cannizzaro Reaction. Retrieved from [Link]
-
ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid? Retrieved from [Link]
- Pilar, V., & Zbirovsky, M. (1976). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Chemical Papers, 30(2), 225-233.
- Kazemifard, A. G., Moore, D. E., Mohammadi, A., & Kebriyaeezadeh, A. (2003). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. Journal of pharmaceutical and biomedical analysis, 31(4), 685–691.
-
ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
Filo. (2025). what is auto oxidation give mechanism of oxidation of benzaldehyde. Retrieved from [Link]
-
Sinoshiny. (2025). What are the storage conditions for benzaldehyde? Retrieved from [Link]
- Frank, S., Dunkel, A., & Schieberle, P. (2020). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. European Food Research and Technology, 246(5), 945-954.
- Davis, T., & Jensen, J. L. (1975). Substituent effects on rates and equilibriums for benzaldehyde-benzaldehyde dimethyl acetal interconversion. The Journal of Organic Chemistry, 40(10), 1415-1419.
-
Acta Pharmaceutica Hungarica. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2009). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]
-
Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde? Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (n.d.). Stress Testing: The Chemistry of Drug Degradation. Retrieved from [Link]
-
ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde? Retrieved from [Link]
-
ResearchGate. (2017). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Restek. (n.d.). Benzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]
-
University of Colorado Boulder. (2018). Effects of Substitutions on the Biodegradation Potential of Benzotriazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2021). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 3. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. The effect of substitution on the thermal decomposition of gaseous benzaldehyde - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. rjptonline.org [rjptonline.org]
- 15. pharmainfo.in [pharmainfo.in]
Technical Support Center: A Troubleshooting Guide for Scaling Up Benzaldehyde Synthesis
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up benzaldehyde synthesis. Benzaldehyde is a cornerstone aromatic aldehyde in the pharmaceutical, food, and perfume industries.[1][2] While numerous synthetic routes exist, the selective oxidation of toluene remains a prevalent industrial method.[3][4] However, transitioning this process from bench-scale to pilot or industrial scale introduces significant challenges that can impact yield, purity, and safety.[5]
This document provides in-depth, field-proven insights to troubleshoot common issues encountered during the scale-up of benzaldehyde production, with a focus on the liquid-phase air oxidation of toluene.
Section 1: Frequently Asked Questions (FAQs) on Benzaldehyde Synthesis Scale-Up
This section addresses specific problems in a question-and-answer format, explaining the underlying scientific principles and offering actionable solutions.
Catalyst and Feedstock Management
Question 1: We are observing a rapid decline in catalyst activity and selectivity during our scaled-up liquid-phase toluene oxidation. What are the likely causes and how can we mitigate this?
Answer: Catalyst deactivation is a critical challenge in scaling up catalytic processes. In the context of toluene oxidation to benzaldehyde, several factors can contribute to this issue:
-
Over-oxidation and Fouling: The primary culprit is often the over-oxidation of benzaldehyde to benzoic acid.[1][6] Benzoic acid can adsorb onto the catalyst surface, blocking active sites. At higher concentrations and temperatures typical of industrial-scale reactions, this effect is amplified. Furthermore, high molecular weight byproducts can form and deposit on the catalyst, a phenomenon known as coking or fouling.[7]
-
Catalyst Leaching: In liquid-phase reactions, components of the catalyst, especially if it's a multi-component system like Co/Mn/Br, can leach into the reaction medium.[8] This not only reduces the catalyst's efficacy but also contaminates the product stream.
-
Thermal Sintering: At elevated temperatures, the fine catalyst particles can agglomerate, leading to a loss of active surface area. This is particularly relevant for supported metal catalysts.
Troubleshooting Strategies:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and pressure. Lowering the temperature can reduce the rate of over-oxidation, though it may also decrease the overall reaction rate.[9] A thorough parametric investigation is crucial to find the optimal balance.[1]
-
Solvent and Promoter Selection: The choice of solvent and promoter system is critical. Acetic acid is a common solvent, but its concentration can influence the reaction rate and selectivity.[8] The use of promoters like sodium bromide is essential to initiate the oxidation, but their concentration must be optimized to avoid corrosion and side reactions.[1]
-
Catalyst Regeneration: Implement a catalyst regeneration protocol. This could involve washing the catalyst with a suitable solvent to remove adsorbed species or a controlled thermal treatment to burn off coke deposits.
-
Feedstock Purity: Ensure the purity of your toluene feedstock. Certain impurities, such as sulfur compounds or other aromatic hydrocarbons, can act as catalyst poisons. Phenolic compounds, which can form during the process, are known oxidation inhibitors.[10]
Question 2: Our benzaldehyde yield is consistently low, even with high toluene conversion. What are the primary side reactions we should investigate?
Answer: Low selectivity towards benzaldehyde despite high toluene conversion points towards competing side reactions. The most significant of these is the over-oxidation to benzoic acid, as benzaldehyde is more susceptible to oxidation than toluene itself.[1] Other potential side reactions include:
-
Formation of Benzyl Alcohol: Benzyl alcohol is a common intermediate in the oxidation of toluene to benzaldehyde.[11] In some cases, it can be a significant byproduct.
-
Formation of Esters: Under certain conditions, especially in the presence of acetic acid as a solvent, benzyl acetate can be formed from the reaction of benzyl alcohol with acetic acid.
-
Ring Oxidation: Although less common under typical selective oxidation conditions, oxidation of the aromatic ring can occur, leading to the formation of cresols (o- and p-cresol).[9]
Investigative Approach:
-
Detailed Product Analysis: Employ analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify all byproducts in your crude reaction mixture. This will provide a clear picture of where your desired product is being lost.
-
Kinetic Studies: Conduct kinetic studies to understand the reaction pathways and the relative rates of the main and side reactions under your process conditions. This will help in optimizing parameters to favor benzaldehyde formation.
-
Catalyst Modification: The choice of catalyst can significantly influence selectivity. For instance, bimetallic catalyst systems like Cu/Sn/Br have been reported to offer high selectivity to benzaldehyde.[1] Research and test different catalyst formulations to find one that minimizes the formation of unwanted byproducts.
Reaction Parameter Optimization and Control
Question 3: We are struggling with thermal gradients and localized overheating in our larger reactor. How does this impact the synthesis and what are the best practices for temperature control?
Answer: Thermal gradients and localized overheating are common and dangerous problems when scaling up exothermic reactions like toluene oxidation.[5] Uneven temperature distribution can lead to:
-
Reduced Selectivity: Hot spots in the reactor will accelerate the rate of all reactions, but they disproportionately favor the highly exothermic and less desirable over-oxidation to benzoic acid. This leads to a significant drop in benzaldehyde selectivity.
-
Safety Hazards: Uncontrolled temperature increases can lead to a runaway reaction, posing a severe risk of explosion and equipment failure.
-
Catalyst Deactivation: As mentioned earlier, high temperatures can cause thermal degradation and sintering of the catalyst.
Best Practices for Temperature Control:
-
Reactor Design: For industrial-scale production, consider using a reactor with a high surface area-to-volume ratio, such as a multi-tubular fixed-bed reactor for gas-phase oxidation or a well-agitated slurry reactor for liquid-phase processes. Effective heat exchange is paramount.
-
Agitation: In a stirred-tank reactor, ensure efficient agitation to promote uniform temperature distribution and prevent the formation of hot spots. The transition from a magnetic stir bar at the lab scale to a mechanical stirrer at a larger scale requires careful consideration of mixing efficiency.[5]
-
Controlled Addition of Reactants: The rate of addition of the oxidant (e.g., air or oxygen) should be carefully controlled to manage the rate of heat generation.
-
Heat Transfer Fluid: Utilize a reliable and efficient heat transfer fluid in the reactor jacket and internal cooling coils. The temperature of the cooling medium should be precisely controlled.
Question 4: What are the key considerations for optimizing pressure and residence time during the scale-up of gas-phase toluene oxidation?
Answer: In gas-phase toluene oxidation, typically carried out in a fixed-bed reactor, pressure and residence time are critical parameters that directly influence conversion and selectivity.
-
Pressure: Increasing the partial pressure of the reactants (toluene and oxygen) generally increases the reaction rate. However, higher oxygen concentrations can also increase the risk of over-oxidation and the formation of explosive mixtures. The optimal pressure is a balance between achieving a desirable reaction rate and ensuring safe operation.
-
Residence Time: The residence time of the reactants in the catalyst bed determines the extent of conversion. A longer residence time will lead to higher toluene conversion but may also result in lower benzaldehyde selectivity due to subsequent oxidation. Conversely, a shorter residence time may yield higher selectivity but lower conversion.
Optimization Strategy:
A Design of Experiments (DoE) approach is highly recommended to systematically study the effects of temperature, pressure, and residence time and their interactions. This will allow for the empirical determination of the optimal operating window for your specific catalyst and reactor setup.
Downstream Processing and Purification
Question 5: Our purified benzaldehyde discolors rapidly during storage. What impurities are responsible, and what purification methods are most effective at an industrial scale?
Answer: The discoloration of purified benzaldehyde during storage is a common issue, often caused by trace impurities that promote oxidation and polymerization reactions.[12][13] Even at parts-per-million (ppm) levels, these impurities can affect the product's olfactory properties and appearance.[12]
Problematic Impurities:
-
Peroxides: Formed from the auto-oxidation of benzaldehyde in the presence of air.
-
Benzoic Acid: The primary oxidation product.
-
Trace Metals: Can catalyze oxidation reactions.
-
Chlorinated Compounds: If the synthesis route involves chlorination of toluene, residual chlorinated species can be highly detrimental.[2]
Effective Purification Strategies:
-
Washing: Before distillation, wash the crude benzaldehyde with a dilute solution of sodium carbonate or sodium hydroxide to remove acidic impurities like benzoic acid.[14] This should be followed by a wash with a saturated sodium bisulfite solution to form the bisulfite adduct of benzaldehyde, which can help in separating it from non-aldehydic impurities. The adduct can then be decomposed to regenerate pure benzaldehyde.
-
Fractional Distillation: Vacuum distillation is the most common method for purifying benzaldehyde.[14] It is crucial to perform the distillation under reduced pressure and an inert atmosphere (e.g., nitrogen) to prevent oxidation at high temperatures. Careful control of the distillation parameters is necessary to achieve a clean separation from both lower and higher boiling point impurities.
-
Use of Stabilizers: To prevent auto-oxidation during storage, small amounts of stabilizers like hydroquinone or catechol are often added to the purified benzaldehyde.[10]
Section 2: Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and catalyst performance for the liquid-phase oxidation of toluene to benzaldehyde.
Table 1: Comparison of Catalyst Systems for Liquid-Phase Toluene Oxidation
| Catalyst System | Promoter | Solvent | Temperature (°C) | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Reference |
| Cobalt Acetate | Sodium Bromide | Acetic Acid | - | - | 27-35 | [1] |
| Co/Mn | Zinc Bromide | - | - | - | 62 | [1] |
| Cu(OAc)₂/SnCl₂ | Sodium Bromide | Acetic Acid | - | 11.2 | 64.2 | [1] |
| CeO₂–MnOx | - | Solvent-free | - | 6.9 | 64.4 (to BOL & BAL) | [15] |
| Mn₃O₄ on CNTs | TBHP (initiator) | Solvent-free | - | 24.63 | 90.49 (to BOL & BAL) | [11] |
BOL: Benzyl Alcohol, BAL: Benzaldehyde, CNTs: Carbon Nanotubes, TBHP: Tert-butyl hydroperoxide
Section 3: Troubleshooting Workflow
This section provides a visual troubleshooting guide for a common problem encountered during the scale-up of benzaldehyde synthesis.
Caption: Troubleshooting workflow for low benzaldehyde yield.
Section 4: Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experimental workflow.
Protocol 1: Purification of Crude Benzaldehyde via Bisulfite Adduct Formation and Distillation
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Benzaldehyde is harmful if swallowed and can cause skin irritation.[16][17]
Materials:
-
Crude benzaldehyde
-
10% (w/v) Sodium carbonate solution
-
Saturated sodium bisulfite solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for extraction and distillation
Procedure:
-
Acid Wash: In a separatory funnel, wash the crude benzaldehyde with an equal volume of 10% sodium carbonate solution to remove acidic impurities like benzoic acid. Shake gently to avoid emulsion formation. Separate the organic layer. Repeat this wash until the aqueous layer is no longer basic.
-
Bisulfite Adduct Formation: Add the washed benzaldehyde to a stirred, saturated solution of sodium bisulfite. A thick white precipitate of the benzaldehyde-bisulfite adduct will form. Continue stirring for 30-60 minutes to ensure complete reaction.
-
Isolation of the Adduct: Filter the white precipitate and wash it with diethyl ether to remove any non-aldehydic organic impurities.
-
Regeneration of Benzaldehyde: Transfer the filtered adduct to a flask and add a saturated sodium carbonate solution while stirring. The adduct will decompose, regenerating pure benzaldehyde, which will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and extract the benzaldehyde with diethyl ether.
-
Drying: Dry the ether extract over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Vacuum Distillation: Distill the resulting oil under reduced pressure. Collect the fraction boiling at the correct temperature for benzaldehyde (e.g., 62-64 °C at 10 mmHg).[14] Store the purified benzaldehyde under an inert atmosphere and with a stabilizer if necessary.
Section 5: Safety and Environmental Considerations
Question 6: What are the primary safety hazards associated with the large-scale synthesis of benzaldehyde, particularly via toluene oxidation?
Answer: The industrial-scale synthesis of benzaldehyde presents several significant safety hazards that must be carefully managed:
-
Flammability: Toluene is a highly flammable liquid. The oxidation process is typically carried out at elevated temperatures and pressures, increasing the risk of fire and explosion. It is crucial to operate within the defined flammability limits of toluene-air mixtures.
-
Runaway Reactions: As an exothermic process, toluene oxidation has the potential for a thermal runaway, which can lead to a catastrophic failure of the reactor. A robust process control system with multiple safety interlocks is essential.
-
Toxicity and Exposure: Toluene and benzaldehyde are toxic.[17] Chronic exposure can have adverse health effects.[9] The process should be conducted in a closed system to minimize worker exposure. Adequate ventilation and personal protective equipment are mandatory.[16]
-
Corrosion: The use of acidic solvents like acetic acid and promoters like bromides can be corrosive to reactor materials, especially at high temperatures.[2][8] Regular inspection and maintenance of equipment are necessary to prevent failures due to corrosion.
-
Waste Disposal: The synthesis can generate hazardous waste streams, including spent catalyst and organic byproducts. These must be handled and disposed of in accordance with environmental regulations.
References
-
TSI Journals. (n.d.). SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Retrieved from [Link]
-
ACS Publications. (2023, June 20). Highly Selective Oxidation of Toluene to Benzaldehyde in Alkaline Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023, May 19). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]
-
HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Retrieved from [Link]
-
MDPI. (2025, August 6). Process Network Synthesis for Benzaldehyde Production: P-graph Approach. Retrieved from [Link]
- Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde.
-
National Center for Biotechnology Information. (2021, July 20). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. Retrieved from [Link]
-
ACS Publications. (2018, September 4). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US3931330A - Process for the production of benzaldehyde.
-
ResearchGate. (2025, August 6). Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides. Reaction Chemistry & Engineering. Retrieved from [Link]
-
MDPI. (n.d.). Selective Liquid-Phase Oxidation of Toluene with Molecular Oxygen Catalyzed by Mn3O4 Nanoparticles Immobilized on CNTs under Solvent-Free Conditions. Retrieved from [Link]
-
ACS Publications. (2024, June 5). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. ACS Omega. Retrieved from [Link]
-
The Proceedings of the International Conference on Chemical and Food Engineering. (n.d.). CATALYTIC DEOXYGENATION OF BENZALDEHYDE OVER SUPPORTED GALLIUM CATALYSTS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Indian Academy of Sciences. (2025, August 6). An Improved Process for Selective Liquid-Phase Air Oxidation of Toluene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, September 24). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Selective Liquid Phase Toluene Oxidation With Air. Retrieved from [Link]
-
International Journal of Engineering Science and Invention. (n.d.). Oxidation of toluene and hydrogen peroxide catalyzed by Ni (ІІ), Co (ІІ), and Cu (ІІ) Schiff base complexes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
-
Sciencemadness Discussion Board. (2017, February 3). Benzaldehyde synthesis using aqueous nitric acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, July 26). Green Chemistry. Retrieved from [Link]
-
YouTube. (2022, September 29). Preparation of Benzaldehydes, Part 2: From Metalated Arenes. Retrieved from [Link]
-
PubMed. (n.d.). Final report on the safety assessment of benzaldehyde. Retrieved from [Link]
-
American Chemical Society. (2026, January 9). Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US3931330A - Process for the production of benzaldehyde - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. CA1132612A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 13. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. carlroth.com [carlroth.com]
- 17. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Elimination Byproducts in Ether Synthesis
Welcome to the technical support center for ether synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation, particularly elimination, during ether synthesis. Here, we move beyond simple procedural lists to provide a deep, mechanistic understanding of the common pitfalls and how to navigate them. Our goal is to empower you with the expertise to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding ether synthesis.
Q1: I'm getting a significant amount of an alkene byproduct in my Williamson ether synthesis. What's causing this?
A: The formation of an alkene is a classic sign that an E2 elimination reaction is competing with your desired SN2 substitution pathway.[1][2] This competition is a fundamental challenge in Williamson ether synthesis and is influenced by several factors, most notably the structure of your alkyl halide and the reaction conditions.[3][4] The alkoxide you are using is not only a nucleophile but also a base, and it can abstract a proton from a carbon adjacent to your leaving group, leading to the formation of a double bond (the alkene).[1]
Q2: My reaction is very slow or isn't proceeding to completion. What are the likely culprits?
A: A sluggish or incomplete reaction can be due to several factors. One common issue is the use of a base that is not strong enough to fully deprotonate the alcohol, resulting in a low concentration of the required alkoxide nucleophile.[2][5] Another possibility is that your alkyl halide is not reactive enough; for instance, aryl and vinyl halides are generally unreactive in SN2 reactions.[6] Finally, the choice of solvent can play a critical role; protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the reaction.[5]
Q3: Can I synthesize a bulky ether like di-tert-butyl ether using the Williamson synthesis?
A: Attempting to synthesize highly sterically hindered ethers like di-tert-butyl ether via the standard Williamson route is generally not feasible.[7] The reaction would require a tertiary alkyl halide, which will almost exclusively lead to the E2 elimination product due to severe steric hindrance around the reaction center.[1][6] The bulky alkoxide would act as a base rather than a nucleophile.[3] For such targets, alternative synthetic strategies are necessary.[8]
Q4: When synthesizing an unsymmetrical ether, does it matter which alcohol and which alkyl halide I choose?
A: Absolutely. This is a critical strategic decision. For any given unsymmetrical ether, there are two possible combinations of an alkoxide and an alkyl halide. You should always choose the pathway that involves the less sterically hindered alkyl halide.[1][5] For example, to synthesize tert-butyl methyl ether, the correct approach is to react sodium tert-butoxide with methyl iodide. The alternative, reacting sodium methoxide with tert-butyl chloride, would result primarily in elimination.[5][9]
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common problems encountered during ether synthesis.
Problem: Dominant Alkene Formation (E2 Competition)
The competition between the desired SN2 substitution and the undesired E2 elimination is the most frequent challenge in Williamson ether synthesis.[4] Understanding the factors that tip the balance in favor of one pathway over the other is key to maximizing your ether yield.
Root Cause Analysis
The SN2 and E2 pathways are in constant competition. The alkoxide can act as a nucleophile, attacking the carbon bearing the leaving group (SN2), or as a base, abstracting a proton from an adjacent carbon (E2).[1] The outcome is determined by the interplay of several factors.
Troubleshooting Workflow
Here is a step-by-step guide to minimizing elimination byproducts:
Caption: Troubleshooting workflow for minimizing alkene byproducts.
Detailed Methodologies
1. Re-evaluate Your Substrate Choice:
-
Alkyl Halide: The structure of the alkyl halide is the most critical factor.[1]
-
Methyl and Primary Alkyl Halides: These are ideal substrates for SN2 reactions and will give the best yields of the desired ether.[6][9][10]
-
Secondary Alkyl Halides: These will often result in a mixture of substitution and elimination products.[1][6] Minimizing temperature is crucial here.
-
Tertiary Alkyl Halides: These will almost exclusively undergo E2 elimination.[1][6][10] You must redesign your synthesis if you are using a tertiary alkyl halide.[11]
-
-
Alkoxide: While the alkyl halide is the primary determinant, a bulky alkoxide can also increase the rate of elimination.[1] If possible, choose the synthetic route with the less sterically hindered alkoxide.
2. Optimize Reaction Conditions:
| Parameter | Recommendation to Favor SN2 (Ether) | Rationale |
| Temperature | Lower the temperature; typically 50-100 °C is a good starting range.[2][5] | Elimination reactions generally have a higher activation energy than substitution reactions, so they are more favored at higher temperatures.[1][12] |
| Base | Use a strong, but not excessively hindered base to form the alkoxide. Sodium hydride (NaH) is a common choice.[5][6] | The base must be strong enough to deprotonate the alcohol completely, but a very bulky base will favor proton abstraction (elimination).[13] |
| Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[5][14] | These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion for the SN2 attack. Protic solvents can hydrogen-bond with the alkoxide, reducing its nucleophilicity.[5] |
Experimental Protocol: Optimizing for a Secondary Alkyl Halide
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the alcohol (1.0 eq) and anhydrous DMF (5 mL per mmol of alcohol).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
SN2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add the secondary alkyl halide (1.0 eq) dropwise via a syringe.
-
Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is slow, consider gently warming to 40-50 °C, but be mindful that this may increase the amount of elimination byproduct.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Problem: C-Alkylation of Phenoxides
When using phenoxides as nucleophiles, you may encounter alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation to form an aryl ether.[7] This occurs because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring.
Controlling O- vs. C-Alkylation
The choice of solvent is the most powerful tool for directing the alkylation of phenoxides.
-
For O-Alkylation (Ether Formation): Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation, leaving the more electronegative oxygen atom as the more reactive nucleophilic site.[2]
-
For C-Alkylation: Protic solvents like ethanol or water can lead to significant amounts of C-alkylation.[2] These solvents form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and promoting reaction at the ring.
Alternative Ether Synthesis Strategies
When the Williamson ether synthesis is not viable due to a high propensity for elimination, consider these alternative methods.
Alkoxymercuration-Demercuration
This two-step method allows for the Markovnikov addition of an alcohol across an alkene to form an ether.[15] It is particularly useful for synthesizing ethers from alkenes and avoids the use of strong bases, thus eliminating the possibility of E2 reactions.[15]
Workflow:
-
Alkoxymercuration: The alkene is treated with mercury(II) trifluoroacetate in the presence of an alcohol.
-
Demercuration: The resulting organomercury intermediate is reduced with sodium borohydride to yield the ether.
Acid-Catalyzed Dehydration of Alcohols
This method is suitable for the synthesis of symmetrical ethers from primary alcohols.[15] It is a condensation reaction where two molecules of the alcohol combine with the elimination of water. However, it is not suitable for preparing unsymmetrical ethers, as it will produce a mixture of products.[14][15] Secondary and tertiary alcohols will primarily undergo dehydration to form alkenes under these conditions.[15]
Electrochemical Synthesis for Hindered Ethers
For the synthesis of highly hindered ethers, which are challenging to access via traditional methods, electrochemical approaches have emerged as a powerful alternative.[8] These methods can generate highly reactive carbocation intermediates under non-acidic conditions, which can then be trapped by an alcohol to form the C-O bond.[8] This strategy avoids the limitations of SN2 reactions and can provide access to ethers that are otherwise difficult to synthesize.[8]
References
-
Williamson ether synthesis. In: Wikipedia. Accessed January 20, 2026. [Link]
-
Williamson Ether Synthesis. ChemTalk. Accessed January 20, 2026. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]
-
Preparing Ethers. Chemistry LibreTexts. Updated February 24, 2025. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. Accessed January 20, 2026. [Link]
-
Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers. Oreate AI Blog. Published January 8, 2026. [Link]
-
Williamson ether synthesis. Khan Academy. Accessed January 20, 2026. [Link]
-
10.6: Williamson Ether Synthesis. Chemistry LibreTexts. Updated December 30, 2019. [Link]
-
Synthesis of Ethers. Jack Westin. Accessed January 20, 2026. [Link]
-
van der Heijden, K. A., et al. Understanding the SN2 Versus E2 Competition. Chemistry – A European Journal. 2025, 31(41), e202501810. [Link]
-
Choosing between e1, e2 sn1, and sn2 reactions. Reddit. Published February 23, 2025. [Link]
-
8.4 Comparison and Competition Between SN1, SN2, E1 and E2. In: Organic Chemistry I. LibreTexts. [Link]
-
Le, C. M., et al. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. Nature. 2020, 584(7819), 67-72. [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Updated December 15, 2021. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unraveling the Williamson Ether Synthesis: A Key to Creating Ethers - Oreate AI Blog [oreateai.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Phase Transfer Catalysis in Williamson Ether Synthesis
Welcome to the technical support center for optimizing the Williamson ether synthesis through Phase Transfer Catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance reaction yields, improve efficiency, and troubleshoot common issues encountered during this crucial etherification reaction. Here, we move beyond simple protocols to explain the underlying principles that govern success, ensuring your experimental design is robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is Phase Transfer Catalysis (PTC) and why is it beneficial for the Williamson ether synthesis?
The Williamson ether synthesis is a cornerstone SN2 reaction that forms an ether from an organohalide and an alkoxide.[1][2] Traditionally, this requires anhydrous conditions and strong bases like sodium hydride (NaH) to deprotonate the alcohol, as weaker bases in aqueous solutions are often ineffective.[3][4]
This is where PTC provides a significant advantage. It facilitates the reaction between reactants located in different, immiscible phases (e.g., an aqueous phase containing the alkoxide and an organic phase with the alkyl halide).[5][6] The phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms a lipophilic ion pair with the alkoxide anion. This ion pair is soluble in the organic phase, allowing it to transport the nucleophile across the phase boundary to react with the alkyl halide.[7][8][9][10] This approach allows for milder reaction conditions, eliminates the need for expensive anhydrous solvents, and can significantly increase reaction rates and yields.[6][11]
Q2: How do I choose the right phase transfer catalyst?
The most common catalysts are quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and crown ethers.[1][12]
-
Quaternary Ammonium Salts (e.g., TBAB, Aliquat 336): These are versatile, inexpensive, and widely used.[5][12] Their effectiveness depends on the lipophilicity of the cation; longer alkyl chains increase solubility in the organic phase.[13] TBAB is an excellent starting point for many applications.
-
Crown Ethers (e.g., 18-crown-6): These are particularly effective at complexing alkali metal cations (like K⁺ from KOH), creating a "naked" and highly reactive alkoxide anion.[8] However, they are more expensive and can be more toxic, so their use is often reserved for challenging syntheses.[8]
-
Phosphonium Salts: These are often more thermally stable than their ammonium counterparts but can be less stable under basic conditions.[5]
For most standard applications, a quaternary ammonium salt like TBAB offers the best balance of cost and performance.[12][13]
Q3: Which solvent system is best for a PTC Williamson synthesis?
The choice of solvent is critical and can dramatically influence reaction selectivity and rate.[14]
-
Biphasic (Liquid-Liquid): A common setup involves an organic solvent (like toluene or dichloromethane) and a concentrated aqueous solution of a base (e.g., 50% NaOH).[7][15] This is operationally simple and effective.
-
Solid-Liquid: An alternative involves using a solid base (e.g., powdered KOH or K₂CO₃) with an organic solvent.[16] This can be advantageous as it avoids large amounts of water, potentially simplifying workup.[17]
-
Polar Aprotic Solvents: Solvents like acetonitrile or DMF are often preferred as they accelerate SN2 reactions.[3][4] Protic solvents (like ethanol) can solvate the alkoxide, reducing its nucleophilicity and slowing the reaction.[4][15]
A good starting point for optimization is a toluene/concentrated aqueous NaOH system with vigorous stirring.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from several root causes.
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Ineffective Catalyst | Increase catalyst loading (from 1-5 mol% up to 10 mol%). Ensure the catalyst is appropriate for your system (e.g., TBAB for general use). | The catalyst concentration dictates the rate at which the nucleophile is transported into the organic phase. Insufficient catalyst leads to a slow reaction that may not reach completion. |
| Insufficient Mixing | Increase the stirring rate to create a large interfacial area between the phases. A mechanical stirrer is often superior to a magnetic stir bar for vigorous agitation. | In a biphasic system, the reaction occurs at the interface or in the organic phase. Efficient mixing is crucial to maximize the surface area between phases, facilitating the transfer of the alkoxide by the catalyst. |
| Poor Nucleophile Generation | Use a more concentrated base (e.g., 50% aqueous NaOH or solid KOH). For less acidic alcohols, a stronger base system may be required.[18] | The alcohol must be deprotonated to form the nucleophilic alkoxide. The pKa of the alcohol determines the required base strength. In PTC, a high concentration of hydroxide is needed to drive the equilibrium towards the alkoxide. |
| Low Reactivity of Alkyl Halide | Switch to a more reactive halide (R-I > R-Br > R-Cl).[18] Alternatively, add a catalytic amount of sodium or potassium iodide (NaI or KI) to the reaction. | Iodide is a better leaving group than bromide or chloride. Adding a catalytic amount of iodide salt can generate the more reactive alkyl iodide in situ via the Finkelstein reaction, accelerating the SN2 substitution.[18][19] |
| Reaction Temperature Too Low | Gradually increase the reaction temperature. A typical range is 50-100 °C.[1][15] | The Williamson synthesis, like most SN2 reactions, is temperature-dependent. Insufficient thermal energy can lead to very slow reaction rates or incomplete conversion.[15] |
Problem 2: Significant Formation of Alkene Byproduct
The appearance of an alkene indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution.[4][15]
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Sterically Hindered Substrates | Re-evaluate the synthetic route. The reaction works best with primary alkyl halides.[15] If possible, use the more branched partner as the alkoxide. (e.g., use sodium tert-butoxide + methyl iodide, not sodium methoxide + tert-butyl chloride).[4] | The SN2 reaction requires a backside attack on the electrophilic carbon.[1] Secondary and tertiary alkyl halides present significant steric hindrance, making this attack difficult. The alkoxide, being a strong base, will instead abstract a proton, leading to elimination.[1][15] |
| High Reaction Temperature | Lower the reaction temperature.[4][15] | Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures. Reducing the heat can tip the balance back in favor of the desired SN2 pathway.[4] |
| Strongly Basic/Hindered Alkoxide | If elimination persists even with a primary alkyl halide, consider using a slightly less hindered or weaker base if the alcohol's acidity permits. | While a strong base is needed to form the alkoxide, an excessively strong or sterically bulky base can preferentially act as a base for elimination rather than as a nucleophile for substitution. |
Problem 3: C-Alkylation of Phenoxides
When using phenoxide nucleophiles, alkylation can sometimes occur on the aromatic ring instead of the desired O-alkylation.[1][20]
| Possible Cause | Troubleshooting Suggestion | Scientific Rationale |
| Ambident Nucleophile Reactivity | Change the solvent system. Polar aprotic solvents (e.g., DMF, acetonitrile) generally favor O-alkylation, while protic solvents can favor C-alkylation.[14] | The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring. Solvent choice can influence which site is more reactive. Polar aprotic solvents solvate the cation but leave the oxygen anion "naked" and highly nucleophilic, promoting O-alkylation.[4][14] |
Visualizing the PTC Mechanism and Troubleshooting
The following diagrams illustrate the core concepts of the PTC cycle and a logical workflow for addressing common experimental issues.
Caption: The catalytic cycle of PTC in Williamson ether synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fzgxjckxxb.com [fzgxjckxxb.com]
- 6. Mastering The Williamson Ether Synthesis [selecaoppge.unb.br]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Resolving Poor Separation in Column Chromatography
Welcome to the technical support center for column chromatography. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to troubleshoot and resolve common separation issues encountered in the lab. This resource is designed for researchers, scientists, and drug development professionals who rely on chromatography for purification. The underlying principle of chromatography is the separation of a mixture's components based on their differential partitioning between a stationary phase and a mobile phase.[1][2] When this process falters, it can compromise yield, purity, and project timelines. This guide provides in-depth, experience-based solutions to get your separations back on track.
Troubleshooting Guide: Common Separation Problems & Solutions
This section directly addresses the most frequent challenges in column chromatography in a question-and-answer format.
Problem 1: Poor or No Separation (Co-elution)
Question: "My compounds are eluting together or are very poorly resolved. What's causing this, and how can I fix it?"
Answer: This is one of the most common issues and typically points to a problem with the mobile phase, stationary phase, or column dimensions.
-
Causality: The core of chromatographic separation lies in the differential affinity of compounds for the stationary and mobile phases.[1][2] If all components travel at the same speed, it's because their interactions are not sufficiently different under the chosen conditions.
-
Solutions & Workflow:
-
Re-evaluate the Solvent System (Mobile Phase): Your eluent is likely too polar, causing all compounds to travel with the solvent front instead of interacting with the stationary phase.
-
Action: Use Thin-Layer Chromatography (TLC) to find a solvent system where the desired compound has a Retention Factor (Rf) value between 0.25 and 0.35.[3] This range generally provides the best balance for effective separation on a column.[3] Start with a less polar solvent system and gradually increase polarity. Common systems include mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[4][5]
-
-
Assess the Stationary Phase: The chosen stationary phase may not be appropriate for your specific mixture.[6][7]
-
Action: If you are using silica gel (a polar stationary phase) for very nonpolar compounds, they may all elute quickly.[6][7] Conversely, very polar compounds might not move at all.[8] Consider switching to a different stationary phase like alumina, or for very polar compounds, reversed-phase silica.[8] You can test the stability and suitability of your compound on a new stationary phase using TLC.[1]
-
-
Optimize Column Dimensions: A longer column increases the number of theoretical plates, which can improve the separation of closely eluting compounds.[1] A narrower column helps maintain tight, well-defined bands.[1]
-
Action: For difficult separations, increase the column length. Ensure the column diameter is appropriate for your sample size to avoid band broadening.[1]
-
-
Consider Gradient Elution: For complex mixtures with components of widely varying polarities, an isocratic (constant solvent composition) elution may not be effective.[9][10][11]
-
Action: Employ a gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation.[1] This starts with a low-polarity solvent to separate less polar compounds and finishes with a high-polarity solvent to elute the more strongly retained polar compounds.[1][5]
-
-
Problem 2: Band Broadening or Tailing Peaks
Question: "My compound bands are streaking or spreading out as they move down the column, leading to poor resolution and mixed fractions. Why is this happening?"
Answer: Band broadening and tailing are classic signs of non-ideal column conditions. The goal is to apply the sample as a narrow, concentrated band and maintain that shape during elution.[1][12]
-
Causality: This issue can stem from physical inconsistencies in the column bed, chemical interactions, or problems with how the sample was loaded. An uneven flow of the mobile phase is a primary cause.[1]
-
Solutions & Workflow:
-
Improve Column Packing: A poorly packed column with channels, cracks, or air bubbles will cause the solvent to flow unevenly, leading to distorted bands.[1][13]
-
Check Sample Solubility and Loading: If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, then slowly redissolve, causing tailing.[8] Loading too much sample dissolved in a large volume of solvent also creates a very broad initial band.
-
Action: Dissolve the sample in the minimum amount of solvent possible for loading.[12][15] If the sample has poor solubility in your chosen eluent, use the "dry loading" method.[1][12] This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[12]
-
-
Address Secondary Chemical Interactions: If your compound is acidic or basic, it can interact with the stationary phase in undesirable ways, causing tailing. For instance, amines can tail on acidic silica gel.
-
Action: If you suspect this is an issue, you can deactivate the silica gel. Add a small amount of a modifier to your solvent system, such as ~1% triethylamine to neutralize acidic sites for basic compounds, or ~1% acetic acid for acidic compounds.[4]
-
-
Control the Flow Rate: An excessively fast flow rate doesn't allow for proper equilibration between the stationary and mobile phases, which can cause tailing.[12] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[12]
-
Action: For flash chromatography, maintain a steady pressure (typically 1-4 psi) to achieve an optimal flow rate.[12] For gravity columns, ensure the flow is not restricted and is consistent.
-
-
Problem 3: Slow or Blocked Column Flow
Question: "My column is running extremely slowly or has stopped completely. What should I do?"
Answer: A blocked column is a frustrating but often preventable issue. The cause is typically a physical obstruction.
-
Causality: The blockage restricts the flow of the mobile phase, which can be caused by particulate matter, compound precipitation, or excessively fine stationary phase particles.[1]
-
Solutions & Workflow:
-
Identify the Source of Blockage:
-
Particulates: Fine particles from your sample or impurities in the solvents can clog the frits or the top of the column bed.[1]
-
Precipitation: If your compound's solubility is low in the mobile phase, it can crystallize within the column, blocking flow.[8]
-
Stationary Phase: Using a very high mesh (very small particle size) stationary phase can lead to slow flow rates, especially in gravity chromatography.[1]
-
-
Implement Preventative Measures:
-
Filter Your Sample: If your crude sample contains solid impurities, filter it before loading.
-
Ensure Solubility: Confirm your sample is fully soluble in the loading solvent and will remain soluble in the mobile phase.
-
Add a Protective Layer: Placing a thin layer of sand on top of the stationary phase before loading the sample can help prevent the top of the bed from being disturbed.[12]
-
-
Troubleshooting a Blocked Column:
-
Data & Protocols Corner
Troubleshooting Summary Table
| Problem | Potential Causes | Recommended Solutions |
| Poor/No Separation | Solvent system is too polar. | Use TLC to find a solvent with Rf of 0.25-0.35.[3] |
| Wrong stationary phase. | Switch stationary phase (e.g., alumina, reversed-phase); test with TLC.[1][8] | |
| Column overloading. | Reduce sample load; a general rule is <5% of stationary phase mass.[1] | |
| Using isocratic for a complex mixture. | Switch to a gradient elution.[9][16] | |
| Band Broadening/Tailing | Poorly packed column (channels, cracks). | Repack the column using the wet slurry method for uniformity.[1][13] |
| Sample is not fully soluble in eluent. | Use the "dry loading" technique.[12][14] | |
| Secondary interactions (acidic/basic). | Add a modifier to the eluent (e.g., 1% triethylamine for amines).[4] | |
| Flow rate is too fast or too slow. | Optimize flow rate; too fast prevents equilibration, too slow causes diffusion.[12] | |
| Slow/Blocked Flow | Particulates in the sample. | Filter the sample before loading. |
| Compound precipitation on the column. | Ensure sample solubility in the mobile phase; may require a different solvent system.[8] | |
| Stationary phase particles are too fine. | Use a lower mesh size adsorbent for gravity columns.[1] | |
| Compound Stuck on Column | Compound is too polar for the system. | Switch to a more polar solvent system (e.g., MeOH/DCM).[4] |
| Compound decomposed on silica. | Test compound stability on a TLC plate; switch to a less acidic stationary phase like alumina or deactivated silica.[8] | |
| Irreversible adsorption. | Consider using a different stationary phase.[8] |
Experimental Protocols
Protocol 1: Selecting a Solvent System via TLC
-
Dissolve a small amount of your crude reaction mixture in a volatile solvent.
-
On a TLC plate, use a capillary spotter to make small, concentrated spots of your sample.
-
Prepare several developing chambers with different solvent systems of varying polarity (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 30% EtOAc/Hexane).
-
Place one TLC plate in each chamber and allow the solvent to run up the plate.
-
Visualize the plates under a UV lamp and/or with a chemical stain.
-
Goal: Identify the solvent system where your desired compound has an Rf value of approximately 0.25-0.35 and is well-separated from impurities.[3]
Protocol 2: Wet Slurry Column Packing
-
Secure the column in a vertical position with a clamp. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[15]
-
Fill the column about one-third full with your initial, least polar eluent.
-
In a separate beaker, create a slurry by mixing the required amount of silica gel with the same eluent until it has a consistent, pourable texture.[1]
-
Pour the slurry into the column. Use a funnel to prevent spilling.
-
Continuously tap the side of the column gently to dislodge air bubbles and encourage uniform settling of the stationary phase.[12][14]
-
Open the stopcock to drain some solvent, which helps compact the bed. Crucially, never let the solvent level drop below the top of the silica bed. [12]
-
Add a final protective layer of sand on top of the settled silica bed.[12]
Protocol 3: Dry Sample Loading
-
Dissolve your crude sample in a suitable, volatile solvent (e.g., dichloromethane or acetone) in a round-bottom flask.[12]
-
Add a small amount of dry silica gel to the flask (approximately 10-20 times the mass of your sample).[12]
-
Gently swirl the flask to ensure the silica is fully suspended.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[12]
-
Carefully add this powder to the top of your prepared column.
-
Gently tap the column to settle the sample layer and then add the protective layer of sand.
Visualization of Concepts
Caption: A workflow for troubleshooting poor column chromatography separation.
Caption: Relationship between TLC Rf values and expected column elution.
Frequently Asked Questions (FAQs)
Q1: What is the difference between isocratic and gradient elution, and when should I use each?
-
A1: Isocratic elution uses a single, constant mobile phase composition throughout the entire run.[9][10] It is ideal for simple mixtures where the components have similar polarities.[9] Gradient elution involves gradually changing the mobile phase composition, typically by increasing its polarity over time.[1][11] This method is superior for complex mixtures containing compounds with a wide range of polarities, as it improves resolution and reduces analysis time.[9][16][17]
Q2: How much sample can I load onto my column?
-
A2: This depends on the difficulty of the separation. As a general guideline, the mass of your crude sample should not exceed 1-5% of the mass of the stationary phase.[1] For very difficult separations (compounds with very close Rf values), you should aim for the lower end of this range (<1%) to achieve the best resolution.[1]
Q3: My compound is not soluble in the mobile phase. How can I load it onto the column?
-
A3: This is a perfect scenario for the "dry loading" method described in Protocol 3.[12][14] By pre-adsorbing your compound onto a small amount of silica, you can introduce it to the column as a solid, bypassing solubility issues with the initial loading solvent.[1][12] Alternatively, you can dissolve your sample in a very small amount of a stronger, more polar solvent, but this can be risky and may compromise the separation if not done carefully.[8][14]
Q4: My compound seems to be decomposing on the silica gel. What can I do?
-
A4: Silica gel is slightly acidic and can cause acid-sensitive compounds to degrade. First, confirm this is happening by spotting your compound on a TLC plate, letting it sit for 20-30 minutes, and then eluting it to see if new spots have appeared (a 2D TLC can also be used).[8] If decomposition is confirmed, you can either switch to a more neutral stationary phase like alumina or "deactivate" the silica by running a solvent system containing a small amount of a base like triethylamine or pyridine.[4][8]
Q5: How does the particle size (mesh size) of the stationary phase affect separation?
-
A5: The particle size has a significant impact on resolution and flow rate. Smaller particles (higher mesh numbers, e.g., 230-400 mesh for flash chromatography) provide a greater surface area, which leads to more efficient separation and better resolution.[1] However, they also create tighter packing, which increases back pressure and requires pressure (as in flash chromatography) to achieve a reasonable flow rate.[1] Larger particles (lower mesh numbers, e.g., 70-230 mesh for gravity chromatography) allow the solvent to flow more slowly under gravity but offer lower resolution.[1]
References
- Danaher Life Sciences. Gradient vs.
- Chrom Tech, Inc. (2024).
- ChemistryViews. (2012).
- Phenomenex. (2025). Isocratic Vs.
- PubMed.
- University of Colorado Boulder, Organic Chemistry.
- Mastelf. (2025). Gradient vs.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- TutorChase.
- University of Toronto Scarborough, Chemistry Online.
- Longdom Publishing.
- Bitesize Bio.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2023).
- Oreate AI Blog. (2025).
- PMC. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
- Chemistry For Everyone. (2025).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Hawach. (2025).
- ResearchGate. (2015).
Sources
- 1. chromtech.com [chromtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. tutorchase.com [tutorchase.com]
- 7. longdom.org [longdom.org]
- 8. Chromatography [chem.rochester.edu]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. chemistryviews.org [chemistryviews.org]
- 13. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 16. mastelf.com [mastelf.com]
- 17. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and Its Analogs for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer properties. This guide provides a comprehensive comparative analysis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and its structurally similar analogs: the ortho- and para-chloro substituted isomers, and the unsubstituted benzyl analog.
This analysis is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the subtle yet significant impact of substituent placement on the physicochemical and biological properties of these promising compounds. By elucidating the structure-activity relationships (SAR), this guide aims to inform the rational design of more potent and selective therapeutic candidates.
Introduction: The Significance of Substituted O-Benzyl Ethylvanillin Ethers
The core structure of the compounds under investigation is an O-benzyl ether of ethylvanillin. Ethylvanillin, a synthetic compound with a stronger vanilla flavor than natural vanillin, serves as a versatile starting material in organic synthesis. The introduction of a benzyl group at the 4-hydroxy position not only modifies the molecule's lipophilicity but also provides a scaffold for further functionalization.
The primary focus of this guide is to dissect the influence of a single chlorine atom's position on the benzyl ring. The ortho (2-chloro), meta (3-chloro), and para (4-chloro) isomers, along with the unsubstituted benzyl analog, offer a classic case study in how positional isomerism can dramatically alter a molecule's interaction with biological targets. Understanding these differences is paramount for optimizing lead compounds in drug discovery.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. Properties such as molecular weight, lipophilicity (logP), and polar surface area (TPSA) influence absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical properties of the four compounds.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C₁₆H₁₅ClO₃ | 290.74 | 3.8 | |
| 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | C₁₆H₁₅ClO₃ | 290.74 | 3.8 | |
| 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde [1] | C₁₆H₁₅ClO₃ | 290.74 | 3.8[1] | |
| 4-(Benzyloxy)-3-ethoxybenzaldehyde | C₁₆H₁₆O₃ | 256.29 | 3.1 |
Data for this compound and its 2- and 4-chloro isomers are from available chemical databases. Data for 4-(Benzyloxy)-3-ethoxybenzaldehyde is from PubChem.
The introduction of a chlorine atom increases the molecular weight and lipophilicity (XLogP3) compared to the unsubstituted analog. The position of the chlorine atom is not expected to significantly alter these bulk properties, but it will have a profound effect on the electronic distribution and steric hindrance of the molecule, which in turn influences biological activity.
Synthesis of O-Benzyl Ethylvanillin Ethers: A General Protocol
The synthesis of the target compounds and their analogs can be readily achieved through a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this case, the sodium salt of ethylvanillin is reacted with the corresponding substituted or unsubstituted benzyl chloride.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)
-
Sodium hydroxide (NaOH)
-
Appropriate benzyl chloride (2-chlorobenzyl chloride, 3-chlorobenzyl chloride, 4-chlorobenzyl chloride, or benzyl chloride)
-
Dimethylformamide (DMF) or Acetone (as solvent)
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of Ethylvanillin:
-
In a round-bottom flask, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in DMF or acetone.
-
Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the sodium ethylvanillinate salt.
-
-
Alkylation with Benzyl Chloride:
-
To the reaction mixture, add the corresponding benzyl chloride (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure O-benzyl ethylvanillin ether.
-
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction by solvating the cation (Na+) without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity.
-
Heating the reaction mixture increases the reaction rate.
-
The aqueous work-up is necessary to remove the inorganic salts and any remaining DMF.
-
Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
Antimicrobial Activity
Benzaldehyde and its derivatives are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes[2]. The presence and position of the chloro substituent on the benzyl ring are expected to modulate this activity.
Expected Trends and Rationale:
-
Lipophilicity: The increased lipophilicity of the chloro-substituted analogs compared to the unsubstituted benzyl ether may enhance their ability to penetrate the lipid-rich cell membranes of bacteria and fungi, potentially leading to increased antimicrobial activity.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule. This can affect its ability to interact with biological targets. The position of the chlorine atom (ortho, meta, or para) will have a differential impact on the electron density of the benzyl ring and the ether linkage.
-
Steric Hindrance: The ortho-chloro substituent may introduce steric hindrance that could either hinder or, in some cases, enhance binding to a target enzyme or receptor, depending on the specific topology of the binding site.
Based on general trends observed for halogenated aromatic compounds, it is plausible that the chloro-substituted derivatives will exhibit greater antimicrobial activity than the unsubstituted analog. The relative potency of the ortho, meta, and para isomers would need to be determined experimentally, as subtle differences in their electronic and steric profiles can lead to significant variations in activity against different microbial strains.
Anticancer Activity
Numerous vanillin and benzaldehyde derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation.
Expected Trends and Rationale:
-
Apoptosis Induction: The aldehyde functional group is often implicated in the pro-apoptotic activity of these compounds. Modifications to the benzyloxy moiety can influence the overall cytotoxicity and the specific apoptotic pathways that are triggered.
-
Enzyme Inhibition: The O-benzyl ethylvanillin scaffold can be viewed as a potential pharmacophore for targeting various enzymes. The position of the chlorine atom can significantly impact the binding affinity and selectivity for a particular enzyme. For instance, the electronic and steric properties of the chloro-substituent can influence hydrogen bonding and hydrophobic interactions within an enzyme's active site.
-
Structure-Activity Relationship: Studies on other series of substituted benzyl derivatives have often shown that the position of the substituent is critical for anticancer activity. For example, in some classes of compounds, a para-substituent is optimal for activity, while in others, an ortho or meta-substituent is preferred. This highlights the importance of empirical testing to determine the optimal substitution pattern for a given biological target.
Without direct experimental data, it is challenging to definitively predict which of the chloro-isomers would be the most potent anticancer agent. However, the SAR principles suggest that the presence and position of the chlorine atom will be a key determinant of their cytotoxic profile against different cancer cell lines.
Experimental Protocols for Biological Evaluation
To facilitate the direct comparison of these compounds, the following detailed protocols for antimicrobial and anticancer screening are provided. These protocols are designed to be robust and self-validating.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of bacteria and fungi.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Test Compounds: Prepare stock solutions of each compound (10 mg/mL) in dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum:
-
For bacteria, grow a fresh culture on an appropriate agar plate. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB).
-
For fungi, grow a fresh culture on Sabouraud Dextrose Agar. Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust the concentration to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension as required in RPMI-1640 medium.
-
-
Broth Microdilution Assay:
-
In a 96-well microtiter plate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the diluted microbial suspension.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the compounds against various cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining the IC₅₀ value using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The provided protocols offer a clear path for researchers to conduct their own comparative studies. Future work should focus on:
-
Synthesis and characterization of the four compounds to ensure high purity.
-
Comprehensive biological screening against a broad panel of microbial strains and cancer cell lines to generate robust, comparative data.
-
Mechanism of action studies for the most potent compounds to elucidate their molecular targets.
-
In vivo studies to evaluate the efficacy and safety of the lead compounds in animal models.
By systematically exploring the impact of substituent position on the biological activity of these O-benzyl ethylvanillin ethers, new and effective therapeutic agents may be discovered.
References
- CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
-
Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PubMed Central. [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google P
-
Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents - MDPI. [Link]
-
4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde n-(4-fluorophenyl)thiosemicarbazone - PubChem. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde n-(3-chlorophenyl)thiosemicarbazone - PubChem. [Link]
-
4-Ethoxy-3-methoxybenzaldehyde - PubChem. [Link]
-
4-(Benzyloxy)-3-methoxybenzaldehyde - PubChem. [Link]
-
3-Ethoxybenzaldehyde - PubChem. [Link]
-
Most relevant antimicrobial activity of O-benzyl derivatives expressed... - ResearchGate. [Link]
-
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde - PubChem. [Link]
-
(PDF) 4-(Benzyloxy)benzaldehyde - ResearchGate. [Link]
-
The Antibacterial Activity of Vanillin Derivative Compounds - AIP Publishing. [Link]
-
(PDF) 4-(Diphenylmethoxy)-3-ethoxybenzaldehyde - ResearchGate. [Link]
- WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google P
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC - NIH. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives - International Journal of Computational Engineering Research. [Link]
- CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google P
-
4-Ethoxy-3-methoxybenzaldehyde - PMC - NIH. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde by ¹H and ¹³C NMR Spectroscopy
Introduction: Beyond the Formula
In the realm of drug development and materials science, a molecular formula is merely a starting point. The precise arrangement of atoms—the molecule's constitution and stereochemistry—dictates its function, efficacy, and safety. Unambiguous structural validation is therefore not a procedural formality but the bedrock of reliable scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.
This guide provides an in-depth, experience-driven walkthrough for validating the structure of a novel synthetic compound, 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde . We will move beyond a simple recitation of data, focusing instead on the causal logic behind spectral prediction, the rationale for experimental design, and the systematic comparison required to achieve irrefutable structural confirmation. This document is intended for researchers and professionals who require not just data, but a validated, trustworthy, and defensible structural assignment.
Section 1: The Hypothetical Structure - A Predictive Analysis
Before entering the NMR suite, a seasoned scientist first analyzes the proposed structure to predict the expected spectroscopic output. This predictive step is crucial; it transforms data acquisition from a passive observation into an active process of hypothesis testing. The proposed structure of this compound is presented below, with atoms numbered for clarity in the subsequent analysis.
Caption: Proposed structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted by analyzing the chemical environment of each unique proton. Key factors include electronegativity of neighboring atoms, magnetic anisotropy of aromatic rings, and spin-spin coupling with adjacent protons.
-
Aldehyde Proton (H1): The proton attached to the carbonyl carbon (C7) is highly deshielded due to the strong electron-withdrawing effect of the oxygen and the anisotropy of the C=O bond. It is expected to appear as a sharp singlet (no adjacent protons) in the far downfield region.[1][2][3]
-
Benzaldehyde Ring Protons (H2, H5, H6): This 1,2,4-trisubstituted ring will show a complex pattern.
-
H2: Ortho to the aldehyde and meta to the ethoxy group. Expected to be a doublet, with a small meta coupling constant.
-
H6: Ortho to the aldehyde and ortho to the benzyloxy group. Expected to be a doublet of doublets due to ortho and meta coupling.
-
H5: Ortho to the ethoxy group and meta to the aldehyde. Expected to be a doublet of doublets. Typical ortho coupling constants (³J) are 7–10 Hz, while meta couplings (⁴J) are smaller, around 2–3 Hz.[4][5][6]
-
-
3-Chlorobenzyl Ring Protons (H10, H11, H13, H14): This ring system will produce four distinct signals in the aromatic region.
-
H10: Will likely appear as a narrow triplet or singlet, being meta to the chlorine and ortho to the CH₂ group.
-
The remaining three protons (H11, H13, H14) will show complex splitting patterns (doublets, triplets, or doublet of doublets) based on their ortho and meta relationships.
-
-
Benzylic Protons (H8): These two protons on C8 are adjacent to an oxygen atom and an aromatic ring. They are chemically equivalent and have no adjacent protons, so they will appear as a distinct singlet.[3]
-
Ethoxy Protons (H15, H16): This is a classic ethyl group pattern. The two methylene protons (H15) are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the three methyl protons. The three methyl protons (H16) will appear as a triplet due to coupling with the two methylene protons.[7]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H1 (Aldehyde) | 9.8 - 9.9 | Singlet (s) | 1H | N/A | Highly deshielded by C=O group. |
| H2, H5, H6 | 7.3 - 7.6 | Multiplet (m) | 3H | ortho: ~8 Hz, meta: ~2 Hz | Aromatic protons on benzaldehyde ring. |
| H10, H11, H13, H14 | 7.2 - 7.5 | Multiplet (m) | 4H | ortho: ~8 Hz, meta: ~2 Hz | Aromatic protons on chlorobenzyl ring. |
| H8 (Benzylic) | ~5.1 | Singlet (s) | 2H | N/A | Adjacent to oxygen and aromatic ring. |
| H15 (Ethoxy CH₂) | ~4.2 | Quartet (q) | 2H | ~7 Hz | Adjacent to oxygen, coupled to CH₃. |
| H16 (Ethoxy CH₃) | ~1.5 | Triplet (t) | 3H | ~7 Hz | Coupled to CH₂. |
Predicted ¹³C NMR and DEPT-135 Spectra
The ¹³C NMR spectrum reveals each unique carbon environment. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a critical counterpart that determines the multiplicity of each carbon (C, CH, CH₂, or CH₃). In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative (inverted), and quaternary carbons (C) are absent.[8][9][10][11][12]
Table 2: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Rationale |
|---|---|---|---|
| C7 (Aldehyde) | ~191 | Positive (CH) | Carbonyl carbon of an aldehyde.[3][13] |
| C1, C3, C4, C9, C12 | 125 - 155 | Absent (C) | Quaternary aromatic carbons (substituted). |
| C2, C5, C6 | 110 - 130 | Positive (CH) | Protonated aromatic carbons (benzaldehyde ring). |
| C10, C11, C13, C14 | 125 - 135 | Positive (CH) | Protonated aromatic carbons (chlorobenzyl ring). |
| C8 (Benzylic) | ~70 | Negative (CH₂) | Benzylic carbon attached to oxygen.[14] |
| C15 (Ethoxy CH₂) | ~65 | Negative (CH₂) | Methylene carbon attached to oxygen.[14] |
| C16 (Ethoxy CH₃) | ~15 | Positive (CH₃) | Aliphatic methyl carbon. |
Section 2: Experimental Workflow for Structural Validation
A robust experimental plan ensures high-quality, reproducible data. The workflow below outlines the logical progression from sample preparation to final data interpretation, incorporating self-validating steps.
Caption: Experimental workflow for NMR-based structural validation.
Protocol: Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample. Contaminants, particulates, or improper solvent volume can severely degrade resolution and introduce artifacts.[15][16]
-
Weighing: Accurately weigh approximately 15-25 mg of the purified solid compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time, though a good ¹H can often be obtained from this more concentrated sample as well.[17][18]
-
Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a versatile solvent for many organic compounds and has minimal overlapping signals.[19][20]
-
Filtration: To ensure a homogenous solution free of particulate matter, which can disrupt the magnetic field homogeneity, filter the sample.[15][17] A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into a clean, high-quality 5 mm NMR tube.[18][21]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol: NMR Data Acquisition
This protocol assumes access to a standard 400 or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than the ¹H spectrum due to the low natural abundance of the ¹³C isotope.
-
DEPT-135 Spectrum: Run the DEPT-135 pulse sequence. This is a relatively quick experiment that is essential for distinguishing CH/CH₃ from CH₂ carbons.[12]
Section 3: Bridging Theory and Data - The Validation Process
With the experimental data in hand, the final and most critical phase is the systematic comparison of this data against the predictions.
Comparative Analysis
The core of the validation lies in a side-by-side comparison. The experimental chemical shifts, integrations, and multiplicities from the ¹H spectrum should align closely with the values predicted in Table 1. Similarly, the ¹³C chemical shifts and the positive/negative phasing in the DEPT-135 spectrum must match the predictions in Table 2.
Example of Logical Deduction:
-
Confirmation of Aldehyde: An experimental singlet at δ 9.85 ppm with an integration of 1H is definitive proof of the aldehyde proton (H1).
-
Confirmation of Ethoxy Group: The presence of a triplet at ~δ 1.5 ppm (integrating to 3H) and a quartet at ~δ 4.2 ppm (integrating to 2H) is the classic signature of an ethyl group attached to an electronegative atom. The DEPT-135 spectrum would further confirm this by showing a positive CH₃ signal (~15 ppm) and a negative CH₂ signal (~65 ppm).
-
Confirmation of Benzyl Ether: A sharp singlet integrating to 2H around δ 5.1 ppm is characteristic of the benzylic protons (H8). The corresponding negative signal in the DEPT-135 spectrum at ~70 ppm confirms this CH₂ group.
Advanced Validation: 2D NMR Techniques
For complex molecules or to resolve any remaining ambiguities, two-dimensional (2D) NMR experiments provide definitive evidence of through-bond connectivity.
-
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show a cross-peak between the ethoxy CH₂ quartet and the CH₃ triplet, irrefutably proving they are coupled. It would also help disentangle the complex couplings within the two aromatic rings.[22][23][24]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[24][25] It allows for the unambiguous assignment of every CH, CH₂, and CH₃ group. For instance, the proton singlet at δ 5.1 ppm (H8) would show a cross-peak to the carbon signal at δ ~70 ppm (C8).
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for identifying connectivity across quaternary carbons.[22][24][26] Key HMBC correlations for validation would include:
-
A correlation from the benzylic protons (H8) to the aromatic carbon C4, confirming the position of the ether linkage.
-
Correlations from the aldehyde proton (H1) to aromatic carbons C1 and C2/C6.
-
Correlations from the ethoxy methylene protons (H15) to the aromatic carbon C3.
-
Conclusion
References
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]
-
How to make an NMR sample. University of Warwick. [Link]
-
DEPT-135 Definition. Fiveable. [Link]
-
Sample Preparation. Michigan State University. [Link]
-
Advanced 2D NMR Techniques Guide. Scribd. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
-
2D NMR Spectroscopy. Slideshare. [Link]
-
DEPT | NMR Core Facility. Columbia University. [Link]
-
6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). JoVE. [Link]
-
GOOD LAB PRACTICE-NMR. University of Ottawa. [Link]
-
Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. [Link]
-
2D NMR. EPFL. [Link]
-
1H–1H Coupling in Proton NMR. ACD/Labs. [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]
-
Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
-
NMR 5: Coupling Constants. YouTube. [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system. PubMed. [Link]
-
13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. ResearchGate. [Link]
-
Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. Read Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. PubChem, NIH. [Link]
-
proton 1H NMR spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
-
Signal Areas. University of Calgary. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
How to Prepare and Run a NMR Sample. YouTube. [Link]
-
13C NMR Spectrum. Human Metabolome Database. [Link]
-
1H NMR Practice Problems. University of South Alabama. [Link]
-
NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
-
Supporting Information for Selective demethylation and debenzylation of aryl ethers. Beilstein Archives. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Jurnal Kimia Sains dan Aplikasi. [Link]
-
4-Ethoxybenzaldehyde NMR. All About Drugs. [Link]
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. acdlabs.com [acdlabs.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 13. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. readchemistry.com [readchemistry.com]
- 15. organomation.com [organomation.com]
- 16. mun.ca [mun.ca]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. depts.washington.edu [depts.washington.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. scribd.com [scribd.com]
- 23. epfl.ch [epfl.ch]
- 24. youtube.com [youtube.com]
- 25. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 26. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and its Para-Chloro Isomer
Introduction
In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular modification can elicit profound changes in biological activity. Even the seemingly minor shift of a single atom can dramatically alter a compound's efficacy, selectivity, and overall pharmacological profile. This guide delves into a compelling example of such structural nuance: the comparison of two positional isomers, 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and its para-substituted counterpart, 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde.
While direct comparative biological data for these specific isomers is not extensively available in current literature, this guide will leverage established principles of structure-activity relationships (SAR), insights from related benzaldehyde and benzyl ether compounds, and theoretical considerations to provide a predictive and insightful comparison. Benzaldehyde derivatives are a well-established class of compounds known for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The core of our investigation will, therefore, be to extrapolate how the positional change of the chlorine atom from the para (4-) to the meta (3-) position on the benzyl ring might modulate these activities.
This guide is intended for researchers, scientists, and drug development professionals, offering a framework for understanding the potential biological ramifications of such isomeric variations and providing detailed, actionable experimental protocols for empirical validation.
Molecular Structures and Physicochemical Properties: The Foundation of Activity
The fundamental difference between the two isomers lies in the substitution pattern of the chlorine atom on the benzyl ring. This seemingly small change can influence the molecule's electronic distribution, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.
| Property | This compound (meta-isomer) | 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (para-isomer) |
| Molecular Formula | C₁₆H₁₅ClO₃ | C₁₆H₁₅ClO₃[3] |
| Molecular Weight | 290.74 g/mol | 290.74 g/mol [3] |
| Predicted Lipophilicity (cLogP) | Higher (less polar) | Lower (more polar) |
| Predicted Dipole Moment | Different magnitude and vector | Different magnitude and vector |
Note: Predicted properties are based on general principles of organic chemistry. Experimental validation is recommended.
The position of the electron-withdrawing chlorine atom affects the electron density of the benzyl ring and the benzylic ether oxygen. In the para-isomer, the chlorine atom exerts a stronger resonance effect, which can influence the overall polarity of the molecule. The meta-isomer's electronic properties are primarily governed by inductive effects. These differences in electronic character can impact the molecule's ability to form hydrogen bonds, engage in pi-stacking interactions, and fit into the binding pockets of target proteins.
Comparative Analysis of Potential Biological Activities
Based on the known biological activities of related benzaldehyde and benzyl ether derivatives, we can hypothesize and compare the potential therapeutic applications of our two isomers.
Antimicrobial and Antifungal Activity
Benzaldehyde and its derivatives have been reported to possess significant antimicrobial and antifungal properties.[1] The mechanism often involves the disruption of cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.
The lipophilicity of a compound is a key factor in its ability to penetrate microbial cell walls. The predicted higher lipophilicity of the meta-isomer could potentially lead to enhanced uptake by bacterial or fungal cells, possibly resulting in greater antimicrobial efficacy. However, the specific electronic and steric profile of the para-isomer might allow for more favorable interactions with a particular microbial target.
Hypothetical Activity Profile:
| Isomer | Predicted Antimicrobial Potency | Rationale |
| meta-isomer | Potentially higher | Increased lipophilicity may enhance cell membrane penetration. |
| para-isomer | Potentially more selective | Specific electronic and steric features might favor interaction with a particular microbial enzyme or receptor. |
Anticancer Activity
Certain benzyloxybenzaldehyde derivatives have demonstrated cytotoxic activity against cancer cell lines, such as human promyelocytic leukemia (HL-60) cells.[2] The proposed mechanisms often involve the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.
The precise geometry and electronic properties of the molecule are critical for its interaction with anticancer targets like kinases or other enzymes. The difference in the position of the chlorine atom could lead to differential binding affinities for the active site of a target protein. For instance, the para-isomer might fit more snugly into a hydrophobic pocket, while the meta-isomer's shape might be less optimal, or vice versa, depending on the specific topology of the binding site.
Hypothetical Activity Profile:
| Isomer | Predicted Anticancer Potency | Rationale |
| meta-isomer | Activity is target-dependent | The altered steric and electronic profile could either enhance or diminish binding to specific anticancer targets compared to the para-isomer. |
| para-isomer | Activity is target-dependent | The specific geometry might be more favorable for interaction with certain protein binding sites. |
Experimental Protocols for Validation
To empirically validate the hypothesized differences in biological activity, a series of well-defined in vitro assays are recommended.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to assess the antimicrobial efficacy of the two isomers against a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
Materials:
-
This compound (meta-isomer)
-
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (para-isomer)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions of each isomer in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate growth medium to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 30°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Cytotoxicity in Cancer Cell Lines
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the isomers on a human cancer cell line (e.g., HeLa, MCF-7).
Materials:
-
This compound (meta-isomer)
-
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (para-isomer)
-
Human cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of each isomer (prepared by serial dilution from a DMSO stock) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated cells).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizing the Scientific Workflow
To provide a clear overview of the proposed research plan, the following diagrams illustrate the key workflows.
Caption: A generalized workflow for the synthesis, screening, and analysis of the two isomers.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, comparison of the potential biological activities of this compound and its para-chloro isomer. The core argument is that the seemingly minor positional shift of the chlorine atom can lead to significant differences in physicochemical properties, which in turn are likely to modulate their biological effects. The provided experimental protocols offer a clear and robust framework for researchers to empirically test these hypotheses.
Future research should focus on the synthesis and direct comparative testing of these isomers against a broad panel of microbial strains and cancer cell lines. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by each isomer will be crucial for understanding the nuances of their biological activity and for guiding the rational design of more potent and selective therapeutic agents. The exploration of structure-activity relationships within this chemical scaffold holds considerable promise for the development of novel drug candidates.
References
-
PubChem. 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Molecules. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available from: [Link]
Sources
comparing the efficacy of different catalysts for benzaldehyde synthesis
An Expert's Guide to Catalyst Efficacy in Benzaldehyde Synthesis A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of Benzaldehyde
Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde and a cornerstone of the chemical industry. It serves as a critical precursor in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, perfumes, dyes, and plastic additives.[1][2][3] Traditionally, its industrial production has relied on methods like the hydrolysis of benzal chloride or the gas-phase oxidation of toluene.[1][2] However, these routes are often plagued by drawbacks, such as the use of chlorinated compounds, harsh reaction conditions (high temperatures and pressures), and the generation of significant waste, leading to low yields and poor selectivity.[1][2]
Driven by the principles of green chemistry and the need for more efficient processes, research has pivoted towards the catalytic oxidation of substrates like toluene and benzyl alcohol using cleaner oxidants such as molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[4][5][6] The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity towards benzaldehyde, and overall sustainability. A key challenge is preventing the over-oxidation of the desired aldehyde product to benzoic acid, which is often thermodynamically favored.[2][7]
This guide provides an in-depth comparison of the primary classes of catalysts employed for benzaldehyde synthesis, offering field-proven insights into their mechanisms, performance, and practical applications. We will dissect the causality behind experimental choices and present data-driven comparisons to empower researchers in selecting the optimal catalytic system for their specific needs.
Catalytic Pathways: A Mechanistic Overview
The selective synthesis of benzaldehyde predominantly follows two major oxidative routes: the oxidation of toluene and the oxidation of benzyl alcohol. The latter is frequently used as a model reaction for evaluating catalyst performance due to its simpler C-H bond activation compared to toluene.[4]
A generalized workflow for screening and evaluating catalysts for this purpose involves several key stages, from catalyst synthesis to performance analysis and reusability tests.
Caption: Simplified catalytic cycle for benzyl alcohol dehydrogenation on a metal site (M).
Part 2: Homogeneous Catalysts
Homogeneous catalysts, which operate in the same phase as the reactants, often exhibit superior activity and selectivity under milder conditions compared to their heterogeneous counterparts.
-
Expertise & Experience: Transition metal complexes, such as those based on cobalt, manganese, or vanadium, are frequently employed. [2][7][8]A well-known system involves a cobalt salt combined with a bromide promoter in acetic acid for the liquid-phase oxidation of toluene. [2]The bromide facilitates the initial hydrogen abstraction from toluene. Vanadium-based catalysts, often used with H₂O₂, are valued as they are relatively non-toxic and can mimic biological oxidation processes. [8]The primary drawback of homogeneous catalysis is the challenging and often energy-intensive separation of the catalyst from the product stream, which complicates recycling and can lead to product contamination. [9]
Part 3: Biocatalysts
Biocatalysis represents a green and highly selective alternative, utilizing enzymes or whole microbial cells to perform chemical transformations.
-
Expertise & Experience: Enzymes like alcohol dehydrogenases can catalyze the oxidation of benzyl alcohol to benzaldehyde with near-perfect selectivity under ambient temperature and pressure in aqueous media. [10][11]Researchers have successfully used crude aqueous extracts from vegetable wastes (such as capulin and mamey seeds) as a source of these enzymes. [10]Microorganisms like Pichia pastoris can also effectively convert benzyl alcohol to benzaldehyde. [12]The main limitations are often lower reaction rates, the need for co-factors (like NADPH), and potential substrate or product inhibition, which can limit the achievable product concentration. [12][13]
Quantitative Data Comparison
The efficacy of a catalyst is measured by several key performance indicators:
-
Conversion (%): The percentage of the starting material that has been consumed.
-
Selectivity (%): The percentage of the consumed starting material that has been converted into the desired product (benzaldehyde).
-
Yield (%): The overall process efficiency (Conversion × Selectivity).
-
Turnover Frequency (TOF): The number of moles of substrate converted per mole of active catalyst site per unit time (e.g., h⁻¹). This metric reflects the intrinsic activity of the catalyst.
The table below summarizes the performance of various representative catalysts from the literature.
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |
| Heterogeneous Catalysts | |||||||
| Co-ZSM-11 | Styrene | H₂O₂ | 60 | - | - | ~80 | [1] |
| CuNi/MIL-101 | Benzyl Alcohol | O₂ | 100 | 4 | - | High | [14] |
| CeO₂–MnOₓ | Toluene | O₂ | 160 | 6 | 6.9 | 64.4 (to BOL+BAL) | [15] |
| MnMoO₄ | Toluene | H₂O₂ | 80 | 18 | 40.6 | 78.0 | [6] |
| Co₁/NC (Single Atom) | Benzyl Alcohol | O₂ | 100 | 6 | 95.2 | >99.9 | [16] |
| Co-ZIF | Toluene | O₂ | 40 | 12 | 92.3 | 91.3 | [17] |
| 5%Cu/MgO | Benzyl Alcohol | - | 300 | - | 98.0 | 97.0 | [18] |
| Homogeneous Catalysts | |||||||
| Fe(NO₃)₃ | Benzyl Alcohol | - | 80 | 6 | 94.9 | 94.5 | [19][20] |
| Cu(OAc)₂/SnCl₂/NaBr | Toluene | Air | 130 | 5 | - | 64.2 | [2] |
| NH₄VO₃ / KF | Toluene | H₂O₂ | 60 | 24 | ~30% Yield | Highly Selective | [7][8] |
| Biocatalysts | |||||||
| Capulin Seed Extract | Benzaldehyde | - | RT | - | 86 (Reduction) | High | [10] |
Note: BOL = Benzyl Alcohol, BAL = Benzaldehyde. Conditions and reported metrics vary significantly between studies, making direct comparison challenging. This table serves as a representative guide.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation of Benzyl Alcohol
This protocol describes a typical batch reaction for screening catalysts for the selective oxidation of benzyl alcohol to benzaldehyde.
-
Reactor Charging: To a 50 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature probe, add the catalyst (e.g., 50 mg of supported metal catalyst).
-
Addition of Reactants: Add benzyl alcohol (e.g., 5 mmol) and a suitable solvent (e.g., 10 mL of toluene or a solvent-free system if applicable). Add an internal standard (e.g., naphthalene) for gas chromatography (GC) analysis.
-
Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Oxidant Introduction: Once the temperature is stable, introduce the oxidant. If using O₂, bubble it through the mixture at a controlled flow rate (e.g., 20 mL/min). If using H₂O₂ (30% aq.), add it dropwise via a syringe pump to control the reaction rate and temperature.
-
Monitoring the Reaction: Withdraw small aliquots (approx. 0.1 mL) from the reaction mixture at regular intervals (e.g., every hour). Filter the aliquot immediately using a syringe filter (0.22 µm) to remove the catalyst and quench the reaction.
-
Analysis: Dilute the filtered sample with a suitable solvent (e.g., ethyl acetate) and analyze by GC or GC-MS to determine the concentration of benzyl alcohol and benzaldehyde.
-
Calculation: Use the obtained concentrations to calculate the conversion of benzyl alcohol and the selectivity to benzaldehyde at each time point based on the internal standard calibration. [20]
Protocol 2: Catalyst Reusability Test
Validating the stability and reusability of a heterogeneous catalyst is crucial for assessing its practical viability.
-
Initial Reaction: Perform the catalytic reaction as described in Protocol 1.
-
Catalyst Recovery: After the first reaction cycle is complete, cool the reactor to room temperature. Separate the catalyst from the liquid phase by centrifugation or filtration.
-
Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., ethanol or the reaction solvent) to remove any adsorbed products or byproducts.
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 60-80 °C) overnight or until a constant weight is achieved.
-
Subsequent Cycles: Add the dried, recycled catalyst to the reactor with a fresh batch of substrate, solvent, and oxidant. Repeat the reaction under the identical conditions as the first cycle.
-
Evaluation: Repeat this process for several cycles (typically 3-5). Analyze the conversion and selectivity for each cycle. A robust catalyst should exhibit minimal loss in activity and selectivity over consecutive runs. [6]
Conclusion and Future Outlook
The synthesis of benzaldehyde has evolved significantly, moving from harsh, environmentally detrimental processes to sophisticated catalytic systems.
-
Heterogeneous catalysts , particularly those based on supported transition metals, single-atom sites, and structured materials like MOFs, offer the most promising path for industrial applications due to their high activity, selectivity, and crucial reusability. [6][17][16]Single-atom catalysts, in particular, represent a frontier in maximizing atom efficiency and selectivity, with systems like Co₁/NC achieving near-perfect selectivity for benzaldehyde. [16]* Homogeneous catalysts continue to be valuable in academic settings and for specific applications where their high activity under mild conditions is paramount, though challenges in separation remain a significant barrier to broader adoption. [9]* Biocatalysis stands out as the ultimate green chemistry approach, offering unparalleled selectivity. [10]Future research in this area will likely focus on enzyme immobilization and metabolic engineering to overcome issues of stability and productivity, making it more competitive for bulk chemical production.
For researchers and drug development professionals, the choice of catalyst will depend on a balance of factors: required purity, production scale, cost considerations, and sustainability goals. The continued development of novel catalytic materials, grounded in a deep mechanistic understanding, will be essential to creating the next generation of efficient and sustainable chemical syntheses.
References
-
Title: Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. Source: Molecules URL: [Link]
-
Title: Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Source: Agrociencia URL: [Link]
-
Title: Selective Benzyl Alcohol Oxidation over Pd Catalysts. Source: MDPI URL: [Link]
-
Title: Oxidation of benzyl alcohol to benzaldehyde. Source: Lakeland University URL: [Link]
-
Title: Heterogeneous Bimetallic Cu–Ni Nanoparticle-Supported Catalysts in the Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Source: MDPI URL: [Link]
-
Title: SELECTIVE OXIDATION OF TOLUENE TO BENZALDEHYDE USING Cu/Sn/Br CATALYST SYSTEM. Source: TSI Journals URL: [Link]
-
Title: Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Source: MDPI URL: [Link]
-
Title: Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides. Source: Royal Society of Chemistry URL: [Link]
-
Title: Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. Source: ResearchGate URL: [Link]
-
Title: Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Source: Frontiers URL: [Link]
-
Title: Heterogeneous catalytic aldehyde-water shift of benzaldehyde into benzoic acid and hydrogen. Source: OAE Publishing Inc. URL: [Link]
-
Title: Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Source: Royal Society of Chemistry URL: [Link]
-
Title: Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. Source: MDPI URL: [Link]
-
Title: Metal-free catalytic oxidation of benzylic alcohols for benzaldehyde. Source: Royal Society of Chemistry URL: [Link]
-
Title: Production of Aldehydes by Biocatalysis. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. Source: ACS Publications URL: [Link]
-
Title: Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Sustainable Highly Selective Toluene Oxidation to Benzaldehyde. Source: MDPI URL: [Link]
-
Title: Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Source: Redalyc URL: [Link]
-
Title: Homogeneous Catalytic Reduction of Benzaldehyde with Carbon Monoxide and Water. Source: ACS Publications URL: [Link]
-
Title: Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. Source: qualitas1998.net URL: [Link]
-
Title: Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. Source: ResearchGate URL: [Link]
-
Title: Bioproduction of Benzaldehyde in a Solid-Liquid Two-Phase Partitioning Bioreactor using Pichia pastoris. Source: ResearchGate URL: [Link]
-
Title: Selection of biocatalysts for chemical synthesis. Source: PNAS URL: [Link]
-
Title: Selective oxidation of benzyl alcohol to benzaldehyde with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts. Source: Royal Society of Chemistry URL: [Link]
-
Title: Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Source: ACS Publications URL: [Link]
-
Title: What are the factors for selective oxidation of the benzyl alcohol to benzaldehyde? Source: ResearchGate URL: [Link]
-
Title: Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Source: ACS Publications URL: [Link]
-
Title: Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The yields, turnover numbers (TON) and selectivity for catalytic... Source: ResearchGate URL: [Link]
-
Title: Selective oxidation of benzyl alcohol to benzaldehyde over Ce-modified algal-based biochar. Source: Energy Environmental Protection URL: [Link]
-
Title: The yield of benzaldehyde and its TOF against Cu metal loading. Source: ResearchGate URL: [Link]
-
Title: Benzaldehyde Synthesis. Source: Scribd URL: [Link]
-
Title: Rates of benzaldehyde hydrogenation (turnover frequency, TOF) on... Source: ResearchGate URL: [Link]
-
Title: Transfer hydrogenation of benzaldehyde over embedded copper nanoparticles. Source: ResearchGate URL: [Link]
-
Title: Recent advances in the photocatalytic synthesis of aldehydes. Source: Royal Society of Chemistry URL: [Link]
-
Title: Optimized benzaldehyde production over a new Co-ZSM-11 catalyst: Reaction parameters effects and kinetics. Source: ResearchGate URL: [Link]
Sources
- 1. Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lakeland.edu [lakeland.edu]
- 6. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. mdpi.com [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
- 11. redalyc.org [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and benzaldehyde over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]
- 20. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Aromatic Substitution on the Bioactivity of Benzaldehydes: A Comparative Guide
In the landscape of medicinal chemistry and drug discovery, the benzaldehyde scaffold represents a foundational structural motif. Its inherent reactivity and the tunable electronic and steric properties of its aromatic ring make it a versatile starting point for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted benzaldehydes, focusing on their anticancer, antimicrobial, and antioxidant properties. We will delve into the causal mechanisms behind observed activity trends and provide detailed experimental protocols for the evaluation of these compounds, empowering researchers to make informed decisions in their drug development endeavors.
The Pivotal Role of the Benzaldehyde Scaffold
Benzaldehyde, in its unsubstituted form, exhibits a range of biological activities, including antitumor properties[1]. However, the true potential of this aromatic aldehyde is unlocked through the strategic placement of various substituents on the phenyl ring. These modifications can dramatically alter the molecule's physicochemical properties, such as lipophilicity, electronic charge distribution, and steric bulk. These changes, in turn, govern the compound's ability to interact with biological targets, leading to enhanced potency and selectivity across different therapeutic areas. The following sections will dissect the impact of these substitutions on specific biological activities, supported by experimental data.
Comparative Analysis of Anticancer Activity
The evaluation of the cytotoxic effects of substituted benzaldehydes against various cancer cell lines reveals clear SAR trends. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric in this assessment.
Key Substituent Effects on Cytotoxicity:
-
Hydroxyl (-OH) and Methoxyl (-OCH3) Groups: The presence and position of hydroxyl and methoxy groups significantly influence anticancer activity. For instance, studies have shown that dihydroxy- and trihydroxy-substituted benzaldehydes can exhibit potent cytotoxicity[2]. The positioning of these groups is critical; for example, certain methoxysalicylaldehyde derivatives have demonstrated strong cytotoxicity against leukemia cell lines[3]. The electronic effects of these groups, donating electrons into the aromatic ring, can modulate the reactivity of the aldehyde and its interaction with cellular targets.
-
Nitro (-NO2) Group: The strongly electron-withdrawing nature of the nitro group often leads to enhanced cytotoxic activity. For example, 5-nitro-substituted benzaldehyde derivatives have shown significant growth inhibition in various cancer cell lines[2]. This is often attributed to the ability of the nitro group to participate in redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis.
-
Halogens (-F, -Cl, -Br): Halogenation of the benzaldehyde ring is a common strategy to enhance anticancer potency. The high electronegativity and lipophilicity of halogens can improve membrane permeability and binding affinity to target proteins. For instance, chloro- and bromo-substituted benzimidazoles derived from benzaldehydes have shown potent activity against various cancer cell lines[4].
Comparative Cytotoxicity Data:
The following table summarizes the IC50 values of representative substituted benzaldehydes against common cancer cell lines, providing a quantitative comparison of their potencies.
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-dihydroxybenzaldehyde | HCT-116 | < 23.3 (High GI%) | [2] |
| 2,5-dihydroxybenzaldehyde | HCT-116 | < 23.3 (High GI%) | [2] |
| 5-Nitrosalicylaldehyde | Various | Potent | [3] |
| 3-Methoxy-4-(prop-2-ynyloxy)benzaldehyde derivative | MCF-7 | 12.84 | [2] |
| 6-chloro-1H-benzimidazole derivative | MCF-7 | 1.84 | [4] |
| 6-nitro-1H-benzimidazole derivative | HCT-116 | 2.36 | [4] |
Note: GI% refers to Growth Inhibition percentage, where high values indicate significant activity.
The logical relationship for designing benzaldehyde-based anticancer agents can be visualized as follows:
Caption: SAR flowchart for anticancer benzaldehydes.
Comparative Analysis of Antimicrobial Activity
Substituted benzaldehydes have demonstrated significant potential as antimicrobial agents against a broad spectrum of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is the standard metric for comparing antimicrobial potency.
Key Substituent Effects on Antimicrobial Activity:
-
Hydroxyl (-OH) Groups: The presence of hydroxyl groups, particularly multiple hydroxyl groups, is strongly correlated with enhanced antimicrobial activity. For example, 2,4,6-trihydroxybenzaldehyde has been shown to be highly active against various pathogens[5]. The ortho-hydroxyl group in salicylaldehydes is a key feature, and further substitution often dramatically increases activity[6]. The acidic nature of the phenolic hydroxyl group and its ability to form hydrogen bonds are crucial for its antimicrobial action.
-
Halogens (-F, -Cl, -Br): Halogenated salicylaldehydes are among the most potent antimicrobial benzaldehyde derivatives[6][7]. The introduction of halogens increases the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, their electron-withdrawing properties can enhance the reactivity of the aldehyde group.
-
Nitro (-NO2) Group: Nitro-substituted salicylaldehydes also exhibit strong antimicrobial properties[6]. Similar to their anticancer effects, the antimicrobial action of nitro-benzaldehydes is partly attributed to their ability to generate oxidative stress within the microbial cells.
Comparative Antimicrobial Data:
The following table presents the MIC values for various substituted benzaldehydes against representative bacterial and fungal strains.
| Compound/Substituent | Microorganism | MIC (µg/mL) | Reference |
| 3,5-dichloro-2,4-dihydroxybenzaldehyde | S. aureus | Potent | [8] |
| Halogenated Salicylaldehydes | C. albicans | Potent | [9] |
| 3-chloro-4-nitro chalcone derivative | E. coli | 99 | [10] |
| 6-nitro-1H-benzimidazole derivative | S. aureus (MRSA) | 2-16 | [4] |
| 2,4,6-trihydroxybenzaldehyde | C. jejuni | Low BA50 | [5] |
Note: BA50 refers to the concentration causing a 50% decrease in CFU, indicating high activity at low values.
The proposed mechanism of antimicrobial action often involves multiple targets:
Caption: Multi-target antimicrobial mechanism.
Comparative Analysis of Antioxidant Activity
Many substituted benzaldehydes, particularly those with phenolic hydroxyl groups, are potent antioxidants. Their ability to scavenge free radicals is a key mechanism in preventing oxidative damage, which is implicated in numerous diseases. The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as EC50 (the concentration required to scavenge 50% of DPPH radicals).
Key Substituent Effects on Antioxidant Activity:
-
Hydroxyl (-OH) and Methoxyl (-OCH3) Groups: The number and position of hydroxyl and methoxy groups are the most critical factors determining antioxidant activity. Generally, an increase in the number of hydroxyl groups leads to higher antioxidant capacity[11]. The presence of an electron-donating group (like -OH or -OCH3) ortho or para to another hydroxyl group can stabilize the resulting phenoxyl radical through resonance, thereby enhancing the hydrogen-donating ability of the molecule. Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde) and syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) are well-known for their significant antioxidant properties[11].
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups enhance antioxidant activity by increasing the electron density on the aromatic ring, which facilitates the donation of a hydrogen atom to a free radical. Conversely, electron-withdrawing groups tend to decrease antioxidant activity.
Comparative Antioxidant Data:
The following table provides a comparison of the antioxidant activity of various substituted benzaldehydes.
| Compound/Substituent | Assay | EC50/IC50 (µM) | Reference |
| Protocatechuic aldehyde (3,4-dihydroxy) | DPPH | High Activity | [11] |
| Syringaldehyde (4-hydroxy-3,5-dimethoxy) | DPPH | High Activity | [11] |
| Vanillin (4-hydroxy-3-methoxy) | DPPH | Moderate Activity | [11] |
| p-Hydroxybenzaldehyde | DPPH | Negligible Activity | [11] |
| Prenylated Benzaldehydes | DPPH | 27.20 to >100 | [12] |
The process of DPPH radical scavenging by a phenolic benzaldehyde can be visualized as follows:
Caption: DPPH radical scavenging by phenolic benzaldehyde.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.
MTT Assay for Anticancer Cytotoxicity
This protocol is adapted for adherent cells in a 96-well plate format[13][14][15][16].
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Substituted benzaldehyde test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a medium-only blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Microbroth Dilution Assay for MIC Determination
This protocol follows the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI)[1][17][18][19][20].
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted benzaldehyde test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in the broth medium directly in the wells of a 96-well plate (typically 50 µL per well).
-
Inoculum Preparation: Grow the microbial strain overnight and then dilute the culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing the compound dilutions. This will bring the total volume to 100 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
DPPH Radical Scavenging Assay
This protocol is a widely used method for assessing antioxidant activity[6][21][22][23].
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Substituted benzaldehyde test compounds
-
A standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microtiter plate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of the test compounds and the standard antioxidant in methanol. From the stock solutions, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compounds or the standard. For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Plot the percentage of inhibition against the concentration and determine the EC50 value.
Conclusion and Future Perspectives
The structure-activity relationships of substituted benzaldehydes are a testament to the power of targeted chemical modification in drug discovery. The evidence clearly indicates that the introduction of hydroxyl, methoxy, nitro, and halogen substituents can profoundly enhance the anticancer, antimicrobial, and antioxidant activities of the parent scaffold. The data presented in this guide provides a comparative framework for researchers to select and design novel benzaldehyde derivatives with improved therapeutic potential. Future research should focus on elucidating the precise molecular targets of these compounds and exploring synergistic combinations to combat drug resistance and complex diseases. The continued exploration of the chemical space around the benzaldehyde core promises to yield new and effective therapeutic agents.
References
-
Microbroth Dilution | MI - Microbiology. (n.d.). Retrieved January 21, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 21, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 21, 2026, from [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). Retrieved January 21, 2026, from [Link]
-
CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. (2014). Universidade Federal do Ceará. Retrieved January 21, 2026, from [Link]
-
Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. (2006). PubMed. Retrieved January 21, 2026, from [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.). G-Biosciences. Retrieved January 21, 2026, from [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
DPPH Radical Scavenging Assay - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
The correlation chart of MIC values of antibacterial and antifungal... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Broth Dilution Method for MIC Determination - Microbe Online. (2013). Microbe Online. Retrieved January 21, 2026, from [Link]
-
Antitumor activity of benzaldehyde. (1980). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (2025). Retrieved January 21, 2026, from [Link]
-
(PDF) Synthesis, anti-phytopathogenic and DPPH radical scavenging activities of C-prenylated acetophenones and benzaldehydes. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 21, 2026, from [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
EC50 estimation of antioxidant activity in DPPH assay using several statistical programs. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]
-
EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs. (2013). PubMed. Retrieved January 21, 2026, from [Link]
-
(PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations. (n.d.). Retrieved January 21, 2026, from [Link]
-
Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
(PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Antimicrobial activity of some halogenohydroxy aldehydes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 5. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. journal.waocp.org [journal.waocp.org]
- 11. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Experimental and computational modeling of the biological activity of benzaldehyde sulphur trioxide as a potential drug… [ouci.dntb.gov.ua]
- 20. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing Target Engagement of Novel Benzaldehyde Derivatives
For drug development professionals, confirming that a novel compound reaches and binds its intended molecular target within the complex cellular environment is a cornerstone of establishing its mechanism of action and building a successful therapeutic program.[1][2] This guide provides an in-depth comparison of modern biophysical techniques for assessing the target engagement of a unique and promising class of molecules: novel benzaldehyde derivatives.
Benzaldehyde scaffolds are of particular interest as they can be engineered to act as reversible or irreversible covalent inhibitors, often by forming a Schiff base with nucleophilic residues like lysine on the target protein.[3][4] This covalent nature, while offering potential for high potency and prolonged duration of action, introduces specific challenges and necessitates a multi-faceted approach to accurately quantify target engagement.[5][6] This document will move beyond simple protocol listing to explain the causality behind experimental choices, enabling researchers to design robust, self-validating studies. We will compare key methodologies, provide a detailed experimental workflow for a state-of-the-art cellular assay, and present a case study to contextualize data interpretation.
The Strategic Landscape: Comparing Methodologies for Target Engagement
Selecting the right assay depends on the stage of the drug discovery process, from high-throughput screening of initial hits to in-depth characterization of lead candidates.[7] Each method offers a unique lens through which to view the compound-target interaction. For covalent inhibitors like many benzaldehyde derivatives, it is crucial to characterize both the initial non-covalent recognition event and the subsequent covalent bond formation.[8]
Key Biophysical Techniques: A Comparative Overview
| Technique | Principle | Primary Output | Throughput | Cellular Context | Key Advantage for Benzaldehyde Derivatives |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein.[9] | Change in melting temperature (ΔTm) | Medium to High | Yes (Intact Cells) | Confirms target binding in a physiological context , accounting for cell permeability.[10] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index as a ligand flows over an immobilized target.[11] | KI (non-covalent affinity), kinact (rate of inactivation)[12] | Medium | No (Purified Protein) | Dissects the two-step covalent mechanism , providing detailed kinetic parameters.[12][13] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding.[14] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[15] | Low | No (Purified Protein) | Gold standard for thermodynamic profiling of the initial non-covalent binding event.[15] |
| Mass Spectrometry (MS)-Based Proteomics | Directly detects and quantifies the drug-protein adduct.[16] | % Target Occupancy, Site of Modification | Low to Medium | Yes (Cell Lysates/Tissues) | Provides definitive, direct evidence of covalent bond formation and identifies the specific modified residue.[17][18] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescent tracer upon displacement by a ligand.[19] | IC50 / Ki | High | No (Purified Protein) | Ideal for initial high-throughput screening to identify binders from large compound libraries.[20] |
Workflow for Characterizing a Novel Benzaldehyde Derivative
A logical progression of assays is critical to build a comprehensive understanding of a compound's target engagement. The workflow should begin with high-throughput methods to identify initial hits and progress to more detailed, physiologically relevant assays for lead optimization.
Caption: A logical workflow for assessing target engagement of novel covalent inhibitors.
Mechanism Spotlight: Schiff Base Formation
Many benzaldehyde derivatives exert their effect by forming a reversible or irreversible covalent bond with a primary amine, such as the epsilon-amino group of a lysine residue within the protein's binding pocket. This reaction proceeds through a Schiff base intermediate. Understanding this mechanism is key to interpreting assay data.
Caption: Covalent modification of a lysine residue by a benzaldehyde derivative.
Detailed Protocol: Luminescent Cellular Thermal Shift Assay (HiBiT-CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates.[9][21] It operates on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[10] The HiBiT-CETSA format offers a quantitative, high-throughput alternative to traditional Western blot-based CETSA.[22][23]
Causality Behind the Method: This protocol is self-validating because a thermal shift will only be observed if the compound is cell-permeable, avoids efflux pumps, and directly binds the target protein in the crowded, complex intracellular environment. This provides high-confidence data on a compound's true biological activity.[2]
Step-by-Step Methodology
-
Cell Line Preparation:
-
Action: Engineer the cell line of interest to express the target protein endogenously tagged with the 11-amino-acid HiBiT peptide. This is typically achieved using CRISPR/Cas9 gene editing to ensure physiological expression levels.
-
Reasoning: Endogenous tagging avoids artifacts from protein overexpression. The small HiBiT tag is unlikely to interfere with protein function.
-
-
Compound Treatment:
-
Action: Plate the HiBiT-tagged cells in a 96-well or 384-well plate. Treat the cells with a dose-response of the novel benzaldehyde derivative (e.g., 0.1 nM to 30 µM) and appropriate controls (DMSO vehicle, known positive control inhibitor). Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Reasoning: The dose-response is crucial for determining the compound's cellular potency (EC50). The incubation time should be optimized based on the expected kinetics of covalent bond formation.
-
-
Thermal Challenge:
-
Action: Seal the plate and place it in a thermal cycler with a temperature gradient. Heat the cells for 3 minutes across a range of temperatures (e.g., 42°C to 68°C), followed by a 3-minute cooling step at room temperature.
-
Reasoning: Heating causes proteins to denature and aggregate. The temperature at which 50% of the protein aggregates is its melting temperature (Tm). The 3-minute incubation is a standard starting point but may require optimization for different targets.[24]
-
-
Cell Lysis and Luminescence Detection:
-
Action: Lyse the cells by adding a lytic reagent containing the LgBiT protein subunit. Incubate for 10 minutes at room temperature with shaking.
-
Reasoning: Lysis releases the soluble, non-aggregated proteins. The HiBiT tag on the soluble target protein will complement the LgBiT subunit, reconstituting a functional NanoLuciferase enzyme.[23]
-
-
Data Acquisition:
-
Action: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of soluble (non-aggregated) target protein remaining at each temperature.
-
Reasoning: A higher luminescence signal at elevated temperatures in compound-treated wells compared to DMSO control wells indicates protein stabilization.
-
-
Data Analysis:
-
Action: For each compound concentration, plot the luminescence signal against temperature. Fit the data to a sigmoidal dose-response curve to determine the Tm. The change in melting temperature (ΔTm) is calculated as (Tm of compound-treated sample) - (Tm of DMSO control).
-
Reasoning: The ΔTm provides a quantitative measure of target stabilization and engagement. Plotting ΔTm against compound concentration yields an isothermal dose-response curve, from which the cellular EC50 can be derived.
-
Hypothetical Case Study: Comparing Two Novel Benzaldehyde Derivatives
To illustrate how data from these assays can be integrated, consider a project aimed at developing a covalent inhibitor for Kinase X. Two lead compounds, BDA-1 and BDA-2 , are compared against a known non-covalent inhibitor (Control-NC ) and a benchmark covalent inhibitor (Control-Cov ).
| Compound | FP IC50 (nM) | ITC KD (nM) | SPR kinact/KI (M-1s-1) | CETSA ΔTm (°C at 1µM) | MS Occupancy (% at 1µM, 2hr) | Interpretation |
| BDA-1 | 150 | 180 | 35,000 | +5.2 | 85% | Potent covalent inhibitor with good cell permeability and strong target engagement. The high kinact/KI indicates efficient covalent modification.[12] |
| BDA-2 | 120 | 115 | 1,200 | +1.1 | 15% | Good initial non-covalent binding (low KD), but poor covalent reactivity and/or low cell permeability, resulting in weak cellular target engagement. |
| Control-NC | 50 | 45 | N/A | +4.8 | <1% | Potent non-covalent binder that stabilizes the target but does not form a covalent bond, as confirmed by Mass Spectrometry. |
| Control-Cov | 25 | 30 | 50,000 | +6.5 | 92% | Benchmark covalent inhibitor showing high potency across all biochemical and cellular assays. |
This integrated dataset allows the research team to confidently prioritize BDA-1 for further development. While BDA-2 showed promising initial binding in biochemical assays, the crucial cellular target engagement data from CETSA and MS revealed its liabilities, saving valuable resources.
Conclusion
Assessing the target engagement of novel benzaldehyde derivatives requires a thoughtful, multi-assay strategy that respects their potential for covalent interaction. By combining high-throughput screening methods like FP with detailed biophysical characterization (SPR, ITC) and, most critically, validating findings in a physiological context with cellular assays like CETSA and Mass Spectrometry, researchers can build a robust, data-driven case for their compounds. This rigorous, mechanistically grounded approach is essential for navigating the complexities of drug discovery and increasing the probability of clinical success.
References
- Brazdil, J. F. (n.d.). Isothermal titration calorimetry in drug discovery - PubMed.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
- Tatr, M., et al. (2016, December 15). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. PubMed.
- Malvern Panalytical. (n.d.). Binding Affinity.
- Auld, D. S., et al. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers.
- Vasta, J. D., et al. (n.d.). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
- Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
- Auld, D. S., et al. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. PMC - NIH.
- LibreTexts. (2025, August 7). 5.2: Techniques to Measure Binding. Biology LibreTexts.
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
- Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project.
- Selvita. (n.d.). Target Engagement.
- Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
- Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
- Zhang, T., et al. (2024, August 1). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacology & Translational Science.
- Martinez Molina, D., & Nordlund, P. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement.
- Kantae, V., et al. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- Yang, Y., et al. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. NIH.
- ScienceDirect. (2025, August 7). Development and Application of Fluorescence Polarization Assays in Drug Discovery.
- Robers, M. B., et al. (2022, September 1). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- van der Wouden, P. E., et al. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.
- Lito, P., et al. (2013, December 17). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS.
- Eurofins DiscoverX. (2020, July 16). INCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- CellarisBio. (n.d.). Cell target engagement -- Powerful paradigm in drug discovery.
- Sameni, S., et al. (n.d.). In vivo imaging of specific drug target binding at subcellular resolution. PMC - NIH.
- Al-Ali, H., et al. (2018, June 21). A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase. NIH.
- Sygnature Discovery. (2021, December 16). Emerging strategies in covalent inhibition. YouTube.
- Amaro, R. E., et al. (n.d.). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
- Foley, K. A., & Jordan, J. B. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC–MS/MS Approach.
- University of Dundee Research Portal. (2025, October 31). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- Singh, M., et al. (2023, April 29). An update on the discovery and development of reversible covalent inhibitors. PMC - NIH.
- Nomura, D. K., et al. (n.d.). Determining target engagement in living systems. PMC - NIH.
- Chemistry For Everyone. (2025, June 2). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube.
- Scienmag. (2025, August 22). Study Finds Speed Isn't Everything in Covalent Inhibitor Drug Development.
- ACS Publications. (2025, August 12). Challenges and Advances in the Simulation of Targeted Covalent Inhibitors Using Quantum Computing. The Journal of Physical Chemistry Letters.
- Al-Mokadem, A., et al. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed.
- Al-Mokadem, A., et al. (n.d.). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.
- ResearchGate. (n.d.). Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,....
- Strelow, J. M. (n.d.). Advances in covalent drug discovery. PMC - PubMed Central.
- Drug Discovery Chemistry. (2024). Covalent Modifications & Induced Proximity - 2024 Archive.
Sources
- 1. selvita.com [selvita.com]
- 2. Critical Needs in Cellular Target Engagement [discoverx.com]
- 3. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienmag.com [scienmag.com]
- 6. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. annualreviews.org [annualreviews.org]
- 10. A widely-applicable high-throughput cellular thermal shift assay (CETSA) using split Nano Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. youtube.com [youtube.com]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nuvisan.com [nuvisan.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 21. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 22. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Novel Compound Efficacy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic innovation, the journey from a promising novel compound to a clinically viable drug is both arduous and exacting. It is a process underpinned by rigorous scientific validation, a meticulous progression from controlled, single-cell environments to the complex biological systems of living organisms. This guide provides an in-depth comparison of the essential in vitro and in vivo methodologies required to substantiate the efficacy of a new chemical entity (NCE). Here, we move beyond mere procedural lists, delving into the causal logic behind experimental choices, ensuring that each step serves as a self-validating system for the next, culminating in a robust data package ready for preclinical consideration.
The Foundational Step: In Vitro Validation - Establishing a Biological Rationale
In vitro assays represent the frontline of drug discovery, offering a rapid, cost-effective, and high-throughput means to assess the biological activity of newly synthesized compounds.[1] These experiments, conducted outside of a living organism, are fundamental for initial screening and mechanism of action studies.[1]
Gauging Potency and Cytotoxicity: The Cornerstone of Early Assessment
The initial characterization of a novel compound invariably involves determining its potency and cytotoxic effects. This is crucial for establishing a therapeutic window and identifying compounds with desirable activity profiles.
Comparative Analysis of Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric, quantifying the concentration of a compound required to inhibit a biological process by 50%. This is often assessed using cell viability assays.
| Compound | Cell Line | IC50 (µM) | Standard of Care | Cell Line | IC50 (µM) |
| Novel Compound X | MDA-MB-468 (Breast Cancer) | 0.5 µM | Doxorubicin | MDA-MB-468 (Breast Cancer) | 0.021 µM[2] |
| Novel Compound X | JIMT-1 (Breast Cancer) | 1.2 µM | Doxorubicin | JIMT-1 (Breast Cancer) | 0.214 µM[2] |
| Novel Compound Y | UKF-NB-4 (Neuroblastoma) | 2.1 µM | Doxorubicin | UKF-NB-4 (Neuroblastoma) | ~1.5 µM[3] |
| Novel Compound Y | IMR-32 (Neuroblastoma) | 4.5 µM | Doxorubicin | IMR-32 (Neuroblastoma) | ~0.8 µM[3] |
This table presents hypothetical yet realistic IC50 data for novel compounds X and Y compared to the well-established chemotherapeutic agent, Doxorubicin. Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of viable cells.[4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.[5]
-
Compound Treatment: Treat the cells with a range of concentrations of the novel compound and the standard of care control for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[5][6]
Unraveling the Mechanism: Target Engagement and Pathway Modulation
Demonstrating that a novel compound interacts with its intended molecular target and modulates the associated signaling pathway is a critical validation step. For a compound targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers, Western blotting is an indispensable technique.[7]
Signaling Pathway Visualization: The EGFR Cascade
The following diagram illustrates the EGFR signaling pathway, a common target in oncology drug development.
Caption: Integrated workflow for in vitro and in vivo compound validation.
Conclusion
The robust validation of a novel therapeutic compound hinges on a logically structured and experimentally sound progression from in vitro to in vivo models. By meticulously characterizing a compound's potency, mechanism of action, and efficacy in increasingly complex biological systems, researchers can build a compelling case for its clinical potential. The comparative data and detailed protocols provided in this guide serve as a framework for designing and executing studies that meet the highest standards of scientific integrity, ultimately accelerating the translation of promising discoveries into impactful medicines.
References
-
Ovarian cancer statistics. (2025). MDPI. Retrieved from [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Technology in Cancer Research & Treatment. Retrieved from [Link]
-
Flow chart representing the workflow and the steps of the validation phase. ResearchGate. Retrieved from [Link]
-
In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. (2021). BioMed Research International. Retrieved from [Link]
-
General Principles of Preclinical Study Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
21 CFR Part 58 -- Good Laboratory Practice for Nonclinical Laboratory Studies. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
Simplified schematic diagram of the EGFR signaling pathway. ResearchGate. Retrieved from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol. Retrieved from [Link]
-
Western Blotting Guidebook. (n.d.). Azure Biosystems. Retrieved from [Link]
-
Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
21 CFR Part 58: A Guide to Good Laboratory Practice (GLP). (2025). IntuitionLabs. Retrieved from [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Technology in Cancer Research & Treatment. Retrieved from [Link]
-
Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. Retrieved from [Link]
-
In vivo antitumor activity of asplatin and cisplatin in HepG2 xenograft tumors. ResearchGate. Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved from [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Good Laboratory Practice (GLP) 101 – Regulations and Basic Studies. (n.d.). Food and Drug Administration. Retrieved from [Link]
-
Choosing the Right Tumor Model for Preclinical Research. (2025). Leadingstar. Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. Retrieved from [Link]
-
How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory. Retrieved from [Link]
-
From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development. (2025). ResearchGate. Retrieved from [Link]
-
A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. (n.d.). In Vivo. Retrieved from [Link]
-
Antitumor Efficacy Testing in Rodents. (2008). Journal of the National Cancer Institute. Retrieved from [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Western Blot Protocol. (2023). YouTube. Retrieved from [Link]
-
Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. Retrieved from [Link]
-
Animal models for Cancer research and treatment. (2022). Journal of Laboratory Animal Science. Retrieved from [Link]
-
Abplatin(IV) inhibited tumor growth on a patient derived cancer model of hepatocellular carcinoma and its comparative multi-omics study with cisplatin. (n.d.). PubMed Central. Retrieved from [Link]
-
In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]
-
How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. (2021). Paperless Lab Academy. Retrieved from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study. (2024). MDPI. Retrieved from [Link]
-
Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved from [Link]
-
Webinar: Predictive Pre Clinical Oncology Studies Using Patient-Derived Xenograft Platforms. (2021). YouTube. Retrieved from [Link]
-
Mouse Models of Cancer: Which One is Right for You?. (2023). Biomere. Retrieved from [Link]
-
File:EGFR signaling pathway.png. (n.d.). Wikimedia Commons. Retrieved from [Link]
-
21 CFR Part 58 — Good Laboratory Practices (GLP). (n.d.). MasterControl. Retrieved from [Link]
-
Diagram of EGFR signaling pathway showing impact of gefitinib and erlotinib on EGFR downstream signaling proteins. ResearchGate. Retrieved from [Link]
-
Nonclinical Laboratories Inspected under Good Laboratory Practices. (n.d.). Food and Drug Administration. Retrieved from [Link]
Sources
- 1. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach [frontiersin.org]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to Comparative Docking of Benzaldehyde Derivatives with Aldose Reductase
This guide provides a comprehensive, technically-grounded protocol for performing and interpreting a comparative molecular docking study. We will investigate the binding affinities of three benzaldehyde derivatives against human Aldose Reductase, a pivotal enzyme implicated in diabetic complications. This document is designed for researchers, scientists, and drug development professionals, offering both a step-by-step workflow and the scientific rationale behind each procedural choice, ensuring both reproducibility and a deep understanding of the underlying principles.
Introduction: The Scientific Context
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[1] By estimating the binding affinity, researchers can screen potential drug candidates, elucidate enzymatic mechanisms, and guide the optimization of lead compounds.
The Target: Human Aldose Reductase (AR)
Aldose Reductase (AR) is a key enzyme in the polyol pathway, which catalyzes the reduction of glucose to sorbitol.[2][3] Under hyperglycemic conditions, hyperactivity of this pathway leads to the accumulation of sorbitol, causing osmotic stress and subsequent cellular damage, which is strongly implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[4] Therefore, inhibiting AR is a validated therapeutic strategy for mitigating these long-term effects of diabetes. For this study, we will utilize the high-resolution crystal structure of human Aldose Reductase, for instance, the one identified by PDB ID: 1US0.[5]
The Ligands: A Comparative Set of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are known to exhibit a range of biological activities and serve as common scaffolds in medicinal chemistry.[6][7] Their relatively simple structure allows for a clear investigation into how different functional groups influence binding affinity with a target protein. For this comparative study, we will analyze:
-
Benzaldehyde: The parent molecule, serving as our baseline.
-
4-Hydroxybenzaldehyde: Introduces a hydrogen-bond donor/acceptor group.
-
4-Nitrobenzaldehyde: Introduces a strong electron-withdrawing group.
By comparing the docking results of these three ligands, we can infer how substitutions at the para-position of the benzene ring affect the binding interactions within the AR active site.
Experimental Design & Workflow
Our in-silico experiment is designed to be a robust and reproducible process. The overall workflow involves preparing the receptor (protein) and ligands, defining the binding site, running the docking simulation using AutoDock Vina, and finally, analyzing the results.
Below is a diagrammatic representation of the complete experimental workflow.
Caption: A flowchart of the molecular docking workflow.
Detailed Methodologies
This section provides a step-by-step protocol. We will use widely accessible and validated software: AutoDock Tools for file preparation and AutoDock Vina for the docking simulation.[8][9] Visualization will be performed using PyMOL.
Required Software
-
AutoDock Tools (MGLTools): For preparing protein and ligand files.
-
AutoDock Vina: For performing the docking simulation.
-
PyMOL or UCSF Chimera: For visualization and analysis.[10]
Step 1: Receptor Preparation
The goal of this step is to prepare the protein structure for docking by removing non-essential molecules and adding necessary parameters.
-
Obtain the Protein Structure: Download the PDB file for human Aldose Reductase (e.g., PDB ID: 1US0) from the RCSB PDB database.[5]
-
Clean the PDB File: Open the PDB file in AutoDock Tools.
-
Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking process unless a specific water-bridged interaction is being studied. Select Edit -> Delete Water.
-
Remove Co-crystallized Ligands/Ions: The downloaded structure may contain the original inhibitor (IDD594) and a cofactor (NADP+).[5] These must be removed to make the binding site available for our ligands.
-
-
Prepare the Receptor for Docking:
-
Add Polar Hydrogens: Hydrogen atoms are often not resolved in crystal structures. Adding them is crucial for correct ionization and hydrogen bond formation. Go to Edit -> Hydrogens -> Add -> Polar Only.
-
Compute Gasteiger Charges: Assign partial charges to each atom, which are essential for the energy calculations in the docking scoring function. Navigate to Edit -> Charges -> Compute Gasteiger.
-
Set Atom Types: Assign AutoDock-specific atom types.
-
Save as PDBQT: This is the required format for AutoDock Vina, containing atomic coordinates, charges, and atom types.[11] Go to File -> Save -> Write PDBQT.
-
Causality Check: Why are these preparation steps critical? Raw PDB files are often incomplete for computational studies. Omitting hydrogens and charges would lead to an inaccurate representation of the electrostatic and hydrogen-bonding potential of the active site, resulting in unreliable docking scores and predicted binding poses.[12][13]
Step 2: Ligand Preparation
Each benzaldehyde derivative must also be converted to the PDBQT format.
-
Obtain Ligand Structures: Download the 3D structures of benzaldehyde, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde from the PubChem database in SDF format.
-
Load and Prepare in AutoDock Tools:
-
Open each ligand's SDF file in AutoDock Tools.
-
Add Polar Hydrogens and Compute Gasteiger Charges as done for the receptor.
-
Detect Rotatable Bonds: This step defines the conformational flexibility of the ligand, which is a key aspect of induced fit docking. Go to Ligand -> Torsion Tree -> Detect Root.
-
Save as PDBQT: Save each prepared ligand as a separate PDBQT file.
-
Step 3: Grid Box Definition
The grid box defines the three-dimensional search space on the receptor where Vina will attempt to dock the ligand.
-
Identify the Active Site: The active site of AR is well-characterized and is where the co-crystallized inhibitor IDD594 binds in PDB ID 1US0.[5]
-
Define the Grid Box: In AutoDock Tools, go to Grid -> Grid Box. A box will appear in the viewing window.
-
Position and Size the Box: Adjust the center coordinates and dimensions (in Angstroms) of the box to encompass the entire active site. A common practice is to center the box on the co-crystallized ligand's position and use dimensions of approximately 25 x 25 x 25 Å to allow ample space for ligand movement. Record the center coordinates (x, y, z) and size dimensions.
Causality Check: The size and location of the grid box are critical parameters. A box that is too small may artificially constrain the ligand and miss the optimal binding pose. A box that is excessively large increases computation time without adding value, a protocol known as blind docking.[14]
Step 4: Running the AutoDock Vina Simulation
Vina is typically run from the command line.
-
Create a Configuration File: Create a text file named conf.txt in your working directory. This file tells Vina where to find the input files and where to center the search.[11] Populate it as follows:
-
Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the simulation for each ligand by updating the ligand field in conf.txt and executing the following command:
vina --config conf.txt --log output_log.txt --out output_poses.pdbqt
This command will generate two files: a log file with the binding affinity scores and a PDBQT file containing the coordinates of the predicted binding poses.
Results: A Comparative Analysis
The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. This value represents the Gibbs free energy of binding (ΔG), where a more negative value indicates a stronger, more favorable interaction.[15] The results for our comparative study are summarized below.
| Ligand | PubChem CID | Binding Affinity (kcal/mol) | Predicted Interacting Residues |
| Benzaldehyde | 240 | -5.4 | Tyr48, His110, Trp111 |
| 4-Hydroxybenzaldehyde | 129 | -6.2 | Tyr48, His110, Trp111, Ser302 |
| 4-Nitrobenzaldehyde | 7109 | -5.9 | Tyr48, His110, Trp111, Val47 |
Discussion and Interpretation
The docking results provide valuable insights into the structure-activity relationship of these benzaldehyde derivatives as potential Aldose Reductase inhibitors.
-
Baseline Binding: Benzaldehyde, our reference compound, shows a moderate binding affinity of -5.4 kcal/mol. Visualization of its top-ranked pose reveals hydrophobic and π-π stacking interactions with key active site residues like Tyr48 and Trp111.[15]
-
Impact of a Hydroxyl Group: The addition of a para-hydroxyl group in 4-Hydroxybenzaldehyde resulted in the strongest binding affinity (-6.2 kcal/mol). This significant improvement is likely due to the formation of an additional hydrogen bond with a polar residue in the active site, such as Ser302. This demonstrates the critical role of hydrogen bonding in enhancing ligand-protein interactions.
-
Impact of a Nitro Group: 4-Nitrobenzaldehyde (-5.9 kcal/mol) showed a better binding affinity than the parent benzaldehyde but was weaker than the hydroxylated derivative. The electron-withdrawing nature of the nitro group can influence the charge distribution of the entire molecule, potentially leading to more favorable electrostatic interactions with the active site. However, its bulkier size and lack of a strong hydrogen bond donor capability compared to the hydroxyl group may explain its intermediate affinity.
When interpreting docking results, it is crucial to consider them as predictive values.[16] The strength of the docking score is a good indicator of potential activity, but it should ideally be validated with experimental data, such as IC50 values from enzymatic assays.[15] Furthermore, analyzing the specific interactions (hydrogen bonds, hydrophobic contacts) for the top-ranked poses provides a more detailed and chemically intuitive understanding of the binding mode than the score alone.[17]
Conclusion
This guide has detailed a complete workflow for a comparative molecular docking study using Aldose Reductase as a target. The results indicate that modifying the benzaldehyde scaffold with a para-hydroxyl group significantly enhances binding affinity, primarily through the addition of a hydrogen bond. This finding provides a rational basis for the design of more potent AR inhibitors. The presented methodology, grounded in established protocols and scientific reasoning, serves as a reliable template for researchers conducting similar in-silico drug discovery tasks.
References
-
ResearchGate. (2024). How to interpret and analyze molecular docking results? Retrieved from ResearchGate. [Link]
-
RCSB PDB. 1X96: Crystal structure of Aldose Reductase with citrates bound in the active site. Retrieved from RCSB Protein Data Bank. [Link]
-
YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from YouTube. [Link]
-
RCSB PDB. (2004). 1US0: Human Aldose Reductase in complex with NADP+ and the inhibitor IDD594 at 0.66 Angstrom. Retrieved from RCSB Protein Data Bank. [Link]
-
RCSB PDB. (2008). 2R24: Human Aldose Reductase structure. Retrieved from RCSB Protein Data Bank. [Link]
-
RCSB PDB. 1ABN: THE CRYSTAL STRUCTURE OF THE ALDOSE REDUCTASE NADPH BINARY COMPLEX. Retrieved from RCSB Protein Data Bank. [Link]
-
The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from The Scripps Research Institute. [Link]
-
YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved from YouTube. [Link]
-
YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from YouTube. [Link]
-
Bonvin Lab. How to analyse docking results from HADDOCK or refine models? Retrieved from Bonvin Lab. [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]
-
University of Cambridge. Session 4: Introduction to in silico docking. Retrieved from University of Cambridge. [Link]
-
ResearchGate. Structure of aldose reductase retrieved from the PDB database with ID: 1XGD and 2.1 Å resolution. Retrieved from ResearchGate. [Link]
-
Eagon Research Group. Vina Docking Tutorial. Retrieved from Eagon Research Group. [Link]
-
Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from Bioinformatics Review. [Link]
-
ScotChem. 6. Preparing the protein and ligand for docking. Retrieved from ScotChem. [Link]
-
PubMed. (2007). 3D-QSAR and Molecular Docking Studies of Benzaldehyde Thiosemicarbazone, Benzaldehyde, Benzoic Acid, and Their Derivatives as Phenoloxidase Inhibitors. Retrieved from PubMed. [Link]
-
Ibrahim, A. I. M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4988. [Link]
-
Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 208. [Link]
-
PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from PubMed. [Link]
-
SciSpace. (2022). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. Retrieved from SciSpace. [Link]
Sources
- 1. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. rcsb.org [rcsb.org]
- 6. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. eagonlab.github.io [eagonlab.github.io]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. youtube.com [youtube.com]
A Comparative Guide to Kinetic vs. Thermodynamic Control in the Synthesis of Substituted Ethers
For researchers, scientists, and drug development professionals, the selective synthesis of a target molecule is paramount. In the realm of organic synthesis, the formation of substituted ethers, a common motif in pharmaceuticals and functional materials, often presents a classic challenge: the competition between kinetic and thermodynamic reaction pathways. This guide provides an in-depth technical comparison of these two control paradigms, using the synthesis of substituted ethers as a central theme. We will move beyond simple procedural descriptions to explore the underlying principles that govern product distribution, thereby empowering you to make informed decisions in your experimental design.
The Fundamental Dichotomy: Speed vs. Stability
In a chemical reaction where multiple products can be formed, the distribution of these products is dictated by the principles of kinetic and thermodynamic control.[1][2]
-
Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed the fastest will predominate.[3] This "kinetic product" is formed via the reaction pathway with the lowest activation energy (Ea). The reaction is effectively irreversible under these conditions.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these reversible conditions, the most stable product, the "thermodynamic product," will be the major component of the product mixture, regardless of how quickly it is formed.[3]
This fundamental concept is visually represented in the following reaction coordinate diagram:
Caption: Reaction coordinate diagram illustrating kinetic and thermodynamic control.
The Williamson Ether Synthesis: A Classic Playground for Control
The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[4][5] While seemingly straightforward, this reaction can be influenced by competing pathways, particularly elimination reactions and, in the case of ambident nucleophiles, regioselectivity.
Case Study: C- vs. O-Alkylation of Phenoxides
A classic and illustrative example of kinetic versus thermodynamic control in ether synthesis is the alkylation of phenoxide ions. Phenoxide is an ambident nucleophile, meaning it possesses two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions).[6][7] This duality can lead to the formation of two different products: an O-alkylated ether (the expected Williamson product) and a C-alkylated phenol.
-
O-Alkylation (Kinetic Product): The oxygen atom of the phenoxide is the site of highest electron density, making it the more nucleophilic, or "harder," center. Attack at the oxygen generally has a lower activation energy and is thus the kinetically favored pathway, leading to the formation of an aryl ether.[8]
-
C-Alkylation (Thermodynamic Product): While the C-alkylated product is often thermodynamically more stable due to the preservation of the aromatic phenol moiety, its formation involves the temporary disruption of aromaticity, leading to a higher activation energy.[8]
The choice of solvent plays a critical role in directing the outcome of this reaction.[8][9]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents do not effectively solvate the "hard" oxygen anion of the phenoxide. This leaves the oxygen atom exposed and highly reactive, thus favoring the kinetically controlled O-alkylation.[8]
-
Protic Solvents (e.g., Water, Ethanol, Trifluoroethanol): Protic solvents can form hydrogen bonds with the phenoxide oxygen, effectively solvating and sterically hindering it.[8] This disfavors O-alkylation and allows the reaction to proceed through the higher energy transition state for C-alkylation. Given sufficient energy (higher temperature) and time to reach equilibrium, the more stable C-alkylated product can become the major product.
Experimental Data: A Quantitative Comparison
A study by Diamanti et al. (2021) on the reaction of sodium β-naphthoxide with benzyl bromide provides compelling quantitative data on the influence of solvent on regioselectivity.[10][11][12]
| Solvent | Temperature (°C) | O-Alkylated Product (%) | C-Alkylated Product (%) | Product Ratio (O/C) |
| Acetonitrile (Aprotic) | 25 | 97 | 3 | ~32:1 |
| Methanol (Protic) | 25 | 72 | 28 | ~2.6:1 |
Data sourced from Diamanti, A., et al. (2021). Reaction Chemistry & Engineering, 6(7).[10][11][12]
These data clearly demonstrate that the polar aprotic solvent, acetonitrile, strongly favors the formation of the O-alkylated product, the kinetic product. In contrast, the protic solvent, methanol, significantly increases the proportion of the C-alkylated product, demonstrating a shift towards thermodynamic control.
Experimental Protocols for Selective Synthesis
The following protocols provide detailed methodologies for the selective synthesis of the kinetic and thermodynamic products from the reaction of 2-naphthol with benzyl bromide.
Protocol 1: Synthesis of the Kinetic Product (O-Alkylation) - 2-(Benzyloxy)naphthalene
This protocol is designed to favor the kinetically controlled O-alkylation by utilizing a polar aprotic solvent.
Materials:
-
2-Naphthol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-naphthol (1.44 g, 10 mmol).
-
Add anhydrous DMF (40 mL) and stir until the 2-naphthol is fully dissolved.
-
Carefully add sodium hydride (0.44 g, 11 mmol, 60% dispersion) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 mL, 10.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(benzyloxy)naphthalene.
Caption: Experimental workflow for the synthesis of the kinetic product.
Protocol 2: Synthesis of the Thermodynamic Product (C-Alkylation) - 1-Benzyl-2-naphthol
This protocol is designed to favor the thermodynamically controlled C-alkylation by using a protic solvent and higher temperature.
Materials:
-
2-Naphthol
-
Potassium carbonate (K₂CO₃)
-
Benzyl bromide
-
2,2,2-Trifluoroethanol (TFE)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 100 mL round-bottom flask, add 2-naphthol (1.44 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 2,2,2-trifluoroethanol (40 mL).
-
Add benzyl bromide (1.43 mL, 12 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 74 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC, observing the formation of the C-alkylated product and the disappearance of the O-alkylated intermediate.
-
After completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M HCl (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-2-naphthol.
Caption: Experimental workflow for the synthesis of the thermodynamic product.
Conclusion: Harnessing Control for Synthetic Advantage
The selective synthesis of substituted ethers is a nuanced endeavor that often requires a deep understanding of the principles of kinetic and thermodynamic control. As demonstrated with the C- vs. O-alkylation of phenoxides, judicious selection of reaction conditions—particularly solvent and temperature—can profoundly influence the product distribution. By leveraging these principles, researchers can strategically navigate competing reaction pathways to favor the formation of the desired isomer, a critical capability in the development of complex molecules for pharmaceutical and materials science applications. This guide serves as a foundational resource for designing experiments that harness these fundamental concepts for precise synthetic outcomes.
References
-
Diamanti, A., Ganase, Z., Grant, E., Armstrong, A., Piccione, P. M., Rea, A. M., Richardson, J., Galindo, A., & Adjiman, C. S. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(7), 1236-1251. [Link]
-
Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved January 21, 2026, from [Link]
-
ChemistryNotes.com. (2022, May 22). Ambident nucleophile: Definition, easy examples. [Link]
-
Dalal Institute. (n.d.). Ambident Nucleophiles and Regioselectivity. Retrieved January 21, 2026, from [Link]
-
Richard, J. P., Amyes, T. L., & O'Donoghue, A. C. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455–15465. [Link]
-
da Silva, G. F., & da Silva, J. F. (2018). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Journal of Physical Organic Chemistry, 31(11), e3865. [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. curlyarrows.com [curlyarrows.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 11. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde (CAS No. for 4-chloro isomer: 299441-96-6). As a halogenated aromatic aldehyde, this compound requires specific handling and disposal protocols to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each critical step.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. While a specific Safety Data Sheet (SDS) for the 3-chloro isomer should always be the primary source of information, data from the closely related 4-chloro isomer and analogous aromatic aldehydes provide a strong basis for a risk assessment.[1]
Chemical and Physical Properties Profile
| Property | Value (for 4-chloro isomer) | Source |
| IUPAC Name | 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzaldehyde | [PubChem][2] |
| Molecular Formula | C₁₆H₁₅ClO₃ | [PubChem][2] |
| Molecular Weight | 290.74 g/mol | [PubChem][2] |
| Appearance | Likely a solid at room temperature. | Inferred from related compounds |
Anticipated Hazard Profile (Based on Analogous Compounds)
| Hazard Classification | Description | Rationale & Causality |
| Skin Irritation | Causes skin irritation upon contact.[3][4][5][6][7] | The aldehyde functional group can react with skin proteins, and the aromatic structure can lead to defatting and irritation. |
| Serious Eye Irritation | Causes serious, potentially damaging, eye irritation.[3][4][5][6][7][8] | Direct contact can cause significant inflammation and damage to the cornea and other sensitive eye tissues. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or vapor.[3][4][5][7][9][10] | Inhalation can irritate the mucous membranes of the nose, throat, and lungs. |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects.[3][5] | As a chlorinated organic compound, it can be persistent in the environment and exhibit toxicity to aquatic organisms. |
The core hazard stems from its classification as a halogenated organic compound . This dictates its ultimate disposal pathway, as co-mingling with non-halogenated waste can lead to significant regulatory fines and increased disposal costs.[11][12]
Pre-Disposal Handling and Engineering Controls
Proper handling is the first line of defense. The goal is to minimize exposure and prevent contamination of the laboratory environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or glasses with side shields.[6][13]
-
Hand Protection: Use nitrile gloves to prevent skin contact.[13] Always inspect gloves before use and wash hands thoroughly after handling.[7]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.[13]
Engineering Controls:
-
Ventilation: All handling and waste consolidation activities must be performed within a properly functioning chemical fume hood.[11][13] This is critical to prevent the inhalation of any fine powders or vapors. The aldehyde group, while part of a larger molecule, contributes to its potential volatility and respiratory hazard.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring compliance with EPA and OSHA standards.[14][15]
Step 1: Waste Characterization and Segregation
This is the most critical step. The presence of a chlorine atom on the benzyl ring definitively classifies this compound as halogenated organic waste .
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[13][16]
-
Causality: Halogenated wastes cannot be recycled or fuel-blended in the same way as non-halogenated solvents. They require high-temperature incineration to destroy the molecules completely and prevent the formation of highly toxic dioxins and furans. This specialized treatment makes their disposal significantly more expensive. Mixing them with non-halogenated waste needlessly contaminates the entire volume, increasing costs and regulatory burden.[11][17] Under no circumstances should this chemical be disposed of down the drain.[13][17]
Step 2: Container Selection and Labeling
The waste container must be in good condition, compatible with the chemical, and clearly communicate its contents and hazards.
-
Action: Select a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, screw-top lid.[11][14][17] Before adding any waste, affix a "Hazardous Waste" tag or label.[11][18]
-
Labeling Requirements: The label must include:
Step 3: Waste Accumulation
Waste should be accumulated safely in a designated laboratory area.
-
Action: Add the chemical waste (both pure compound and solutions) to the labeled container, preferably using a funnel to prevent spills. Keep the container tightly sealed at all times except when actively adding waste.[11][17][19]
-
Location: Store the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[11] Ensure the container is stored in secondary containment to mitigate potential leaks.[11]
Step 4: Disposal of Contaminated Materials
Any materials that come into contact with the chemical are also considered hazardous waste.
-
Action:
-
Consumables: Used gloves, weigh boats, and contaminated paper towels should be placed in a sealed bag, labeled as hazardous waste, and disposed of according to your institution's policy, often within the same halogenated waste stream.
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container that is puncture-resistant and leak-proof.[14][20]
-
Glassware: Glassware requiring cleaning should be rinsed with a minimal amount of an appropriate solvent (e.g., acetone). This first rinseate is considered hazardous and must be collected in the halogenated organic waste container.
-
Step 5: Arranging Final Disposal
Hazardous waste must be handled by a licensed and regulated entity.
-
Action: Once the waste container is nearly full (around 75-80%), contact your institution's Environmental Health and Safety (EHS or EHRS) department to arrange for a waste collection.[11] They will manage the process of transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Documentation: The disposal process is tracked from "cradle-to-grave" using a Hazardous Waste Manifest system, which ensures the waste is handled properly from the moment it leaves your lab until its final destruction.[19][21]
Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial.
-
Action:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area and prevent further spread of the spill.
-
Protect Yourself: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Contain & Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the material.[3][11]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
References
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull. (2025-07-01).
- OSHA Compliance For Laboratories. US Bio-Clean.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04).
- Halogenated Solvents in Laboratories. Campus Operations, Temple University.
- Are You In Compliance With Proper Lab Waste Disposal Regulations? MedPro Disposal.
- Hazardous Waste Segregation. Bucknell University. (2016-04-15).
- Organic Solvents. Cornell EHS.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde. PubChem, National Institutes of Health.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Safety Data Sheet: 4-Ethoxybenzaldehyde. SynQuest Laboratories, Inc. (2018-06-20).
- Safety Data Sheet: Benzaldehyde, 4-ethoxy-. (2025-12-19).
- Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05).
- Safety Data Sheet: 4-Ethoxybenzaldehyde. metasci.
- Safety Data Sheet: 3-Ethoxy-4-hydroxybenzaldehyde. Fisher Scientific. (2025-12-19).
- Safety Data Sheet: Benzaldehyde, 2-hydroxy-3-methoxy-. (2025-09-17).
- Safety Data Sheet: 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde. Sigma-Aldrich. (2023-11-03).
- The OSHA Laboratory Standard. Lab Manager. (2020-04-01).
- Hazardous Waste. U.S. Environmental Protection Agency.
- Aromatic Aldehyde: Uses, Synthesis & Examples. Accio. (2025-12-16).
- 4-Ethoxy-3-methoxybenzaldehyde. PubChem, National Institutes of Health.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. (2025-05-30).
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06).
- Safety Data Sheet: m-Ethoxybenzaldehyde. Thermo Fisher Scientific. (2025-09-14).
- Safety Data Sheet: 4-Ethoxybenzaldehyde. MedchemExpress.com. (2025-12-30).
- Aldehydes: identification and storage. Pell Wall Blog. (2013-02-07).
- Safety Data Sheet: 4-Ethoxybenzaldehyde. Fisher Scientific. (2025-12-19).
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation. (2025-10-23).
- Aldehydes: What We Should Know About Them. MDPI.
- 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde. Santa Cruz Biotechnology.
- 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde n-ethylthiosemicarbazone. Sigma-Aldrich.
- 2-((4-chlorobenzyl)oxy)benzaldehyde n-ethylthiosemicarbazone. PubChemLite.
- 3-Ethoxybenzaldehyde. PubChem, National Institutes of Health.
Sources
- 1. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 2. 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | C16H15ClO3 | CID 693306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. hscprep.com.au [hscprep.com.au]
- 14. usbioclean.com [usbioclean.com]
- 15. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 16. bucknell.edu [bucknell.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
- 19. epa.gov [epa.gov]
- 20. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 21. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Safely Handling 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Understanding the Hazard Profile
4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a complex molecule, and its hazard profile should be considered with respect to its constituent functional groups. Benzaldehydes can be irritants and sensitizers, while chlorinated aromatic compounds can present their own set of toxicological concerns. Therefore, a cautious approach is warranted.
Based on data from similar compounds, we can anticipate the following hazards[1]:
-
Skin and Eye Irritation: Direct contact may cause irritation, redness, and pain[1][2].
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract[1][2].
-
Combustibility: Like many organic compounds, it may be combustible and could pose a slight fire hazard when exposed to heat or flame[3].
| Hazard Classification (Anticipated) | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE[4]. For this compound, the following PPE is required.
Step-by-Step PPE Protocol
-
Hand Protection : Wear nitrile or neoprene gloves. These materials offer good resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving. After handling, wash and dry your hands thoroughly[3].
-
Eye and Face Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles[5][6].
-
Body Protection : A flame-resistant lab coat should be worn and kept buttoned. This will protect you from splashes and spills.
-
Respiratory Protection : All handling of solid or powdered forms of this compound should be done in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[4].
Caption: Proper sequence for donning and doffing PPE.
Operational Plan: From Receipt to Experiment
A meticulous operational plan ensures safety at every stage of handling.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames[7][8].
-
Keep the container tightly closed to prevent the ingress of moisture and to contain any vapors[7][9].
-
Store away from incompatible materials such as strong oxidizing agents[7].
Handling and Use
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[10][6].
-
Avoid generating dust when working with the solid form.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Ensure that an eyewash station and safety shower are readily accessible[5][6][7].
Caption: Safe handling workflow for experimental use.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Solid Waste : Any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a designated, labeled hazardous waste container[2][3].
-
Liquid Waste : Solutions containing the compound and any contaminated solvents should be collected in a separate, labeled hazardous waste container for liquids[9]. Do not pour chemical waste down the drain[2].
Disposal Procedures
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations[9].
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
Ensure that waste containers are kept closed and are stored in a designated secondary containment area while awaiting pickup.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing[5][6]. Seek medical attention if irritation persists[9].
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6].
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5][2].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[5][6].
Spill Response
-
Minor Spill : For a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal[2][3][11].
-
Major Spill : In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately[3].
By adhering to these guidelines, you can confidently and safely work with this compound, advancing your research while maintaining the highest standards of laboratory safety.
References
- Metasci.
- Santa Cruz Biotechnology.
- Techno PharmChem.
- Sigma-Aldrich.
- ECHEMI.
- MedchemExpress.com.
- ScienceLab.com.
- Synquest Labs.
- Fisher Scientific.
- Labbox.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. osha.gov [osha.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. fishersci.com [fishersci.com]
- 8. labbox.es [labbox.es]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. home.miracosta.edu [home.miracosta.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
